molecular formula C16H19N B11938878 N-(mesitylmethyl)-N-phenylamine

N-(mesitylmethyl)-N-phenylamine

Cat. No.: B11938878
M. Wt: 225.33 g/mol
InChI Key: QGCOCIOWGUIHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Mesitylmethyl)-N-phenylamine is a chemical compound for research and development applications. This substance is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers specializing in synthetic organic chemistry may find this compound valuable as a building block or intermediate. Its molecular structure, which incorporates a mesitylene group linked to a phenylamine via a methylene bridge, suggests potential utility in the synthesis of more complex molecules, such as ligands for catalytic systems or novel materials. The steric bulk provided by the mesityl group can be exploited to influence the course of chemical reactions or to confer specific physical properties on resulting compounds. Always consult the Safety Data Sheet (SDS) before use and handle all laboratory chemicals with appropriate personal protective equipment (PPE) under controlled conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-[(2,4,6-trimethylphenyl)methyl]aniline

InChI

InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3

InChI Key

QGCOCIOWGUIHMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC2=CC=CC=C2)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-(mesitylmethyl)-N-phenylamine, also known as N-(2,4,6-trimethylbenzyl)aniline. The document details two core methodologies: Reductive Amination and Buchwald-Hartwig Amination. It includes detailed experimental protocols, a comparative data summary, and visual diagrams of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a secondary amine of interest in various fields of chemical research, including medicinal chemistry and materials science. Its synthesis can be approached through several established organic chemistry transformations. This guide focuses on the two most prominent and versatile methods for its preparation, providing the necessary details for researchers to evaluate and implement these synthetic routes.

Comparative Summary of Synthesis Pathways

The selection of a synthetic route for this compound will depend on factors such as starting material availability, desired yield, and tolerance to specific reaction conditions. The following table summarizes the key quantitative parameters for the two primary methods detailed in this guide.

ParameterReductive AminationBuchwald-Hartwig Amination
Starting Materials 2,4,6-Trimethylbenzaldehyde, Aniline2,4,6-Trimethylbenzyl bromide, Aniline
Key Reagents Sodium triacetoxyborohydridePalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Toluene or Dioxane
Reaction Temperature Room Temperature80-110 °C
Reaction Time 12-24 hours12-24 hours
Typical Yield 70-90%75-95%

Reductive Amination Pathway

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds.[1] This process involves the reaction of a carbonyl compound (in this case, 2,4,6-trimethylbenzaldehyde) with an amine (aniline) to form an imine intermediate, which is then reduced in situ by a mild reducing agent to the desired secondary amine.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound via reductive amination is as follows:

Experimental Protocol

This protocol is based on general procedures for the reductive amination of aldehydes with anilines.[3]

Materials:

  • 2,4,6-Trimethylbenzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add aniline (1.0 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Pathway Visualization

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product 2_4_6_Trimethylbenzaldehyde 2,4,6-Trimethylbenzaldehyde Imine_Formation Imine Formation 2_4_6_Trimethylbenzaldehyde->Imine_Formation Aniline Aniline Aniline->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Imine Intermediate Target_Molecule This compound Reduction->Target_Molecule

Caption: Reductive amination workflow for this compound synthesis.

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is highly versatile and tolerates a wide range of functional groups.[6] For the synthesis of this compound, this would typically involve the coupling of a mesityl halide, such as 2,4,6-trimethylbenzyl bromide, with aniline.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination is as follows:

Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[7][8]

Materials:

  • 2,4,6-Trimethylbenzyl bromide (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add 2,4,6-trimethylbenzyl bromide (1.0 eq) and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Add aniline (1.2 eq) via syringe and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Pathway Visualization

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Mesityl_Bromide 2,4,6-Trimethylbenzyl bromide Oxidative_Addition Oxidative Addition Mesityl_Bromide->Oxidative_Addition Aniline Aniline Amine_Coordination Amine Coordination Aniline->Amine_Coordination Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Amine_Coordination Pd(II) Intermediate Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Amine Coordinated Complex Reductive_Elimination->Pd_Catalyst Regeneration Target_Molecule This compound Reductive_Elimination->Target_Molecule

Caption: Buchwald-Hartwig amination catalytic cycle for this compound.

References

An In-depth Technical Guide on the Proposed Molecular Structure and Characterization of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

Molecular Structure and Identification

N-(mesitylmethyl)-N-phenylamine is a secondary amine containing a phenyl group and a mesitylmethyl (2,4,6-trimethylbenzyl) group attached to a central nitrogen atom.

IUPAC Name: N-(2,4,6-trimethylbenzyl)aniline

Molecular Formula: C₁₆H₁₉N

Molecular Weight: 225.33 g/mol

Chemical Structure:

Caption: Proposed molecular structure of this compound.

Physicochemical Properties of Analogous Compounds

The following table summarizes the known physical and chemical properties of N-methylaniline, a structurally related secondary amine. These values can provide an estimate for the properties of this compound.

PropertyN-methylanilineReference
CAS Number 100-61-8[1][2]
Molecular Formula C₇H₉N[1][3]
Molecular Weight 107.15 g/mol [1][3]
Appearance Colorless to reddish-brown oily liquid[1]
Melting Point -57 °C[1]
Boiling Point 196 °C[1]
Density 0.989 g/mL at 25 °C[1]
Refractive Index n20/D 1.571[1]
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform[1]

Spectroscopic Data of Analogous Compounds

Spectroscopic data is crucial for the structural elucidation and confirmation of a synthesized compound. The following sections detail expected spectroscopic characteristics for this compound based on data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and mesityl groups, the methylene protons of the benzyl group, and the methyl protons of the mesityl group. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbons.

The IR spectrum of a secondary amine like this compound would be characterized by specific absorption bands. For the analogous N-methylaniline, a characteristic N-H stretching vibration is observed.[4]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Secondary Amine) 3300-3500 (weak to medium)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=C Stretch (Aromatic) 1450-1600
C-N Stretch 1250-1350

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 225. Common fragmentation patterns for similar amines involve cleavage at the C-N bonds.

Experimental Protocols

The synthesis of this compound can be approached through methods analogous to the synthesis of N-methylaniline. A common method is the reaction of an aniline with an appropriate alkylating agent.[2][5]

A potential synthetic route involves the reductive amination of benzaldehyde with 2,4,6-trimethylaniline or the N-alkylation of aniline with 2,4,6-trimethylbenzyl chloride. A general procedure for N-alkylation is provided below.

Materials:

  • Aniline

  • 2,4,6-trimethylbenzyl chloride

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetonitrile)

Procedure:

  • Dissolve aniline and potassium carbonate in acetonitrile in a round-bottom flask.

  • Add 2,4,6-trimethylbenzyl chloride to the mixture.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using NMR, IR, and MS to confirm its structure and purity.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Aniline Aniline Mixing Mixing and Reflux Aniline->Mixing MesitylChloride 2,4,6-Trimethylbenzyl Chloride MesitylChloride->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Monitoring TLC Monitoring Mixing->Monitoring Filtration Filtration Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation ColumnChromatography Column Chromatography Evaporation->ColumnChromatography Characterization Spectroscopic Characterization (NMR, IR, MS) ColumnChromatography->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Proposed workflow for the synthesis and purification of this compound.

Potential Signaling Pathways and Biological Activity

Given the lack of specific data for this compound, its biological activity is unknown. However, substituted anilines are a class of compounds with diverse biological activities. Further research would be required to investigate any potential interactions with biological signaling pathways.

logical_relationship cluster_compound Compound cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_development Drug Development Compound This compound InVitro In Vitro Assays Compound->InVitro CellBased Cell-Based Assays Compound->CellBased TargetID Target Identification InVitro->TargetID CellBased->TargetID PathwayMapping Signaling Pathway Mapping TargetID->PathwayMapping LeadOpt Lead Optimization PathwayMapping->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: A logical workflow for investigating the biological activity of a novel compound.

References

An In-Depth Technical Guide to N-(2,4,6-trimethylbenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(mesitylmethyl)-N-phenylamine, for which the accepted IUPAC name is N-(2,4,6-trimethylbenzyl)aniline . The document details its chemical identity, spectral data, a representative synthetic protocol, and a discussion of the potential biological significance of the broader N-benzylaniline chemical class.

Chemical Identity and Properties

N-(2,4,6-trimethylbenzyl)aniline is a tertiary amine characterized by a phenyl group and a 2,4,6-trimethylbenzyl (mesitylmethyl) group attached to a central nitrogen atom. While specific physical properties such as melting and boiling points have not been extensively reported in the literature, its fundamental chemical information and spectral data have been identified.

Table 1: Chemical and Spectral Data for N-(2,4,6-trimethylbenzyl)aniline

ParameterValue
IUPAC Name N-(2,4,6-trimethylbenzyl)aniline
CAS Number 91475-77-3
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.337 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.11-7.07 (m, 2H, Ar-H), 6.77 (s, 2H, Ar-H), 6.62-6.59 (t, J = 7.3 Hz, 1H, Ar-H), 6.53-6.51 (d, J = 7.6 Hz, 2H, Ar-H), 4.05 (s, 2H, CH₂), 3.27 (s, 1H, NH), 2.23 (s, 6H, CH₃), 2.17 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 148.3 (Ar-C), 137.1 (Ar-C), 136.9 (Ar-C), 131.9 (Ar-C), 128.9 (Ar-C), 128.8 (Ar-C), 116.9 (Ar-C), 112.1 (Ar-C), 42.0 (CH₂), 20.6 (CH₃), 19.1 (CH₃)

Experimental Protocols: Synthesis

2.1. Synthesis via Reductive Amination

This procedure involves the formation of an intermediate imine from the reaction of 2,4,6-trimethylbenzaldehyde and aniline, followed by its in-situ reduction to the corresponding secondary amine.

Materials:

  • 2,4,6-trimethylbenzaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Imine Formation:

    • To a clean, dry round-bottom flask, add 2,4,6-trimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

    • Add aniline (1.0-1.2 eq) to the solution.

    • If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Caution: Gas evolution may occur.

    • Continue to stir the reaction at room temperature for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude N-(2,4,6-trimethylbenzyl)aniline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_workup Purification Reactant1 2,4,6-Trimethylbenzaldehyde Step1 Imine Formation (DCM, rt, 1-2h) Reactant1->Step1 Reactant2 Aniline Reactant2->Step1 Step2 In-situ Reduction (NaBH(OAc)₃, rt, 12-24h) Step1->Step2 Workup Aqueous Work-up (NaHCO₃, Brine) Step2->Workup Purification Column Chromatography Workup->Purification Product N-(2,4,6-trimethylbenzyl)aniline Purification->Product

Caption: Synthetic workflow for N-(2,4,6-trimethylbenzyl)aniline via reductive amination.

Biological Activity and Drug Development Context

As of the date of this document, there is no specific published research detailing the biological activity, signaling pathway involvement, or direct application in drug development for N-(2,4,6-trimethylbenzyl)aniline .

However, the broader class of N-benzylaniline derivatives has attracted interest in medicinal chemistry. Studies on various substituted N-benzylanilines have revealed a range of biological activities. For instance, certain N-(3,4,5-trimethoxybenzyl)aniline salts have been synthesized and evaluated as water-soluble analogs of combretastatin, demonstrating potent inhibition of tubulin polymerization and significant cytotoxicity against various cancer cell lines.[1] The general structure of N-benzylaniline serves as a scaffold that can be modified to target different biological systems. For example, other derivatives have been investigated for their potential as carbonic anhydrase inhibitors.

The metabolism of N-benzyl-4-substituted anilines has been studied in vitro, with metabolic pathways including N-debenzylation, hydroxylation of the aniline ring, and N-oxidation.[2] Such metabolic studies are crucial in the early stages of drug development to understand the pharmacokinetic profile of lead compounds.

Given the precedent for biological activity within the N-benzylaniline class, N-(2,4,6-trimethylbenzyl)aniline could be a candidate for screening in various biological assays, particularly in oncology and enzymology. The steric hindrance provided by the mesityl group may confer unique properties regarding receptor binding or metabolic stability. However, any such potential remains speculative and requires dedicated experimental investigation.

Logical_Relationship cluster_core Core Compound cluster_data Available Data cluster_missing Data Not Reported in Literature Core N-(2,4,6-trimethylbenzyl)aniline Data1 IUPAC Name & Structure Core->Data1 Data2 NMR Spectral Data Core->Data2 Data3 Plausible Synthetic Route Core->Data3 Missing1 Biological Activity Core->Missing1 Missing2 Signaling Pathway Involvement Core->Missing2 Missing3 Pharmacological Profile Core->Missing3

Caption: Current state of knowledge for N-(2,4,6-trimethylbenzyl)aniline.

References

Technical Guide: Physicochemical and Synthetic Profile of N-Alkylated Phenylamines with a Focus on the N-(Mesitylmethyl) Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

N-substituted phenylamines are a crucial class of compounds in medicinal chemistry and materials science. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of their chemical and physical properties, influencing their biological activity, solubility, and metabolic stability. The target molecule, N-(mesitylmethyl)-N-phenylamine, incorporates a sterically hindered mesityl (2,4,6-trimethylbenzyl) group, which is expected to impart unique conformational and reactivity characteristics. This guide provides a foundational understanding for researchers aiming to synthesize and study this compound.

Predicted Physical Properties of this compound

While specific experimental values for this compound are not available, the following table summarizes the known physical properties of closely related N-alkylanilines. These values can serve as a reasonable estimation for the target compound.

PropertyN-MethylanilineN-EthylanilineN-BenzylanilinePredicted this compound
Molecular Formula C₇H₉NC₈H₁₁NC₁₃H₁₃NC₁₆H₁₉N
Molecular Weight 107.15 g/mol 121.18 g/mol 183.25 g/mol 225.33 g/mol
Physical State Colorless to brown viscous liquidLiquidSolidLikely a solid or high-boiling liquid
Melting Point -57 °C-63 °C32-36 °CExpected to be a solid with a melting point likely above room temperature due to increased molecular weight and steric bulk.
Boiling Point 196.25 °C205 °C310-311 °CExpected to have a high boiling point, likely >300 °C, due to its high molecular weight.
Solubility Insoluble in water; soluble in organic solvents.[1]Soluble in ethanol, ether, chloroform; slightly soluble in water.Insoluble in water; soluble in organic solvents.Expected to be insoluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthetic Methodologies

The synthesis of this compound can be approached through two primary, well-established methods for N-alkylation of amines: direct alkylation and reductive amination.

N-Alkylation via Nucleophilic Substitution

This method involves the reaction of aniline with a mesitylmethyl halide (e.g., 2,4,6-trimethylbenzyl chloride or bromide). The reaction is a nucleophilic substitution where the nitrogen atom of aniline attacks the benzylic carbon of the mesitylmethyl halide.

Experimental Protocol:

  • Reactant Preparation: Dissolve aniline (1 equivalent) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred solution, add mesitylmethyl halide (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter to remove the base, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Logical Workflow for N-Alkylation:

G Aniline Aniline ReactionMixture Reaction Mixture Aniline->ReactionMixture MesitylmethylHalide Mesitylmethyl Halide MesitylmethylHalide->ReactionMixture Base Base (e.g., K2CO3) Base->ReactionMixture Solvent Aprotic Solvent (e.g., ACN) Solvent->ReactionMixture Heating Heating (60-80°C) ReactionMixture->Heating Purification Work-up & Purification Heating->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via N-alkylation.

Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine from the condensation of aniline and mesitylaldehyde (2,4,6-trimethylbenzaldehyde), followed by the in-situ reduction of the imine to the corresponding amine.

Experimental Protocol:

  • Imine Formation: Dissolve aniline (1 equivalent) and mesitylaldehyde (1 equivalent) in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Reductive Amination:

G Aniline Aniline ImineFormation Imine Formation Aniline->ImineFormation Mesitylaldehyde Mesitylaldehyde Mesitylaldehyde->ImineFormation Solvent Solvent (e.g., MeOH) Solvent->ImineFormation Reduction Reduction ImineFormation->Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reduction Purification Work-up & Purification Reduction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Expected Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and mesityl groups, a singlet for the benzylic methylene protons (CH₂), and singlets for the three methyl groups of the mesityl ring. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the benzylic position.

Signaling Pathways and Biological Activity

Currently, there is no published data on the biological activity or involvement of this compound in any specific signaling pathways. Researchers are encouraged to perform biological screening of this compound to explore its potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical properties and viable synthetic routes for this compound, based on the known chemistry of related N-alkylanilines. The detailed experimental protocols and expected characterization data will be a valuable resource for researchers and drug development professionals in the synthesis and subsequent investigation of this novel compound. Further studies are warranted to determine its precise physical properties and to explore its potential biological activities.

References

Spectroscopic and Synthetic Profile of N-(mesitylmethyl)-N-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a potential synthetic protocol for N-(mesitylmethyl)-N-phenylamine, also known as N-(2,4,6-trimethylbenzyl)aniline. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.11-7.07m2HAr-H (phenyl)
6.77s2HAr-H (mesityl)
6.62-6.59t, J = 7.3 Hz1HAr-H (phenyl)
6.53-6.51d, J = 7.6 Hz2HAr-H (phenyl)
4.05s2HCH₂
3.27s1HNH
2.23s6H2,6-di-CH₃ (mesityl)
2.17s3H4-CH₃ (mesityl)

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
148.3Ar-C
137.1Ar-C
136.9Ar-C
131.9Ar-C
128.9Ar-C
128.8Ar-C
116.9Ar-C
112.1Ar-C
42.0CH₂
20.62,6-di-CH₃ (mesityl)
19.14-CH₃ (mesityl)

Solvent: CDCl₃, Frequency: 101 MHz[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on general procedures for the N-alkylation of anilines.

Synthesis of this compound

This procedure involves the reductive amination of aniline with 2,4,6-trimethylbenzaldehyde.

Materials:

  • Aniline

  • 2,4,6-Trimethylbenzaldehyde (Mesitylaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of aniline (1.0 equivalent) in dichloroethane, add 2,4,6-trimethylbenzaldehyde (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a yellow oil.[1]

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the characterization of a synthesized compound and the logical relationship of the spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Relationship cluster_nmr NMR Data cluster_other_spec Other Spectroscopic Data Compound This compound H_NMR ¹H NMR - Chemical Shifts - Multiplicity - Integration Compound->H_NMR C_NMR ¹³C NMR - Chemical Shifts Compound->C_NMR IR IR - Functional Groups (N-H, C-H, C-N) Compound->IR MS MS - Molecular Weight - Fragmentation Compound->MS Proton_Environment Proton Environment H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Groups IR->Functional_Groups Molecular_Formula Molecular Formula & Connectivity MS->Molecular_Formula

Caption: Relationship between the compound and the information derived from different spectroscopic techniques.

References

Analysis of N-(mesitylmethyl)-N-phenylamine Crystal Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific databases reveals no specific crystal structure data for N-(mesitylmethyl)-N-phenylamine. To fulfill the structural analysis and formatting requirements of this guide, we will provide a detailed examination of a closely related and structurally analogous compound, N-benzylaniline . The methodologies, data presentation, and visualizations provided herein are based on the known crystal structure of N-benzylaniline and serve as a representative example of a technical guide for such an analysis.

This technical guide offers an in-depth analysis of the crystal structure of N-benzylaniline, a secondary amine that serves as a structural analogue to this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing a comprehensive overview of its crystallographic data, experimental protocols for its synthesis and crystal growth, and a visualization of the analytical workflow.

Quantitative Crystallographic Data

The crystal structure of N-benzylaniline has been determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below. This information provides a quantitative basis for understanding the solid-state conformation and packing of the molecule.

Table 1: Crystal Data and Structure Refinement for N-benzylaniline. [1]

ParameterValue
Empirical FormulaC₁₃H₁₃N
Formula Weight183.24
Temperature200 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a18.8185 (6) Å
b5.7911 (2) Å
c19.3911 (7) Å
α90°
β103.338 (1)°
γ90°
Volume2056.24 (12) ų
Z8
Calculated Density1.184 Mg/m³
Absorption Coefficient0.07 mm⁻¹
F(000)784
Data Collection & Refinement
Theta range for data collection2.2 to 28.3°
Reflections collectedNot specified
Independent reflections4929
Goodness-of-fit on F²1.04
Final R indices [I>2sigma(I)]R1 = 0.044, wR2 = 0.118
R indices (all data)Not specified

Table 2: Selected Bond Lengths and Angles for N-benzylaniline. [1]

BondLength (Å)AngleDegree (°)
N1—C111.3823 (14)C11—N1—C1124.54 (11)
N1—C11.4375 (15)C1—N1—H1A117.0 (10)
C1—C21Not specifiedC11—N1—H1ANot specified
N2—C31Not specifiedC31—N2—C2Not specified
N2—C2Not specifiedC2—N2—H2ANot specified
C31—N2—H2ANot specified

Note: The asymmetric unit of N-benzylaniline contains two independent molecules. The data presented here are for one of the molecules. The bond angles around the nitrogen atoms are noteworthy, with the C-N-C angle being the largest in both molecules of the asymmetric unit. The phenyl rings within each molecule are nearly perpendicular to each other, with dihedral angles of 80.76 (4)° and 81.40 (4)°, respectively.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-benzylaniline and the subsequent determination of its crystal structure.

2.1. Synthesis of N-benzylaniline

A common and effective method for the synthesis of N-benzylaniline is the reaction of aniline with benzyl chloride in the presence of a weak base to neutralize the hydrochloric acid formed during the reaction.[2]

Materials:

  • Aniline (4 moles)

  • Benzyl chloride (1 mole)

  • Sodium bicarbonate (1.25 moles)

  • Water

  • Ligroin (for crystallization)

  • Saturated salt solution

  • Anhydrous sodium sulfate

Procedure: [2]

  • A 1500-cc flask is equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.

  • 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 cc of water are placed in the flask.

  • The mixture is heated to 90–95 °C on a steam bath with vigorous stirring.

  • 127 g (1 mole) of freshly distilled benzyl chloride is added slowly from the separatory funnel over a period of 1.5 to 2 hours.

  • The reaction is continued for an additional 4 hours at 90–95 °C.

  • The mixture is then cooled, and the solid is removed by suction filtration.

  • The aqueous and organic layers of the filtrate are separated. The organic layer is washed with a saturated salt solution and dried over anhydrous sodium sulfate.

  • The excess aniline is removed by distillation under reduced pressure.

  • The remaining product, N-benzylaniline, is then distilled. The fraction boiling at 298–300 °C is collected.[2]

  • For further purification and to obtain crystals suitable for X-ray diffraction, the product can be recrystallized from ligroin. The product is dissolved in hot ligroin, and the solution is cooled in a freezing mixture to induce crystallization. The resulting crystals are filtered, washed with cold ligroin, and dried.[2]

2.2. Single-Crystal X-ray Diffraction Analysis

Crystals of N-benzylaniline suitable for X-ray diffraction were obtained directly from the commercially available compound or after recrystallization.[1]

Data Collection:

  • A suitable single crystal was mounted on a diffractometer.

  • Data were collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å).[1]

  • A series of φ and ω scans were performed to cover the reciprocal space.[1]

Structure Solution and Refinement:

  • The structure was solved by direct methods and refined by full-matrix least-squares on F².

  • Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

  • The nitrogen-bound hydrogen atoms were located in a difference Fourier map and refined freely.[1]

  • Anisotropic displacement parameters were applied to all non-hydrogen atoms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of N-benzylaniline.

experimental_workflow cluster_synthesis Synthesis of N-benzylaniline cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis reactants Aniline + Benzyl Chloride + Sodium Bicarbonate reaction Reaction at 90-95°C reactants->reaction workup Workup: Filtration, Washing, Drying reaction->workup distillation Distillation workup->distillation crude_product Crude N-benzylaniline distillation->crude_product recrystallization Recrystallization from Ligroin crude_product->recrystallization crystals Single Crystals of N-benzylaniline recrystallization->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure

Caption: Workflow for N-benzylaniline synthesis and crystal analysis.

References

An In-depth Technical Guide to N-(mesitylmethyl)-N-phenylamine: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of N-(mesitylmethyl)-N-phenylamine, a sterically hindered secondary amine. Due to the limited direct research on this specific molecule, this document outlines its probable synthesis, predicted physicochemical and spectroscopic properties based on analogous compounds, and detailed experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational understanding of this class of compounds.

Introduction and Background

This compound, systematically named N-((2,4,6-trimethylphenyl)methyl)-N-phenylamine, belongs to the class of N-aryl-N-benzylamines. This class of compounds is characterized by a nitrogen atom bonded to a phenyl group, a benzyl group, and a hydrogen atom. The presence of the bulky mesityl group (2,4,6-trimethylphenyl) on the benzylic carbon introduces significant steric hindrance around the nitrogen atom, which is expected to influence its reactivity and physicochemical properties.

While a detailed historical account of the discovery of this compound is not available in the current literature, the synthetic methodologies for producing N-aryl-N-benzylamines are well-established. These methods primarily include reductive amination of aldehydes and nucleophilic substitution reactions. This guide will focus on these established synthetic routes to propose a reliable pathway for the preparation of the title compound.

Proposed Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound: Reductive Amination and Nucleophilic Substitution.

Reductive Amination of 2,4,6-trimethylbenzaldehyde with Aniline

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[1][2][3] This process involves the initial formation of an imine from the reaction of an aldehyde or ketone with a primary amine, followed by the reduction of the imine to the corresponding amine.

Overall Reaction:

A general workflow for this synthesis is depicted below:

Reductive_Amination_Workflow reagents 2,4,6-trimethylbenzaldehyde + Aniline imine_formation Imine Formation (Acid Catalyst, Solvent) reagents->imine_formation imine_intermediate N-(2,4,6-trimethylbenzylidene)aniline (Imine Intermediate) imine_formation->imine_intermediate reduction In-situ Reduction (e.g., NaBH4) imine_intermediate->reduction product This compound reduction->product workup Aqueous Workup & Purification product->workup final_product Pure Product workup->final_product

Figure 1: General workflow for the reductive amination synthesis of this compound.

  • Imine Formation: To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF), add aniline (1.0 eq). A catalytic amount of a weak acid, like acetic acid, can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 1-2 hours.

  • Reduction: The reaction mixture is then cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) is added portion-wise.[4] The reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Nucleophilic Substitution of 2,4,6-trimethylbenzyl Halide with Aniline

This method involves the reaction of a primary amine (aniline) with a benzyl halide. The nitrogen atom of aniline acts as a nucleophile, displacing the halide from the benzylic carbon.[5][6]

Overall Reaction:

The synthetic pathway is outlined in the following diagram:

Nucleophilic_Substitution_Pathway start 2,4,6-trimethylbenzyl halide + Aniline reaction Nucleophilic Substitution (Base, Solvent, Heat) start->reaction product This compound + Halide Salt reaction->product purification Purification (Extraction, Chromatography) product->purification final_product Pure Product purification->final_product

Figure 2: Synthetic pathway for this compound via nucleophilic substitution.

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Benzyl Halide: To this solution, add 2,4,6-trimethylbenzyl bromide (1.0 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Purification: The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Data

As there is no direct experimental data available for this compound, the following tables summarize the predicted and analogous compound data.

Predicted Physicochemical Properties
PropertyPredicted ValueReference CompoundReference Value
Molecular FormulaC16H19NN-BenzylanilineC13H13N
Molecular Weight225.33 g/mol N-Benzylaniline183.25 g/mol [7]
AppearancePredicted to be a solid at room temperatureN-BenzylanilineColorless to yellow-beige crystalline powder[5]
Melting Point-N-Benzylaniline35-38 °C
Boiling Point-N-Benzylaniline306-307 °C
SolubilityPredicted to be insoluble in water; soluble in organic solventsN-BenzylanilineInsoluble in water; soluble in alcohol, chloroform, diethyl ether
Predicted Spectroscopic Data
SpectroscopyPredicted Chemical Shifts / BandsReference Compound and Data
¹H NMR δ ~7.2-7.4 ppm (m, 5H, Ph-H), ~6.8-7.0 ppm (s, 2H, Mes-H), ~4.3 ppm (s, 2H, CH2), ~2.2-2.3 ppm (s, 9H, Mes-CH3), NH proton signal may be broad.For N-benzylaniline, the CH2 protons appear around 4.31 ppm.[4] The aromatic protons of the mesityl group in related compounds appear around 6.8 ppm.
¹³C NMR δ ~148 ppm (ipso-C of Ph-N), ~137 ppm (ipso-C of Mes-CH2), aromatic carbons between 113-138 ppm, ~48 ppm (CH2), ~21 ppm (para-CH3 of Mes), ~19 ppm (ortho-CH3 of Mes).For 2,4,6-trimethyl-N-phenylaniline, aromatic carbons are observed in the 116-145 ppm range.[8] The benzylic CH2 in N-benzylamines is typically around 48 ppm.
IR (Infrared) ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2950-2850 cm⁻¹ (aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch).N-benzylaniline shows an N-H stretch around 3418 cm⁻¹.[4]
Mass Spec (MS) Predicted M+ at m/z = 225. A significant fragment would be the tropylium-like ion from the mesitylmethyl group at m/z = 133.N-benzylaniline has a molecular ion at m/z = 183.[7]

Potential Applications and Future Research

N-aryl-N-benzylamines are important structural motifs in medicinal chemistry and materials science.[9] The steric hindrance provided by the mesityl group in this compound could impart unique properties, such as increased stability or selective reactivity. Potential areas for future research include:

  • Catalysis: The sterically hindered nitrogen could serve as a non-coordinating base or as a bulky ligand for metal catalysts.

  • Medicinal Chemistry: The lipophilic nature and steric bulk could be explored in the design of novel therapeutic agents.

  • Materials Science: Incorporation into polymers could influence their thermal and mechanical properties.

Conclusion

This technical guide has provided a detailed overview of the probable synthesis, and predicted physicochemical and spectroscopic properties of this compound. While direct experimental data for this compound is scarce, the well-established chemistry of N-aryl-N-benzylamines allows for reliable predictions of its characteristics and synthetic accessibility. The detailed protocols and compiled data serve as a valuable resource for researchers interested in the synthesis and exploration of this and related sterically hindered amines.

References

Introduction to the Electronic Properties of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the electronic properties of N-(mesitylmethyl)-N-phenylamine, designed for researchers, scientists, and professionals in drug development. This document outlines the theoretical framework, experimental methodologies, and computational approaches for characterizing this molecule.

This compound is an aromatic amine whose electronic characteristics are governed by the interplay between the electron-donating mesitylmethyl substituent and the phenylamine core. While specific experimental data for this molecule is not extensively documented, its properties can be predicted and analyzed based on the well-understood behavior of analogous aromatic amines. The key electronic properties of interest include the energies of the frontier molecular orbitals (HOMO and LUMO), the oxidation potential, and the ultraviolet-visible (UV-Vis) absorption profile. These parameters are crucial for understanding the molecule's reactivity, stability, and potential applications in areas such as materials science and medicinal chemistry.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[1][2] A smaller energy gap generally implies higher reactivity and greater polarizability.[3]

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, particularly the nitrogen atom. The electron-donating nature of the mesitylmethyl group is anticipated to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to electrophilic attack.

Electrochemical Properties

The redox behavior of this compound can be investigated using electrochemical techniques, most notably cyclic voltammetry. This provides insight into the ease with which the molecule can be oxidized or reduced.

Oxidation Potential

Aromatic amines are known to undergo oxidation, and their oxidation potentials are sensitive to the nature of their substituents. The presence of the electron-releasing mesitylmethyl group is expected to lower the oxidation potential of this compound compared to unsubstituted aniline, making it more readily oxidized.[4]

Spectroscopic Properties

UV-Vis spectroscopy is a primary tool for probing the electronic transitions within a molecule.

UV-Vis Absorption

This compound is expected to exhibit characteristic absorption bands in the ultraviolet and possibly the visible regions of the electromagnetic spectrum. These absorptions correspond to electronic transitions, primarily π→π* and n→π* transitions associated with the aromatic rings and the nitrogen lone pair, respectively.[5] The precise wavelengths of maximum absorbance (λmax) and the molar absorptivity are dependent on the molecular structure and the solvent environment.

Data Summary

The following table summarizes the expected electronic properties of this compound based on the analysis of similar compounds. These values are predictive and should be confirmed by experimental measurement.

ParameterExpected Value RangeMethod of Determination
Oxidation Potential (Epa) 0.4 – 0.9 V (vs. SCE)Cyclic Voltammetry
λmax 1 (π→π)240 – 260 nmUV-Vis Spectroscopy
λmax 2 (n→π)280 – 320 nmUV-Vis Spectroscopy
HOMO Energy -5.2 to -4.8 eVComputational (DFT)
LUMO Energy -1.5 to -1.0 eVComputational (DFT)
HOMO-LUMO Gap (ΔE) 3.5 – 4.2 eVComputational (DFT)

Experimental Protocols

Detailed methodologies for the experimental and computational characterization of this compound are provided below.

Synthesis and Purification

A potential synthetic route to this compound involves the reductive amination of mesitaldehyde with aniline or the N-alkylation of aniline with a mesitylmethyl halide. The crude product would then be purified using column chromatography on silica gel.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of the target compound.

Methodology:

  • Preparation of Analyte Solution: A 1 mM solution of this compound is prepared in an appropriate solvent, such as acetonitrile or dichloromethane, containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.[6]

  • Data Acquisition: The solution is deoxygenated by bubbling with nitrogen gas for 15 minutes. Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

  • Analysis: The anodic peak potential (Epa) corresponding to the oxidation of the amine is determined from the resulting voltammogram.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of the compound.

Methodology:

  • Sample Preparation: A dilute solution (e.g., 10⁻⁵ M) of this compound is prepared in a UV-grade solvent such as ethanol or cyclohexane.

  • Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Measurement: The absorbance spectrum is recorded over a wavelength range of 200–800 nm.

  • Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Computational Modeling

Objective: To calculate the frontier molecular orbital energies and simulate the electronic spectrum.

Methodology:

  • Molecular Structure Optimization: The geometry of this compound is optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p).[1]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum.

  • Frontier Orbital Analysis: The energies of the HOMO and LUMO are calculated from the optimized structure to determine the HOMO-LUMO energy gap.

  • Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, allowing for a comparison between theoretical and experimental UV-Vis data.[7]

Visualizations

The following diagrams illustrate the conceptual frameworks and workflows relevant to the study of this compound's electronic properties.

electronic_properties_relationship Molecular_Structure Molecular Structure (Substituent Effects) HOMO_LUMO_Energies HOMO/LUMO Energies Molecular_Structure->HOMO_LUMO_Energies HOMO_LUMO_Gap HOMO-LUMO Gap HOMO_LUMO_Energies->HOMO_LUMO_Gap Oxidation_Potential Oxidation Potential HOMO_LUMO_Energies->Oxidation_Potential Reactivity Chemical Reactivity HOMO_LUMO_Gap->Reactivity UV_Vis_Absorption UV-Vis Absorption HOMO_LUMO_Gap->UV_Vis_Absorption

Caption: Interrelation of electronic properties.

experimental_computational_workflow cluster_synthesis Synthesis and Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_correlation Data Correlation synthesis Synthesis of Compound purification Purification & Structural ID (NMR, Mass Spec) synthesis->purification cv Cyclic Voltammetry purification->cv uvvis UV-Vis Spectroscopy purification->uvvis dft DFT Geometry Optimization purification->dft correlation Correlate Experimental and Computational Results cv->correlation uvvis->correlation tddft TD-DFT Spectrum Simulation dft->tddft fmo Frontier Molecular Orbital Analysis dft->fmo tddft->correlation fmo->correlation

Caption: Integrated experimental and computational workflow.

References

The Steric Influence of the Mesityl Group in N-(mesitylmethyl)-N-phenylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mesityl (2,4,6-trimethylphenyl) group is a sterically demanding substituent frequently employed in organic chemistry to influence molecular conformation and reactivity. In the context of N-(mesitylmethyl)-N-phenylamine, the bulky nature of the mesityl group imposes significant steric constraints that dictate the molecule's three-dimensional structure, rotational dynamics, and ultimately its chemical behavior. This technical guide provides a comprehensive analysis of these steric effects, drawing upon established principles and data from analogous molecular systems. While specific experimental data for this compound is not extensively available in the public domain, this guide offers a robust framework for understanding its properties by presenting representative data, detailed experimental protocols for its characterization, and visualizations of the underlying chemical principles.

Introduction

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the physical and chemical properties of a molecule. Large, bulky substituents can restrict bond rotation, alter bond angles and lengths, and shield reactive centers from chemical attack. The mesityl group, with its three methyl groups ortho and para to the point of attachment, is a classic example of a sterically encumbering moiety.

This compound presents an interesting case study in steric effects. The molecule features a nitrogen atom bonded to a phenyl group and a mesitylmethyl group. The steric clash between the ortho-methyl groups of the mesityl ring and the phenyl ring, as well as the substituents on the nitrogen atom, is expected to significantly influence the molecule's conformational preferences and the rotational barriers around the C-N and C-C bonds. Understanding these effects is crucial for predicting the molecule's behavior in various chemical environments and for designing related compounds with specific desired properties in fields such as materials science and drug discovery.

Conformational Analysis and Steric Hindrance

The steric bulk of the mesityl group in this compound is anticipated to lead to a non-planar, sterically crowded conformation. The repulsive interactions between the ortho-methyl groups of the mesityl ring and the phenyl ring will likely force the two aromatic rings out of coplanarity. This twisting will be further influenced by the geometry around the nitrogen atom.

Expected Conformational Preferences

Based on studies of structurally related N-benzyl-N-phenylamine derivatives with ortho-substituents, the mesityl group in this compound is expected to adopt a conformation that minimizes steric strain. This would likely involve a significant dihedral angle between the plane of the mesityl ring and the C-N-C plane of the amine. Similarly, the phenyl group will also be twisted with respect to the amine plane. The lone pair on the nitrogen atom will occupy a position that minimizes repulsion with the bulky substituents.

A logical workflow for predicting the stable conformation of this compound would involve computational modeling.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Geometry Optimization (e.g., DFT) A->B C Conformational Search (e.g., Molecular Dynamics) B->C D Identification of Low-Energy Conformers C->D E Analysis of Dihedral Angles and Steric Interactions D->E

Caption: Workflow for computational conformational analysis.

Quantitative Data from Analogous Systems
ParameterExpected Value RangeReference Compound(s)
C(mesityl)-C(methylene) Bond Length1.52 - 1.55 ÅN-benzyl-N-phenylamine derivatives
C(methylene)-N Bond Length1.45 - 1.48 ÅSterically hindered anilines
N-C(phenyl) Bond Length1.42 - 1.45 ÅN,N-disubstituted anilines
C(mesityl)-C(methylene)-N Angle110 - 114°Analogous N-benzyl compounds
C(methylene)-N-C(phenyl) Angle118 - 122°Sterically hindered secondary amines
Mesityl-C-N-Phenyl Dihedral Angle60 - 90°Calculated for ortho-substituted N-benzyl-N-phenylamines

Table 1: Representative Bond Lengths and Angles in Sterically Hindered N-Aryl Amines.

The rotational barriers around the C(methylene)-N and N-C(phenyl) bonds are expected to be significant due to the steric hindrance. Dynamic NMR spectroscopy is the primary experimental technique for determining these barriers.

Rotational BarrierExpected Energy Range (kcal/mol)Method of Determination
C(methylene)-N Rotation8 - 15Dynamic NMR Spectroscopy / DFT Calculations
N-C(phenyl) Rotation6 - 12Dynamic NMR Spectroscopy / DFT Calculations

Table 2: Estimated Rotational Energy Barriers.

Experimental Protocols

To empirically investigate the steric effects of the mesityl group in this compound, a combination of synthesis, purification, and characterization techniques is required.

Synthesis of this compound

A common method for the synthesis of N-alkylanilines is the reaction of an aniline with an appropriate alkyl halide in the presence of a base.

G Synthetic Pathway for this compound Aniline Aniline Reaction N-Alkylation Reaction Aniline->Reaction MesitylmethylHalide Mesitylmethyl Halide (e.g., Bromide) MesitylmethylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General synthetic scheme for N-alkylation.

Protocol:

  • Reactant Preparation: To a solution of aniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or cesium carbonate (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: Slowly add a solution of mesitylmethyl bromide (1.0 - 1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Characterization Techniques

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound.

Protocol for 1H and 13C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C{1H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • 1H NMR: Expect to observe distinct signals for the aromatic protons of the phenyl and mesityl rings, the methylene protons, and the methyl protons of the mesityl group. The chemical shifts and coupling patterns will provide information about the electronic environment and connectivity of the protons.

    • 13C NMR: Identify the resonances for all unique carbon atoms in the molecule. The chemical shifts will be indicative of the hybridization and electronic nature of the carbon atoms.

To measure the rotational barriers, variable temperature NMR experiments are necessary.

Protocol for DNMR:

  • Solvent Selection: Choose a solvent with a wide temperature range and one in which the signals of interest are well-resolved (e.g., toluene-d8, dichloromethane-d2).

  • Low-Temperature Spectra: Cool the sample in the NMR probe to a temperature where the rotation around the bond of interest is slow on the NMR timescale. At this temperature, you may observe separate signals for diastereotopic protons or different conformers.

  • Coalescence Temperature: Gradually increase the temperature and record spectra at regular intervals. The temperature at which the two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

  • High-Temperature Spectra: Continue to increase the temperature until the single peak becomes sharp, indicating fast exchange.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature.

G Dynamic NMR Experimental Workflow Start Sample Preparation in Suitable Solvent LowT Acquire Spectra at Low Temperature (Slow Exchange) Start->LowT IncreaseT Incrementally Increase Temperature LowT->IncreaseT AcquireSpectra Acquire Spectrum at Each Temperature IncreaseT->AcquireSpectra FindTc Identify Coalescence Temperature (Tc) AcquireSpectra->FindTc HighT Acquire Spectra at High Temperature (Fast Exchange) FindTc->HighT Analysis Calculate Rotational Barrier (ΔG‡) using Eyring Equation FindTc->Analysis

Caption: Workflow for determining rotational barriers via DNMR.

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation, bond lengths, and bond angles of a molecule.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

  • Data Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and dihedral angles, which will provide direct evidence of the steric effects of the mesityl group.

Conclusion

The steric effects of the mesityl group in this compound are expected to be profound, leading to a highly distorted and conformationally restricted molecule. While direct experimental data on this specific compound is limited, this guide provides a comprehensive framework for its study, based on the well-established principles of steric hindrance and data from analogous systems. The provided experimental protocols for synthesis and characterization will enable researchers to investigate these effects empirically. A thorough understanding of the steric landscape of this compound will be invaluable for the rational design of new molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis. Future computational and experimental studies on this molecule are warranted to provide a more complete picture of its fascinating structural and dynamic properties.

An In-depth Technical Guide to the Stability and Reactivity of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(mesitylmethyl)-N-phenylamine, also known as N-(2,4,6-trimethylbenzyl)aniline, is a sterically hindered secondary aromatic amine. The presence of the bulky mesityl group significantly influences its chemical properties, imparting unique stability and reactivity characteristics compared to simpler N-alkylanilines. This technical guide provides a comprehensive overview of the available information on the stability and reactivity of this compound, drawing upon data from analogous structures to offer insights for its application in research and development.

Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be inferred from related compounds. It is expected to be a high-boiling liquid or a low-melting solid, with poor solubility in water but good solubility in common organic solvents.

PropertyValueSource
Molecular FormulaC₁₆H₁₉NN/A
Molecular Weight225.33 g/mol N/A
AppearanceLikely a colorless to pale yellow oil or solidInferred
StorageStore in a cool, dry, well-ventilated area away from light and oxidizing agentsGeneral practice

Stability

The commercial availability of N-(2,4,6-trimethylbenzyl)aniline suggests that it possesses reasonable stability under standard storage conditions (cool, dark, and under an inert atmosphere).[1] However, like many anilines, it is susceptible to degradation over time, particularly when exposed to air and light, which can lead to discoloration due to the formation of oxidized impurities.

Thermal Stability: There is no specific data on the decomposition temperature of this compound. However, the steric hindrance provided by the mesityl group may enhance its thermal stability compared to less hindered N-benzylanilines. Studies on hindered amine light stabilizers (HALS), while structurally different, have shown that steric bulk can contribute to thermal stability.

Oxidative Stability: Anilines are generally prone to oxidation. The rate of oxidation of N,N-dimethylaniline by potassium hexacyanoferrate(III) has been studied, providing a baseline for the reactivity of the N-alkyl aniline functional group. The bulky mesityl group in this compound is expected to sterically hinder the approach of oxidizing agents to the nitrogen atom and the aromatic rings, thereby potentially increasing its oxidative stability compared to less substituted anilines.

Reactivity

The reactivity of this compound is governed by the interplay of the nucleophilic nitrogen center, the electron-rich phenyl and mesityl rings, and the significant steric hindrance around the nitrogen atom and the ortho positions of the aromatic rings.

Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. However, the steric bulk of the mesitylmethyl and phenyl groups will significantly impede reactions that require direct access to the nitrogen, such as alkylation or acylation.[2] These reactions would be expected to proceed much slower than with less hindered anilines like N-methylaniline.

Reactions on the Aromatic Rings: Both the phenyl and mesityl rings are activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. However, the ortho positions of the phenyl ring and all available positions on the mesityl ring are sterically hindered. Therefore, electrophilic substitution is most likely to occur at the para-position of the phenyl ring.

Experimental Protocols

Due to the lack of specific literature on this compound, detailed experimental protocols are provided for the synthesis of closely related and precursor compounds. These can be adapted by skilled chemists to synthesize the target molecule.

Synthesis of 2,4,6-Trimethylaniline (a precursor to the mesityl group):

This two-step procedure involves the nitration of mesitylene followed by the reduction of the nitro group.[3][4]

  • Nitration of Mesitylene:

    • A mixture of sulfuric acid (75-80 parts by weight) and nitric acid (20-25 parts by weight) is prepared and cooled.

    • Mesitylene is added dropwise to the mixed acid at a temperature below 10°C.

    • The reaction is stirred for several hours, after which the organic layer containing 2-nitro-1,3,5-trimethylbenzene is separated.

  • Reduction of 2-Nitro-1,3,5-trimethylbenzene:

    • The nitromesitylene is added to a mixture of a reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with a Ni catalyst) in a suitable solvent.[4]

    • The reaction mixture is heated to effect the reduction to 2,4,6-trimethylaniline.

    • The product is isolated by extraction and purified by distillation.

General Synthesis of N-Benzylanilines:

A common method for the synthesis of N-benzylanilines is the reductive amination of benzaldehyde with aniline or the N-alkylation of aniline with a benzyl halide. A gold-catalyzed reaction of nitrobenzene and benzyl alcohol also yields N-benzylaniline.[5]

  • Reductive Amination:

    • Aniline and 2,4,6-trimethylbenzaldehyde are dissolved in a suitable solvent (e.g., methanol, dichloroethane).

    • A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is added portion-wise.

    • The reaction is stirred at room temperature or with gentle heating until completion.

    • The product is isolated by aqueous workup and purified by chromatography or distillation.

  • N-Alkylation:

    • Aniline is dissolved in a suitable solvent (e.g., DMF, acetonitrile) with a base (e.g., potassium carbonate, triethylamine).

    • 2,4,6-trimethylbenzyl halide (e.g., bromide or chloride) is added, and the mixture is heated.

    • The reaction is monitored for completion, followed by workup and purification.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis Workflow Mesitylene Mesitylene Nitromesitylene 2-Nitro-1,3,5-trimethylbenzene Mesitylene->Nitromesitylene Nitration Mesitylamine 2,4,6-Trimethylaniline Nitromesitylene->Mesitylamine Reduction Mesitylmethyl_halide 2,4,6-Trimethylbenzyl Halide Mesitylamine->Mesitylmethyl_halide Halogenation (e.g., with NBS) Target This compound Mesitylmethyl_halide->Target N-Alkylation Aniline Aniline Aniline->Target

Caption: A possible synthetic route to this compound.

Diagram of Potential Reactivity Pathways

Reactivity Pathways Start This compound N_Reaction Reactions at Nitrogen (Sterically Hindered) Start->N_Reaction Alkylation, Acylation, etc. Ring_Reaction Electrophilic Aromatic Substitution (para-position of Phenyl Ring Favored) Start->Ring_Reaction Halogenation, Nitration, etc. Oxidation Oxidation (Slowed by Steric Hindrance) Start->Oxidation Reaction with Oxidants

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a sterically hindered aromatic amine with limited documented data on its stability and reactivity. Based on the principles of organic chemistry and data from analogous compounds, it can be inferred that the mesityl group imparts increased steric bulk, which likely enhances its thermal and oxidative stability while reducing the reactivity of the nitrogen center. The primary site for electrophilic attack on the aromatic system is expected to be the para-position of the phenyl ring. The provided synthetic protocols for related compounds offer a starting point for the laboratory preparation of this molecule. Further research is warranted to fully elucidate the quantitative stability and reactivity parameters of this interesting compound.

References

Navigating the Solubility Landscape of N-(mesitylmethyl)-N-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility

The solubility of a solid solute in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. For a compound like N-(mesitylmethyl)-N-phenylamine, its solubility is governed by the principle of "like dissolves like." The molecule possesses both nonpolar characteristics, attributed to the mesityl and phenyl rings, and a polar secondary amine group. Consequently, its solubility is expected to be significant in a range of organic solvents.

Generally, aliphatic amines exhibit solubility in polar organic solvents.[1][2] The solubility of amines in water tends to decrease as the number of carbon atoms increases, especially beyond six carbons.[1][2] Aromatic amines, due to the conjugation of the nitrogen lone pair electrons with the benzene ring, have a somewhat diminished tendency for hydrogen bonding, which can affect their solubility in protic solvents.[1] However, they generally maintain good solubility in other organic solvents.[1] For any given organic amine, it is generally possible to find a suitable organic solvent in which it is soluble.[3] The choice of solvent is crucial, with aromatic amines often being more soluble in aromatic solvents and aliphatic amines in aliphatic solvents.[3]

Theoretical Considerations for Solubility

The solubility of this compound in an organic solvent is influenced by several factors:

  • Polarity of the Solvent: Solvents with polarities similar to that of this compound are likely to be effective. The presence of both aromatic rings and a secondary amine group suggests that a broad range of solvents, from nonpolar to polar aprotic, could be suitable.

  • Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This relationship is crucial for crystallization processes.

  • Molecular Structure: The bulky mesityl group may introduce steric hindrance, potentially affecting solvent-solute interactions.

Standardized Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted solution using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Example)

SolventSolubility ( g/100 mL)Solubility (mol/L)Method of Analysis
MethanolData to be determinedData to be determinedHPLC
EthanolData to be determinedData to be determinedHPLC
AcetoneData to be determinedData to be determinedHPLC
Ethyl AcetateData to be determinedData to be determinedHPLC
DichloromethaneData to be determinedData to be determinedHPLC
TolueneData to be determinedData to be determinedHPLC
HexaneData to be determinedData to be determinedHPLC

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the logical workflow for the determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in thermostatically controlled shaker A->B C Equilibrate for 24-48 hours at constant temperature B->C D Allow excess solid to settle C->D Equilibrium Reached E Withdraw supernatant with a pre-warmed syringe D->E F Filter through a 0.45 µm syringe filter E->F G Accurately weigh the filtered solution F->G H Dilute sample to a known volume G->H I Analyze by validated HPLC or UV-Vis method H->I J Determine concentration from calibration curve I->J K Calculate solubility in original solvent (e.g., g/100 mL, mol/L) J->K

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational framework for the investigation of the solubility of this compound in organic solvents. While specific experimental data is currently lacking in the literature, the outlined theoretical considerations and detailed experimental protocol offer a clear path for researchers to generate reliable and reproducible solubility data. The systematic approach detailed herein will aid in the effective utilization of this compound in various research and development endeavors. The provided data table structure and workflow visualization are intended to promote standardized reporting and a clear understanding of the experimental process.

References

Methodological & Application

Application Notes and Protocols: N-(Mesitylmethyl)-N-phenylamine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While N-(mesitylmethyl)-N-phenylamine is not documented as a catalyst or ligand in the reviewed literature, its sterically hindered secondary amine structure makes it a challenging yet potentially valuable substrate in various catalytic cross-coupling reactions. These application notes focus on the use of this compound and structurally similar bulky secondary amines as substrates in palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.

The primary challenge in utilizing bulky secondary amines like this compound in catalysis is their reduced nucleophilicity and the increased likelihood of undesired side reactions.[1] Overcoming these obstacles often requires carefully designed catalyst systems, particularly the choice of ligand, to achieve efficient coupling.

Application: Palladium-Catalyzed C-N Cross-Coupling Reactions

The arylation of bulky secondary amines is a critical transformation for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The development of specialized palladium catalysts has enabled the coupling of sterically demanding amines with aryl halides.

Key Challenges:

  • Slow Transmetalation: The steric bulk of this compound can hinder its approach to the metal center, slowing down the crucial transmetalation step in the catalytic cycle.[1]

  • Competitive Side Reactions: Slower reaction rates with the amine can lead to competitive reactions involving the alkoxide base, resulting in the formation of undesired ether byproducts.[1]

  • β-Hydride Elimination: The intermediate palladium(II)-amido complex formed during the catalytic cycle can undergo β-hydride elimination, leading to the formation of reduced arene byproducts and decomposition of the catalyst.[1]

To address these challenges, highly active and sterically hindered phosphine ligands are often employed to promote the desired C-N bond formation.

Quantitative Data Summary

The following table summarizes the performance of various palladium catalyst systems in the C-N cross-coupling of sterically hindered secondary amines with aryl halides. While data for this compound is not available, the selected examples with structurally related bulky amines provide a benchmark for potential reaction conditions and expected outcomes.

Catalyst System (Ligand)Amine SubstrateAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / RuPhos2,2,6,6-Tetramethylpiperidine4-ChlorotolueneNaOtBuToluene10085[1]
Pd₂(dba)₃ / RuPhosDiisopropylamine4-ChlorotolueneNaOtBuToluene10078[1]
(dppf)PdCl₂9,10-Dibromoanthracene3-Fluorophenylboronic acidBu₄NOH1,4-Dioxane-97[2]
Pd(OAc)₂ / P(2-Fur)₃Various aminesVarious alcoholsLiOHSolvent-free-GoodNot specified in snippet

Note: The data presented are from various sources and may not be directly comparable due to differences in reaction scales and specific conditions.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-N Cross-Coupling of a Bulky Secondary Amine

This protocol is a generalized procedure based on established methods for the arylation of sterically hindered secondary amines.[1] Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates like this compound.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Aryl halide

  • This compound (or other bulky secondary amine)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or glovebox

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reaction Setup: To the Schlenk tube, add the aryl halide (1.0 equiv), the bulky secondary amine (1.2 equiv), and the base (1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M with respect to the aryl halide).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in an oil bath at the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Visualizations

Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed C-N cross-coupling reaction and highlights the challenges associated with bulky secondary amines.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord BaseCoord Base Coordination (e.g., NaOtBu) PdII_ArX->BaseCoord PdII_Amine [Ar-Pd(II)(NHR₂)-X(L)] AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim SideReaction2 Side Reaction: β-Hydride Elimination PdII_Amine->SideReaction2 RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product SideReaction1 Side Reaction: Ether Formation BaseCoord->SideReaction1 G Start Start InertAtmosphere Setup under Inert Atmosphere Start->InertAtmosphere AddReagents Add Pd Precursor, Ligand, Aryl Halide, Amine, Base InertAtmosphere->AddReagents AddSolvent Add Anhydrous, Degassed Solvent AddReagents->AddSolvent HeatReaction Heat and Stir AddSolvent->HeatReaction Monitor Monitor Reaction (TLC, GC-MS, LC-MS) HeatReaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols for N-(mesitylmethyl)-N-phenylamine as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of N-(mesitylmethyl)-N-phenylamine being used as a ligand in organometallic chemistry. The following application notes and protocols are therefore based on the general principles of organometallic chemistry and draw analogies from structurally related bulky N-aryl-N-alkylamine and N-heterocyclic carbene ligands. These are intended to serve as a conceptual guide for researchers exploring the potential of this and similar ligands.

Introduction

This compound is a tertiary amine featuring a bulky mesityl (2,4,6-trimethylphenyl) group and a phenyl group attached to a nitrogen atom via a methylene bridge. Its structural characteristics, namely the steric bulk provided by the mesityl group and the electronic properties of the N-phenyl moiety, suggest its potential as an ancillary ligand in organometallic chemistry. Such ligands are crucial for stabilizing metal centers, influencing their reactivity, and controlling selectivity in catalytic processes.

The bulky nature of the mesityl group can be expected to promote the formation of low-coordinate metal complexes, which are often highly reactive catalytic species. Furthermore, the electronic environment around the nitrogen donor atom can be tuned by modifications to the aryl substituents, allowing for the fine-tuning of the catalytic activity of the corresponding metal complexes.

Potential Applications

Based on analogies with other bulky N-donor ligands, this compound could be a promising candidate for various catalytic applications, particularly in cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Bulky, electron-donating ligands are known to be effective in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The steric hindrance of the ligand can facilitate the reductive elimination step, which is often the rate-determining step in these catalytic cycles.

  • Stabilization of Reactive Metal Centers: The ligand's steric bulk could be utilized to stabilize low-valent or coordinatively unsaturated metal centers, which are key intermediates in many catalytic transformations.

  • Other Catalytic Transformations: The unique steric and electronic properties of this ligand might also find utility in other areas of catalysis, such as hydroformylation, polymerization, and metathesis reactions.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of the ligand and its potential use in forming a palladium complex. These are not validated procedures and should be adapted and optimized by the user.

Synthesis of this compound

This protocol is a general representation of a reductive amination or nucleophilic substitution reaction.

Materials:

  • Mesitylaldehyde or mesitylmethyl halide (e.g., bromide)

  • Aniline

  • Reducing agent (e.g., sodium triacetoxyborohydride for reductive amination) or a base (e.g., potassium carbonate for nucleophilic substitution)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (Conceptual):

  • Reductive Amination Approach:

    • Dissolve mesitylaldehyde (1.0 eq.) and aniline (1.0 eq.) in anhydrous DCM.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

    • Continue stirring at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Nucleophilic Substitution Approach:

    • Combine mesitylmethyl bromide (1.0 eq.), aniline (1.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous acetonitrile.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of a Palladium(II) Complex (Hypothetical)

This protocol describes a general method for the synthesis of a palladium(II) complex with the synthesized ligand.

Materials:

  • This compound

  • Palladium(II) precursor (e.g., bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂])

  • Anhydrous, degassed solvent (e.g., toluene or DCM)

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure (Conceptual):

  • Under an inert atmosphere, dissolve the palladium(II) precursor (1.0 eq.) in the chosen anhydrous solvent.

  • In a separate flask, dissolve this compound (2.0 eq.) in the same solvent.

  • Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for several hours or heat gently if necessary, monitoring for a color change or precipitate formation.

  • If a precipitate forms, isolate it by filtration, wash with a non-coordinating solvent (e.g., pentane), and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization or precipitation.

  • Characterize the resulting complex using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis.

Data Presentation (Illustrative)

As no experimental data exists for this specific ligand, the following table is an illustrative template for how quantitative data for a hypothetical catalytic reaction could be presented.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11Toluene1001285
20.5Toluene1001278
31Dioxane1001292
41Toluene802465

Visualizations

The following diagrams illustrate general concepts relevant to the potential application of this compound as a ligand in catalysis.

G cluster_synthesis Ligand Synthesis Workflow Reactants Mesityl Precursor + Aniline Reaction Reductive Amination or Nucleophilic Substitution Reactants->Reaction Solvent, Base/Reducing Agent Purification Column Chromatography Reaction->Purification Ligand This compound Purification->Ligand G Generic Suzuki-Miyaura Catalytic Cycle M0 Pd(0)L M_OA Pd(II)(Ar)(X)L M0->M_OA Oxidative Addition (Ar-X) M_TM Pd(II)(Ar)(Ar')L M_OA->M_TM Transmetalation (Ar'-M) M_TM->M0 Reductive Elimination Product Ar-Ar' M_TM->Product

Application Notes and Protocols for the Synthesis of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(mesitylmethyl)-N-phenylamine, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a reductive amination reaction between mesitaldehyde (2,4,6-trimethylbenzaldehyde) and aniline, followed by reduction of the intermediate imine using sodium borohydride. This method offers a straightforward and efficient route to the target compound. This protocol includes a step-by-step experimental procedure, a summary of required reagents and their quantities, and expected characterization data.

Introduction

N-arylmethyl-N-phenylamines are an important class of compounds in organic synthesis, serving as versatile intermediates in the development of pharmaceuticals and functional materials. The mesityl group, with its steric bulk and electron-donating properties, can impart unique characteristics to molecules. The synthesis of this compound is therefore of interest for creating novel molecular scaffolds. Reductive amination is a widely used and reliable method for the formation of C-N bonds and is particularly suitable for the synthesis of secondary and tertiary amines from aldehydes or ketones.[1][2][3] This protocol details the synthesis via the formation of an intermediate Schiff base from mesitaldehyde and aniline, which is subsequently reduced in situ with sodium borohydride.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from mesitaldehyde and aniline.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
MesitaldehydeC₁₀H₁₂O148.201.48 g10.0
AnilineC₆H₇N93.130.93 g10.0
Sodium BorohydrideNaBH₄37.830.57 g15.0
MethanolCH₃OH32.0450 mL-
DichloromethaneCH₂Cl₂84.93100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-50 mL-
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-
Silica Gel (for column chromatography)SiO₂-As needed-
Hexane (for column chromatography)C₆H₁₄-As needed-
Ethyl Acetate (for column chromatography)C₄H₈O₂-As needed-

Procedure:

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add mesitaldehyde (1.48 g, 10.0 mmol) and aniline (0.93 g, 10.0 mmol).

    • Add 50 mL of methanol to the flask.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • After 1 hour, cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the mixture in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[4][5]

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Expected Results:

The final product, this compound, is expected to be a white to pale yellow solid or a viscous oil. The yield will vary depending on the reaction conditions and purification efficiency.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): Expected signals would include aromatic protons from both the mesityl and phenyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton. The methyl groups on the mesityl ring should appear as singlets.

  • ¹³C NMR (CDCl₃): Aromatic carbons, the benzylic carbon, and the methyl carbons of the mesityl group should be observable at their characteristic chemical shifts.

  • FT-IR (KBr or neat): Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic) should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₁₆H₁₉N, M.W. = 225.33 g/mol ) should be observed.

Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Mesitaldehyde Mesitaldehyde Imine_Formation Imine Formation (Methanol, RT, 1h) Mesitaldehyde->Imine_Formation Aniline Aniline Aniline->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT, 2h) Imine_Formation->Reduction Quenching Quenching (sat. NaHCO3) Reduction->Quenching Extraction Extraction (DCM) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reductive_Amination_Pathway Reactants Mesitaldehyde + Aniline Intermediate Schiff Base (Imine) Reactants->Intermediate - H2O Product This compound Intermediate->Product + 2[H] Reducing_Agent NaBH4 Reducing_Agent->Intermediate

Caption: Signaling pathway of the reductive amination reaction.

References

Application Notes and Protocols for the Use of Sterically Hindered Secondary Amines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Analogs of N-(mesitylmethyl)-N-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. While the coupling of primary amines is well-established, the use of sterically hindered secondary amines, such as this compound and its analogs, presents unique challenges and opportunities. These substrates can be crucial for accessing complex triarylamines and other sterically encumbered scaffolds.

Due to the limited specific literature on this compound in cross-coupling reactions, this document provides detailed application notes and protocols based on structurally similar and commercially available secondary amines, such as diphenylamine and N-benzylanilines. These protocols serve as a practical guide for researchers looking to perform N-arylation with bulky secondary amines.

Core Concepts and Reaction Workflow

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide or triflate and an amine in the presence of a base. The catalytic cycle, a fundamental concept in understanding these reactions, generally involves three key steps: oxidative addition, ligand exchange/amine coordination, and reductive elimination.

General Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(NR2)L Amine_Coordination->Amido_Complex - HX Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration of Catalyst Product Ar-NR2 Reductive_Elimination->Product Base Base Base->Amine_Coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: N-Arylation of Sterically Hindered Secondary Amines

The following table summarizes representative quantitative data for the palladium-catalyzed N-arylation of diphenylamine and its derivatives with various aryl halides. These examples highlight the typical reaction conditions and yields that can be expected when working with sterically demanding secondary amines.

EntryAmineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Diphenylamine4-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene1001895
2Diphenylamine4-BromobenzonitrilePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBuToluene80298
3Diphenylamine1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBuToluene80399
4N-Phenyl-1-naphthylamine4-BromoanisolePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene1002485
5Dibenzylamine4-ChlorobenzonitrilePd₂(dba)₃ (0.5)RuPhos (1.5)K₃PO₄t-AmylOH1102492

This data is compiled from various sources and is intended to be representative. Actual yields may vary depending on specific experimental conditions and substrate purity.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of sterically hindered secondary amines. These protocols can be adapted for this compound and its analogs with appropriate optimization.

Protocol 1: General Procedure for the N-Arylation of Diphenylamine with an Aryl Chloride

This protocol is adapted from a standard procedure for the Buchwald-Hartwig amination using a palladium/XPhos catalyst system.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Diphenylamine

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add diphenylamine (1.2 equiv.) and the aryl chloride (1.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for the time indicated by TLC or GC-MS monitoring (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Protocol 1

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask under N₂ Add_Solvent 2. Add anhydrous toluene Setup->Add_Solvent Stir 3. Stir at room temperature for 10 min Add_Solvent->Stir Add_Reagents 4. Add diphenylamine and aryl chloride Stir->Add_Reagents Heat 5. Heat to 100 °C and stir for 12-24 h Add_Reagents->Heat Cool_Quench 6. Cool to RT and quench with water Heat->Cool_Quench Extract 7. Extract with ethyl acetate Cool_Quench->Extract Wash_Dry 8. Wash with brine, dry, and concentrate Extract->Wash_Dry Purify 9. Purify by column chromatography Wash_Dry->Purify

Caption: Step-by-step workflow for the N-arylation of diphenylamine.

Protocol 2: Synthesis of Triarylamines via Dehydrogenative Aromatization

While not a direct cross-coupling of an amine with an aryl halide, this method provides an alternative route to triarylamines, the likely product of a successful coupling with this compound. This protocol is based on the dehydrogenative aromatization of diarylamines with cyclohexanones.[2]

Materials:

  • Palladium on carbon (Pd/C, 10 wt%)

  • p-Toluenesulfonic acid (TsOH)

  • Diarylamine (e.g., di(p-tolyl)amine)

  • Cyclohexanone derivative

  • 1,4-Dioxane

Procedure:

  • To a reaction vessel, add the diarylamine (1.0 equiv.), the cyclohexanone derivative (1.2 equiv.), Pd/C (5 mol%), and TsOH (20 mol%).

  • Add 1,4-dioxane as the solvent.

  • Heat the mixture at 120 °C under an inert atmosphere for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired triarylamine.

Conclusion

The protocols and data presented provide a solid foundation for researchers working with sterically hindered secondary amines in palladium-catalyzed cross-coupling reactions. While direct experimental data for this compound is not currently available in the literature, the provided procedures for analogous compounds offer a valuable starting point for reaction design and optimization. The key to success with these challenging substrates often lies in the careful selection of a bulky, electron-rich phosphine ligand, an appropriate base, and optimization of reaction temperature and time.

References

The Role of N-(mesitylmethyl)-N-phenylamine and Other Bulky Secondary Amines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered secondary amines are a pivotal class of reagents and ligands in contemporary organic chemistry and drug discovery. Their unique steric and electronic properties offer distinct advantages in controlling reactivity and selectivity in a variety of chemical transformations. This document focuses on the potential applications of N-(mesitylmethyl)-N-phenylamine, a representative bulky secondary amine, and provides a broader context by examining the established roles of other sterically demanding secondary amines. While specific experimental data for this compound is not extensively available in peer-reviewed literature, its structural features—a bulky mesityl group linked to a phenylamine moiety—suggest its utility in areas where steric hindrance is a key controlling element. This application note will cover the general applications of bulky secondary amines, including their use in cross-coupling reactions, as non-nucleophilic bases, and in asymmetric catalysis. Detailed protocols for representative reactions using analogous bulky secondary amines are provided to guide researchers in harnessing the potential of this important class of molecules.

Introduction to Bulky Secondary Amines

Bulky secondary amines are characterized by the presence of large, sterically demanding substituents attached to the nitrogen atom. These substituents can significantly influence the amine's nucleophilicity and basicity. While the lone pair on the nitrogen atom remains available for chemical reactions, the steric bulk around it can prevent or slow down undesired side reactions, leading to higher selectivity.[1][2] The mesityl group (2,4,6-trimethylphenyl) in this compound provides significant steric shielding, making it a prime candidate for applications where controlled reactivity is paramount.

Key Properties Influenced by Steric Bulk:

  • Reduced Nucleophilicity: The steric hindrance around the nitrogen atom makes it a less potent nucleophile compared to less hindered amines.[2] This property is advantageous in preventing unwanted nucleophilic attack on sensitive functional groups.

  • Enhanced Selectivity: In catalysis, bulky amines or ligands derived from them can create a sterically defined pocket around a metal center, influencing the regioselectivity and stereoselectivity of a reaction.

  • Modified Basicity: While sterically hindered, these amines can still function as effective bases. Their reduced nucleophilicity makes them valuable as "non-nucleophilic bases" in elimination and other base-mediated reactions.

  • Improved Drug Properties: In medicinal chemistry, the incorporation of sterically hindered amines can enhance the metabolic stability and solubility of drug candidates.[3]

Applications in Catalysis

Bulky secondary amines and their derivatives are extensively used as ligands in transition metal catalysis, particularly in cross-coupling reactions. The steric profile of the ligand plays a crucial role in the efficiency and selectivity of the catalytic cycle.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[4] The choice of ligand is critical, and bulky, electron-rich phosphine ligands, often incorporating sterically hindered amino groups, are highly effective. These ligands facilitate the crucial reductive elimination step and prevent the formation of undesired side products.[4][5] While this compound itself is a substrate, its structural motifs are found in highly effective ligands for this reaction. The use of bulky amine substrates in these reactions can be challenging, often requiring specialized catalytic systems to achieve good yields.[6][7]

Illustrative Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B R-X C [R-Pd(II)(L2)-X] B->C D Ligand Exchange C->D + Amine - L E [R-Pd(II)(L)(Amine)-X] D->E F Deprotonation (Base) E->F G [R-Pd(II)(L)(Amido)] F->G H Reductive Elimination G->H H->A - R-Amine I R-Amine H->I

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is another important method for C-N bond formation, often catalyzed by copper.[8] The reaction can be sensitive to the steric hindrance of the amine substrate. Studies have shown that coupling reactions involving bulky secondary amines often require higher temperatures and specific catalytic systems to proceed efficiently.[8]

Asymmetric Catalysis

Chiral, bulky secondary amines are fundamental to the field of asymmetric organocatalysis. They can act as chiral catalysts themselves or as precursors to more complex chiral ligands.

Enamine Catalysis

Secondary amines can react with carbonyl compounds to form enamines, which are key intermediates in a variety of stereoselective transformations, including aldol and Michael reactions.[9] The steric bulk of the amine catalyst can effectively control the facial selectivity of the reaction, leading to high enantiomeric excesses. Primary amines have also been shown to be highly effective in enamine catalysis, sometimes offering complementary or superior results to secondary amines.[10][11]

Workflow for Asymmetric Enamine Catalysis:

Enamine_Catalysis cluster_1 Catalyst Activation cluster_2 Stereoselective Reaction cluster_3 Product Formation & Catalyst Regeneration Carbonyl Compound Carbonyl Compound Enamine Formation Enamine Formation Carbonyl Compound->Enamine Formation Bulky Chiral Secondary Amine Chiral Enamine Chiral Enamine Enamine Formation->Chiral Enamine Electrophilic Attack Electrophilic Attack Chiral Enamine->Electrophilic Attack Electrophile Iminium Ion Iminium Ion Electrophilic Attack->Iminium Ion Hydrolysis Hydrolysis Iminium Ion->Hydrolysis Chiral Product Chiral Product Hydrolysis->Chiral Product Catalyst Regeneration Catalyst Regeneration Hydrolysis->Catalyst Regeneration

Caption: General workflow for asymmetric enamine catalysis using a bulky chiral secondary amine.

Quantitative Data from Representative Bulky Secondary Amines

While specific data for this compound is scarce, the following tables summarize representative data for reactions involving other bulky secondary amines to illustrate their application and performance.

Table 1: Copper-Catalyzed N-Arylation of Bulky Secondary Amines with Iodobenzene

EntryBulky Secondary AmineCatalystBaseTemp (°C)Yield (%)
1Di-n-butylamine10 mol% CuITBAM12085
2Dicyclohexylamine10 mol% CuITBAM12060
3N-Methylaniline10 mol% CuITBPM12092

Data adapted from representative studies on Ullmann-type reactions.[8] TBAM = Tetrabutylammonium malonate; TBPM = Tetrabutylphosphonium malonate.

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Imines

EntrySubstrate (N-tosylimine)Catalyst SystemS/C Ratioee (%)
1t-Butyl(phenyl)methaniminePd(OAc)₂ / Chiral Ligand1000>99
21-Adamantyl(phenyl)methaniminePd(OAc)₂ / Chiral Ligand100099
3Di(1-adamantyl)methaniminePd(OAc)₂ / Chiral Ligand50098

Data is illustrative of the high enantioselectivities achievable in the hydrogenation of sterically hindered substrates.[12]

Experimental Protocols

The following are generalized protocols for reactions where a bulky secondary amine like this compound could potentially be used as a substrate or to form a ligand.

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of a Bulky Secondary Amine
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (0.1 mmol), the bulky secondary amine (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the solvent (e.g., DMF or Toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Bulky Secondary Amine via Reductive Amination
  • To a round-bottom flask, add the primary amine (1.0 equiv.), the ketone or aldehyde (1.1 equiv.), and a suitable solvent (e.g., methanol or dichloroethane).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.[13]

Conclusion

This compound represents a class of sterically hindered secondary amines with significant potential in organic synthesis. Based on the established applications of analogous bulky amines, it is anticipated to be a valuable tool in controlling selectivity in catalysis, acting as a non-nucleophilic base, and serving as a building block in medicinal chemistry. The provided protocols for representative reactions offer a starting point for researchers to explore the utility of this and other bulky secondary amines in their own work. Further research into the specific reactivity and applications of this compound is warranted to fully elucidate its synthetic potential.

References

Application Notes and Protocols for the Purification of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of N-(mesitylmethyl)-N-phenylamine, a secondary amine of interest in pharmaceutical and chemical research. The following sections outline common purification techniques, including column chromatography and recrystallization, to achieve high-purity material suitable for downstream applications.

Introduction

This compound is a sterically hindered secondary amine. Its purity is crucial for reliable results in biological assays, structural studies, and as a precursor in multi-step organic syntheses. Common impurities originating from its synthesis, typically the reaction between a mesityl halide and aniline, may include unreacted starting materials, over-alkylated tertiary amine byproducts, and side-reaction products. This guide presents established methods to remove these impurities.

Purification Techniques Overview

The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the scale of the purification.

  • Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. It is particularly useful for removing both more polar and less polar impurities.

  • Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. It relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the purification of this compound in published literature, the following table provides representative data based on the purification of structurally similar N-benzyl aniline derivatives. These values should be considered as a general guide, and actual results may vary.

Purification TechniqueStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Parameters
Column Chromatography 80-90%>98%70-90%Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate Gradient
Recrystallization 90-95%>99%60-85%Solvent: Ethanol/Water or Hexane/Ethyl Acetate

Experimental Protocols

Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). The optimal gradient will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and may require preliminary screening.

Materials:

  • Crude this compound (pre-purified by chromatography if necessary)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude this compound ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PurityAnalysis Purity Analysis (TLC, HPLC, NMR) ColumnChromatography->PurityAnalysis PureProduct Pure Product (>99%) ColumnChromatography->PureProduct If sufficiently pure Recrystallization Recrystallization Recrystallization->PureProduct PurityAnalysis->Recrystallization If further purification is needed

Caption: General workflow for the purification of this compound.

ColumnChromatographyProtocol start Start slurry Prepare Silica Gel Slurry start->slurry pack Pack Column slurry->pack load Load Crude Sample pack->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step protocol for column chromatography purification.

RecrystallizationProtocol start Start dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath (Optional) cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step protocol for purification by recrystallization.

Application Note: A Scalable Synthesis Protocol for N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-(mesitylmethyl)-N-phenylamine is a secondary amine that serves as a valuable building block in the synthesis of novel organic materials and pharmaceutical compounds. Its sterically hindered mesityl group can impart unique conformational and electronic properties to target molecules. This document provides a detailed, scalable protocol for the synthesis of this compound via a one-pot reductive amination strategy. An alternative two-step nucleophilic substitution method is also presented. The protocols are designed for ease of execution, scalability, and high yield, with a focus on purification methods suitable for large-scale production.

Introduction

The synthesis of C-N bonds is fundamental in organic chemistry, particularly in the development of pharmaceuticals and functional materials.[1] N-aryl amines, such as this compound, are common scaffolds in these fields. While several methods exist for C-N bond formation, including the Buchwald-Hartwig amination and Ullmann condensation, these often require expensive catalysts and ligands or harsh reaction conditions, which can be challenging for industrial-scale production.[2]

Reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate that is subsequently reduced, offers a robust, cost-effective, and operationally simple alternative for synthesizing secondary and tertiary amines.[3][4] This application note details a scalable protocol based on the reductive amination of mesitylaldehyde with aniline.

Primary Recommended Protocol: One-Pot Reductive Amination

This protocol describes a one-pot synthesis that is efficient and suitable for scaling from grams to kilograms. The reaction proceeds through the formation of an imine from aniline and mesitylaldehyde, which is then reduced in situ to the desired secondary amine.

Experimental Protocol
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add mesitylaldehyde and the solvent (e.g., Toluene).

  • Reactant Addition: Begin stirring and add aniline, followed by acetic acid.

  • Imine Formation: Stir the mixture at room temperature (20-25°C) for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is substantial, cool the reactor to 0-5°C using a chiller. Add the reducing agent, sodium triacetoxyborohydride, portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours until the reaction is complete (as monitored by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the solvent (Toluene). Combine all organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield this compound as a solid.

  • Final Product Analysis: Dry the purified solid under vacuum and characterize it using NMR, MS, and HPLC to confirm identity and purity (>98%).

Data Presentation

Table 1: Reagent Quantities for Scale-Up Synthesis (Illustrative 1-mole Scale)

Reagent Formula MW ( g/mol ) Moles Equiv. Mass (g) Volume (mL) Density (g/mL)
Mesitylaldehyde C₁₀H₁₂O 148.20 1.00 1.0 148.2 151.2 0.98
Aniline C₆H₇N 93.13 1.05 1.05 97.8 95.7 1.02
Sodium Triacetoxyborohydride C₆H₁₀BNaO₆ 211.94 1.20 1.2 254.3 - -
Acetic Acid C₂H₄O₂ 60.05 1.00 1.0 60.1 57.3 1.05

| Toluene | C₇H₈ | 92.14 | - | - | - | 2000 | 0.87 |

Table 2: Key Process Parameters and Expected Results

Parameter Value Notes
Reaction Temperature 0-25°C Initial imine formation at RT, reduction at 0-5°C.
Reaction Time 14-26 hours Includes imine formation and reduction steps.
Solvent Toluene Dichloromethane or THF can also be used.
Reducing Agent Sodium Triacetoxyborohydride A mild and selective reagent for reductive amination.
Expected Yield 85-95% Based on typical reductive amination efficiencies.

| Final Purity (Post-Crystallization) | >98% | As determined by HPLC. |

Visualization of Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the components of the reductive amination process.

G cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_purification 3. Downstream Processing cluster_analysis 4. Quality Control start Reactor Setup & Inert Atmosphere Purge charge Charge Mesitylaldehyde, Aniline, Acetic Acid, and Solvent start->charge imine Imine Formation (1-2h at 20-25°C) charge->imine reduction Reduction with NaBH(OAc)₃ (12-24h at 0-25°C) imine->reduction workup Aqueous Work-up (Quench, Extraction, Wash) reduction->workup purify Purification (Crystallization from Ethanol/Water) workup->purify dry Drying Under Vacuum purify->dry analysis Final Product Analysis (NMR, MS, HPLC) dry->analysis

Caption: Experimental workflow for the scale-up synthesis of this compound.

G cluster_inputs Process Inputs cluster_process Core Process cluster_outputs Process Outputs Aniline Aniline Process One-Pot Reductive Amination Aniline->Process Mesitylaldehyde Mesitylaldehyde Mesitylaldehyde->Process ReducingAgent Reducing Agent (NaBH(OAc)₃) ReducingAgent->Process Solvent Solvent & Acid (Toluene, Acetic Acid) Solvent->Process Product N-(mesitylmethyl) -N-phenylamine Process->Product Byproducts Byproducts (Water, Borate & Acetate Salts) Process->Byproducts

Caption: Logical relationship of inputs and outputs in the synthesis process.

Alternative Protocol: Nucleophilic Substitution

Protocol Summary
  • Step 1: Bromination of Mesitylene. Mesitylene is brominated using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride, under reflux, to produce 2,4,6-trimethylbenzyl bromide.

  • Step 2: Nucleophilic Substitution. The isolated 2,4,6-trimethylbenzyl bromide is reacted with aniline in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures (60-80°C).

  • Work-up and Purification: The reaction mixture is worked up by filtering the inorganic salts and concentrating the solvent. The crude product is purified by column chromatography or recrystallization.

Table 3: Comparison of Synthetic Routes

Feature Reductive Amination Nucleophilic Substitution
Starting Materials Mesitylaldehyde, Aniline Mesitylene, Aniline
Number of Steps 1 (One-Pot) 2
Key Reagents NaBH(OAc)₃ NBS, BPO, K₂CO₃
Atom Economy High Moderate (generates salt waste)
Scalability Excellent Good (requires isolation of intermediate)

| Typical Yield | High (85-95%) | Moderate to High (60-80% over 2 steps) |

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Chemical Hazards:

    • Aniline: Toxic by inhalation, skin contact, and if swallowed.[5]

    • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.

    • Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

    • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Procedural Hazards: The quenching of the reducing agent is exothermic and should be performed slowly and with adequate cooling to control the release of gas and heat.

Conclusion

The one-pot reductive amination protocol presented offers a highly efficient, scalable, and cost-effective method for the synthesis of this compound. With high yields, operational simplicity, and the use of readily available reagents, this method is well-suited for adoption by researchers and professionals in the drug development and chemical industries. The purification by crystallization further enhances its applicability for producing high-purity material at scale.

References

Application Notes and Protocols for the Derivatization of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of N-(mesitylmethyl)-N-phenylamine, a secondary amine with potential applications in medicinal chemistry and materials science. The following sections describe common derivatization strategies, including N-acylation and N-alkylation, to modify the compound's physicochemical properties and explore its structure-activity relationships.

Introduction

This compound is a sterically hindered secondary amine. Derivatization of the secondary amine moiety allows for the introduction of various functional groups, which can significantly alter its biological activity, solubility, and other chemical properties. These modifications are crucial in drug discovery and development for optimizing lead compounds. The protocols outlined below are based on established methods for the derivatization of secondary aryl amines and have been adapted for this compound.

General Derivatization Pathways

The primary sites for derivatization on this compound are the nitrogen atom of the secondary amine and potentially the aromatic rings through electrophilic substitution. This document focuses on the more common and direct derivatization of the amine group.

DerivatizationPathways cluster_derivatization Derivatization Reactions This compound This compound N-Acylation N-Acylation This compound->N-Acylation Acylating Agent N-Alkylation N-Alkylation This compound->N-Alkylation Alkylating Agent N-acyl-N-(mesitylmethyl)-N-phenylamine N-acyl-N-(mesitylmethyl)-N-phenylamine N-Acylation->N-acyl-N-(mesitylmethyl)-N-phenylamine N-alkyl-N-(mesitylmethyl)-N-phenylamine N-alkyl-N-(mesitylmethyl)-N-phenylamine N-Alkylation->N-alkyl-N-(mesitylmethyl)-N-phenylamine

Caption: General derivatization pathways for this compound.

Experimental Protocols

Note: The following protocols are adapted from general methods for secondary amine derivatization. Optimization may be required for this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acetylation of this compound

This protocol describes the addition of an acetyl group to the nitrogen atom using acetyl chloride, a common and efficient method for N-acylation.[1][2]

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

N_Acetylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Substrate Dissolve this compound in anhydrous DCM Cool Reaction Cool to 0 °C Dissolve Substrate->Cool Reaction Add Base Add Pyridine Cool Reaction->Add Base Add Acetyl Chloride Add Acetyl Chloride dropwise Add Base->Add Acetyl Chloride Stir Stir at room temperature (2-4h) Add Acetyl Chloride->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash & Dry Wash with brine, dry over MgSO4 Extract->Wash & Dry Concentrate Concentrate in vacuo Wash & Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for the N-acetylation of this compound.

Protocol 2: N-Benzylation of this compound

This protocol details the addition of a benzyl group to the nitrogen atom via a ruthenium-catalyzed borrowing hydrogen reaction with benzyl alcohol.[3]

Materials:

  • This compound

  • Benzyl alcohol

  • [Ru(p-cymene)Cl2]2 (or a similar Ru-based catalyst)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), [Ru(p-cymene)Cl2]2 (0.01 eq), and potassium tert-butoxide (1.2 eq).

  • Add anhydrous toluene, followed by benzyl alcohol (1.5 eq).

  • Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Benzylation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Add Reagents Add Substrate, Ru-catalyst, and t-BuOK Add Solvents Add Toluene and Benzyl Alcohol Add Reagents->Add Solvents Heat Heat at 110 °C (12-24h) Add Solvents->Heat Cool & Filter Cool to RT, filter through celite Heat->Cool & Filter Wash Wash with water and brine Cool & Filter->Wash Dry & Concentrate Dry over Na2SO4, concentrate Wash->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify

Caption: Workflow for the N-benzylation of this compound.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the derivatization reactions of this compound. This data is for illustrative purposes to guide researchers in their experimental analysis.

Table 1: N-Acylation of this compound with Various Acyl Chlorides

EntryAcyl ChlorideReaction Time (h)Yield (%)Melting Point (°C)
1Acetyl chloride392115-117
2Propionyl chloride48898-100
3Benzoyl chloride595142-144
44-Nitrobenzoyl chloride4.591165-167

Table 2: N-Alkylation of this compound with Various Alcohols

EntryAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)Boiling Point (°C) at 0.1 mmHg
1Benzyl alcohol1.01885210-212
2Ethanol1.52475185-187
31-Butanol1.52480200-202
4Cyclohexylmethanol1.02082225-227

Table 3: Illustrative Spectroscopic Data for N-acetyl-N-(mesitylmethyl)-N-phenylamine

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.20 (m, 5H, Ar-H), 6.88 (s, 2H, Mes-H), 4.95 (s, 2H, CH₂), 2.25 (s, 3H, p-CH₃), 2.10 (s, 6H, o-CH₃), 1.85 (s, 3H, COCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 170.5 (C=O), 142.1, 138.2, 137.5, 130.2, 129.5, 128.8, 127.6, 126.9, 53.8 (CH₂), 22.1 (COCH₃), 21.1 (p-CH₃), 20.8 (o-CH₃)
IR (KBr, cm⁻¹)3025 (Ar C-H), 2920 (C-H), 1660 (C=O amide), 1595, 1490 (Ar C=C)
MS (ESI+)m/z 268.1 [M+H]⁺

Conclusion

The protocols and illustrative data provided in these application notes serve as a comprehensive guide for the derivatization of this compound. These methods offer versatile pathways to a variety of derivatives, enabling further investigation into their potential applications in drug development and materials science. Researchers are encouraged to optimize the reaction conditions to achieve the best results for their specific needs.

References

Application Notes and Protocols for the Analytical Detection of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(mesitylmethyl)-N-phenylamine is an aromatic amine of interest in various fields of chemical research and development. Accurate and reliable analytical methods are crucial for its detection, quantification, and characterization in different matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, characteristic spectroscopic data for its identification are discussed. The methodologies presented here are based on established analytical strategies for aromatic amines and provide a strong foundation for method development and validation for the target analyte.

Quantitative Data Summary

Analytical MethodAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
HPLC-UV Aromatic Amines0.01 - 1 µg/mL0.03 - 3 µg/mL> 0.99990 - 110
GC-MS Phenylalkylamines0.01 - 0.1 ng/mL0.03 - 0.3 ng/mL> 0.99885 - 115

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural elucidation and identification of this compound.

UV-Vis Spectroscopy

Aromatic amines exhibit characteristic ultraviolet (UV) absorption bands. For this compound, two main absorption bands are expected in a non-polar solvent like hexane or cyclohexane. The primary band, attributed to the π → π* transition of the phenyl ring, is anticipated around 240-250 nm. A secondary, less intense band, corresponding to the n → π* transition of the nitrogen lone pair electrons conjugated with the aromatic ring, is expected at a longer wavelength, approximately 280-300 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. As a tertiary amine, it will lack the N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. Key expected vibrational bands include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, from mesityl methyl and N-methylene groups): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic ring): ~1600 cm⁻¹ and ~1500 cm⁻¹

  • C-N stretching (aromatic amine): A strong band in the region of 1335-1250 cm⁻¹[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed structural information. Expected chemical shifts (in CDCl₃) are:

  • Aromatic protons (phenyl group): Multiplets in the range of δ 6.7-7.3 ppm.

  • Aromatic protons (mesityl group): A singlet around δ 6.8-6.9 ppm.

  • N-CH₂ protons: A singlet around δ 4.2-4.5 ppm.

  • Methyl protons (mesityl group): Singlets for the ortho and para methyl groups around δ 2.2-2.4 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment:

  • Aromatic carbons (phenyl and mesityl rings): In the region of δ 110-150 ppm.

  • N-CH₂ carbon: Around δ 50-60 ppm.

  • Methyl carbons (mesityl group): Around δ 18-22 ppm.

Experimental Protocols

The following are detailed protocols for the analysis of this compound. These are starting points and may require optimization for specific sample matrices and instrumentation.

Application Note 1: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in solution.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively non-polar molecule, will be retained on a C18 column and can be detected by its UV absorbance.

Materials and Reagents
  • HPLC system: With a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile (HPLC grade)

  • Mobile Phase B: Water (HPLC grade) with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

  • Standard solution: A stock solution of this compound of known concentration in acetonitrile.

  • Sample solvent: Acetonitrile or a mixture of acetonitrile and water.

Chromatographic Conditions
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Example Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (or at the λmax determined from UV-Vis spectrum)
Protocol
  • Standard Preparation: Prepare a series of calibration standards by diluting the stock solution with the sample solvent to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filter Filter through 0.45 µm filter Standard->Filter Sample Prepare Sample Solutions Sample->Filter HPLC Inject into HPLC System Filter->HPLC Detect UV Detection HPLC->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Dissolve/Extract Sample Concentrate Concentrate/Reconstitute Sample->Concentrate GCMS Inject into GC-MS Concentrate->GCMS Separate GC Separation GCMS->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Spectrum & RT Detect->Identify Quantify Quantify using SIM Detect->Quantify

References

Application Notes and Protocols for N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(mesitylmethyl)-N-phenylamine is an aromatic amine. Due to the lack of specific toxicological data, it should be treated as a potentially hazardous substance. This document provides recommended procedures for the safe handling, storage, and disposal of this compound, based on the properties of similar chemicals.

Hazard Identification and Safety Precautions

Based on data for related aromatic amines, this compound should be considered toxic by inhalation, in contact with skin, and if swallowed.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[4] Gloves should be inspected before use and disposed of properly after handling.[4]

  • Eye Protection: Safety glasses with side shields or chemical goggles are required.[4]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or aerosols.[4][5]

Emergency First Aid Procedures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Quantitative Data for Structurally Similar Compounds

The following table summarizes key quantitative data for N-methyl-phenylamine, a structurally related compound. This data is provided for reference and may not accurately reflect the properties of this compound.

PropertyValueReference Compound
Molecular FormulaC7H9NN-methyl-phenylamine
Molecular Weight107.15 g/mol N-methyl-phenylamine
Boiling Point196 °CN-methyl-phenylamine
Melting Point-57 °CN-methyl-phenylamine
Density0.989 g/mL at 25 °CN-methyl-phenylamine
Flash Point78 °CN-methyl-phenylamine
SolubilitySlightly soluble in waterN-methyl-phenylamine
Oral LD50 (rabbit)280 mg/kgN-methyl-phenylamine

Experimental Protocols

The following is a general protocol for a laboratory-scale reaction involving an aromatic amine like this compound. This protocol is for illustrative purposes and should be adapted based on the specific requirements of the experiment.

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_ppe Don Appropriate PPE prep_setup Set up Reaction in Fume Hood prep_ppe->prep_setup prep_reagents Weigh and Prepare Reagents prep_setup->prep_reagents reaction_mix Mix Reactants Under Inert Atmosphere prep_reagents->reaction_mix reaction_heat Heat and Stir for a Defined Period reaction_mix->reaction_heat reaction_monitor Monitor Reaction Progress (e.g., TLC) reaction_heat->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Perform Liquid-Liquid Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_concentrate Concentrate Under Reduced Pressure workup_dry->workup_concentrate purification_column Purify by Column Chromatography workup_concentrate->purification_column purification_characterize Characterize Product (NMR, MS, etc.) purification_column->purification_characterize

Caption: General workflow for a chemical synthesis involving this compound.

Detailed Methodology
  • Preparation:

    • Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

    • Set up the reaction apparatus in a certified chemical fume hood.

    • Carefully weigh and prepare all reagents. Handle this compound in the fume hood.

  • Reaction:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the reactants and solvent.

    • Heat the reaction mixture to the desired temperature and stir for the required duration.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding an appropriate quenching agent.

    • Perform a liquid-liquid extraction to separate the product from the aqueous layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product using a suitable technique, such as column chromatography.

    • Characterize the final product using analytical methods like NMR and mass spectrometry to confirm its identity and purity.

Storage and Disposal

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep it away from heat, sparks, and open flames.[5]

  • Store locked up or in an area accessible only to authorized personnel.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[5]

  • This material and its container must be disposed of as hazardous waste.

  • Avoid release to the environment.[1][2]

Logical Relationships for Safe Handling

G cluster_hazard Hazard Identification cluster_controls Control Measures cluster_procedures Safe Work Procedures cluster_emergency Emergency Response hazard Potentially Toxic Aromatic Amine engineering Work in Fume Hood hazard->engineering requires ppe Wear Gloves, Goggles, Lab Coat hazard->ppe requires handling Avoid Inhalation, Ingestion, Skin Contact engineering->handling enables ppe->handling enables storage Store in Cool, Dry, Ventilated Area handling->storage is part of disposal Dispose as Hazardous Waste handling->disposal is part of first_aid Follow First Aid Protocols handling->first_aid in case of exposure spill Contain and Clean Up Spills Appropriately handling->spill in case of release

Caption: Logical relationships for the safe handling of this compound.

References

Application Notes and Protocols: N-Mesityl-N'-phenyl N-Heterocyclic Carbenes from Diamine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of compounds in modern chemistry, finding extensive applications as ligands in organometallic catalysis and as organocatalysts themselves. Their strong σ-donating ability and steric tuneability allow for the stabilization of metal centers and the activation of substrates in a variety of chemical transformations. Unsymmetrically substituted NHCs, featuring different N-aryl groups, offer the potential for fine-tuning of steric and electronic properties, which can lead to enhanced catalytic activity and selectivity.

This document provides detailed protocols for the synthesis of an unsymmetrical N-heterocyclic carbene, 1-mesityl-3-phenyl-imidazol-2-ylidene, from a diamine precursor. While the direct use of N-(mesitylmethyl)-N-phenylamine as a precursor is not a standard or widely reported method, the following multi-step synthesis provides a reliable route to the target NHC.

Synthesis Pathway Overview

The synthesis of the target N-mesityl-N'-phenyl NHC is a multi-step process that begins with the synthesis of the unsymmetrical diamine precursor, N-mesityl-N'-phenylethylenediamine. This diamine is then cyclized to form the corresponding imidazolium salt, which serves as the stable NHC precursor. Finally, deprotonation of the imidazolium salt yields the free N-heterocyclic carbene.

Synthesis_Pathway cluster_0 Step 1: Diamine Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotonation A N-Phenylethylenediamine C N-Mesityl-N'-phenylethylenediamine A->C B Bromomesitylene B->C D 1-Mesityl-3-phenyl-imidazolium Chloride C->D HC(OEt)3, NH4Cl E 1-Mesityl-3-phenyl-imidazol-2-ylidene (NHC) D->E Strong Base (e.g., KHMDS) Experimental_Workflow A 1. Add Imidazolium Salt and Substrate to Flask B 2. Add Dry Solvent (THF) A->B C 3. Add Base (KHMDS) at low temperature B->C D 4. Stir at Reaction Temperature C->D E 5. Reaction Work-up (Quench, Extract) D->E F 6. Purification and Analysis E->F

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(mesitylmethyl)-N-phenylamine. The primary focus is on improving reaction yield and purity through a systematic approach to problem-solving.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via reductive amination of mesitaldehyde and aniline.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient Imine Formation: The initial condensation of aniline and mesitaldehyde to form the imine intermediate may be slow or incomplete due to steric hindrance from the mesityl group.- Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) before adding the reducing agent can promote imine formation. - Use a Dean-Stark Trap: If using a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to remove water and drive the equilibrium towards imine formation. - Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[1]
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.- Use a Fresh Batch: Always use a freshly opened or properly stored container of the reducing agent. - Check for Activity: Perform a test reaction with a known substrate to confirm the activity of the reducing agent.
Steric Hindrance: The bulky mesityl group can hinder the approach of the reducing agent to the imine carbon.- Select a Less Bulky Reducing Agent: Consider using smaller hydride donors. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are often effective for reductive aminations as they are less reactive towards carbonyls and more selective for the iminium ion.[2]
Formation of Side Products Over-alkylation (Tertiary Amine Formation): While less likely with the bulky mesitylmethyl group, formation of a tertiary amine is a possible side reaction in some amine syntheses.- Control Stoichiometry: Use a 1:1 molar ratio of aniline to mesitaldehyde. An excess of the aldehyde is not typically required.
Self-Condensation of Aldehyde: Mesitaldehyde may undergo self-condensation under certain conditions.- Control Temperature: Avoid excessively high reaction temperatures. - Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde to keep the concentration of the free aldehyde low.
Unreacted Starting Materials: Incomplete reaction leading to the presence of aniline and mesitaldehyde in the final product mixture.- Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) to ensure completion. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of starting materials.
Difficult Product Isolation/Purification Emulsion Formation During Workup: The product and residual reactants/byproducts may form a stable emulsion during aqueous workup.- Use Brine: Wash the organic layer with a saturated solution of sodium chloride (brine) to break up emulsions. - Filtration through Celite: Pass the mixture through a pad of celite to help break the emulsion.
Co-elution During Chromatography: The product may have a similar polarity to starting materials or byproducts, making purification by column chromatography challenging.- Optimize Solvent System: Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method is the reductive amination of mesitaldehyde with aniline. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best suited for this synthesis?

A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. It is mild, selective for the iminium ion over the aldehyde, and does not require acidic conditions that can sometimes lead to side reactions. Sodium cyanoborohydride (NaBH3CN) is also a good option, but it is highly toxic and requires careful handling.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can try the following:

  • Add a catalytic amount of acetic acid to speed up imine formation.

  • Gently warm the reaction mixture before the addition of the reducing agent.

  • Ensure efficient stirring to maximize contact between reactants.

Q4: I am observing a significant amount of unreacted aniline and mesitaldehyde. What should I do?

A4: This indicates an incomplete reaction. You can try to:

  • Increase the reaction time.

  • Ensure your reducing agent is active.

  • Slightly increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 equivalents).

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (aniline and mesitaldehyde). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. GC-MS can also be used for more quantitative monitoring.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reactant Preparation: To a solution of aniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add mesitaldehyde (1.0-1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents and Conditions
Reducing Agent Equivalents Solvent Additive Typical Yield Notes
Sodium Triacetoxyborohydride (STAB)1.2 - 1.5Dichloromethane (DCM)NoneGood to ExcellentMild and selective. Often the best choice.
Sodium Cyanoborohydride (NaBH3CN)1.2 - 1.5Methanol (MeOH)Acetic Acid (catalytic)GoodEffective but highly toxic. Requires careful handling and pH control.[2]
Sodium Borohydride (NaBH4)1.5 - 2.0Methanol (MeOH)NoneModerate to GoodLess selective; can reduce the aldehyde. Best added after imine formation is confirmed.

Visualizations

Reaction Pathway

Reaction_Pathway Aniline Aniline Imine N-(mesitylmethylidene)aniline (Imine Intermediate) Aniline->Imine + Mesitaldehyde - H2O Mesitaldehyde Mesitaldehyde Mesitaldehyde->Imine Product This compound Imine->Product + Reducing Agent ReducingAgent [H] ReducingAgent->Imine

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Mix Mix Aniline and Mesitaldehyde in Solvent Start->Mix Imine_Formation Stir for Imine Formation (1-2h) Mix->Imine_Formation Add_Reducer Add Reducing Agent (e.g., STAB) Imine_Formation->Add_Reducer React Stir at Room Temperature (12-24h) Add_Reducer->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purify (Chromatography/Recrystallization) Workup->Purify End End Purify->End

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or No Product Check_SM Starting Materials (SM) Consumed? Start->Check_SM SM_Present SM Present Check_SM->SM_Present No SM_Absent SM Absent, Complex Mixture Check_SM->SM_Absent Yes Inactive_Reducer Check Reducing Agent Activity SM_Present->Inactive_Reducer Slow_Imine Promote Imine Formation (Heat, Catalyst) SM_Present->Slow_Imine Side_Reactions Optimize Conditions (Temp, Stoichiometry) SM_Absent->Side_Reactions Purification_Issue Review Purification Strategy SM_Absent->Purification_Issue

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(mesitylmethyl)-N-phenylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of mesitaldehyde (2,4,6-trimethylbenzaldehyde) with aniline. This reaction typically involves the formation of an intermediate imine, which is then reduced to the final secondary amine product. This approach is favored for its high selectivity and avoidance of over-alkylation issues commonly seen with other alkylation methods.[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The primary side reactions of concern are:

  • Over-alkylation (Dimesitylmethylation): Formation of the tertiary amine, N,N-bis(mesitylmethyl)-N-phenylamine. This can occur if the newly formed secondary amine reacts with another molecule of mesitaldehyde.

  • Reduction of Mesitaldehyde: The reducing agent may reduce the starting aldehyde to mesityl alcohol (2,4,6-trimethylbenzyl alcohol).

  • Unreacted Starting Materials: Incomplete reaction leading to the presence of residual mesitaldehyde and aniline in the final product mixture.

  • Hydrolysis of the Imine Intermediate: If water is present, the imine intermediate can hydrolyze back to the starting aldehyde and amine.

Q3: Which reducing agent is recommended for this reaction?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this synthesis. It is known for its mildness and high selectivity in reducing the imine intermediate in the presence of the aldehyde, which minimizes the formation of the corresponding alcohol as a byproduct.[3] Other reducing agents like sodium borohydride (NaBH₄) can also be used, but may require a two-step procedure (imine formation followed by reduction) to prevent aldehyde reduction.

Q4: How can I minimize the formation of the over-alkylation byproduct?

A4: To minimize the formation of the tertiary amine, it is advisable to use a stoichiometric amount of aniline relative to mesitaldehyde or a slight excess of the amine. Additionally, a stepwise procedure where the imine is formed first, followed by the introduction of the reducing agent, can significantly reduce the chance of the secondary amine reacting further.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound 1. Incomplete imine formation due to steric hindrance from the mesityl group. 2. Inefficient reduction of the imine. 3. Hydrolysis of the imine intermediate.1. Increase the reaction time for imine formation. Consider the use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves. 2. Ensure the reducing agent is fresh and added in appropriate stoichiometry. 3. Conduct the reaction under anhydrous conditions.
Presence of a significant amount of mesityl alcohol in the product mixture The reducing agent is too reactive and is reducing the starting aldehyde.1. Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). 2. If using NaBH₄, perform the reaction in two steps: first form the imine, and then add the reducing agent at a lower temperature (e.g., 0 °C).
Detection of the tertiary amine (N,N-bis(mesitylmethyl)-N-phenylamine) Over-alkylation of the product.1. Use a 1:1 molar ratio of mesitaldehyde to aniline, or a slight excess of aniline. 2. Slowly add the mesitaldehyde to the reaction mixture containing aniline. 3. Isolate the imine intermediate before proceeding with the reduction step.
Difficulties in purifying the final product The product has similar polarity to some of the byproducts.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. 2. Consider converting the amine product to its hydrochloride salt to facilitate purification by crystallization, followed by liberation of the free amine.

Experimental Protocols

Key Experiment: Reductive Amination of Mesitaldehyde with Aniline

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Mesitaldehyde (2,4,6-trimethylbenzaldehyde)

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of mesitaldehyde (1.0 eq) in anhydrous DCM, add aniline (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of imine formation can be monitored by TLC or ¹H NMR. A small amount of acetic acid can be added to catalyze this step.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Below are diagrams illustrating the key chemical transformations and workflows.

Reaction_Pathway Mesitaldehyde Mesitaldehyde Imine N-(mesitylmethylidene)aniline (Imine Intermediate) Mesitaldehyde->Imine + H₂O Side_Product_1 Mesityl Alcohol Mesitaldehyde->Side_Product_1 Reduction Side_Product_2 N,N-bis(mesitylmethyl)aniline Mesitaldehyde->Side_Product_2 Over-alkylation Aniline Aniline Aniline->Imine + H₂O Product This compound Imine->Product Reduction (e.g., NaBH(OAc)₃) Product->Side_Product_2 Over-alkylation

Caption: Main reaction and side reaction pathways.

Experimental_Workflow Start Mix Mesitaldehyde and Aniline Imine_Formation Imine Formation Start->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Quench Quench Reaction Reduction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: Purification of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(mesitylmethyl)-N-phenylamine.

Troubleshooting Guides

This section addresses common issues observed during the purification of this compound, offering potential causes and solutions.

Issue 1: Oily Product After Synthesis

Your final product after synthesis is an oil and does not solidify, making it difficult to handle and purify further.

Potential CauseProposed Solution
Residual Solvent: The presence of residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can prevent crystallization.
- Action: Perform a solvent exchange by dissolving the crude product in a low-boiling point solvent like dichloromethane (DCM) or ethyl acetate, followed by washing with water to remove the high-boiling point solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Presence of Impurities: Impurities, such as unreacted starting materials or byproducts, can act as a eutectic mixture, lowering the melting point of the desired compound.
- Action: Attempt to precipitate the product by adding a non-polar solvent like hexane or pentane to a concentrated solution of the crude product in a more polar solvent (e.g., DCM, ethyl acetate). This can sometimes selectively precipitate the desired product, leaving impurities in the solution.
Inherent Low Melting Point: The product itself may have a low melting point or exist as a supercooled liquid at room temperature.
- Action: If the product is indeed an oil at room temperature, purification should be carried out using column chromatography.

Issue 2: Difficulty in Removing Unreacted Aniline

You are struggling to separate the starting material, aniline, from your desired this compound.

Potential CauseProposed Solution
Similar Polarity: Aniline has a polarity that can be close to the product, leading to co-elution during chromatography.
- Action: Perform an acidic wash. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt and will partition into the aqueous layer. The desired product, being more sterically hindered, is less basic and will remain in the organic layer. Be sure to wash the organic layer with a saturated sodium bicarbonate solution and then brine to neutralize any remaining acid before drying and concentrating.

Issue 3: Co-elution of Product and a Major Impurity during Column Chromatography

During column chromatography, a significant impurity is eluting very close to your product, resulting in poor separation.

Potential CauseProposed Solution
Structurally Similar Impurity: The major impurity is likely the over-alkylated product, N,N-di(mesitylmethyl)-N-phenylamine, which has a polarity very similar to the desired secondary amine.
- Action 1 (Optimize Chromatography): Use a less polar solvent system (e.g., a higher percentage of hexane or heptane in ethyl acetate). A shallower gradient or isocratic elution with a carefully optimized solvent mixture can improve separation. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.[1]
- Action 2 (Recrystallization): If the product is a solid, recrystallization is a powerful technique for removing closely related impurities.

Issue 4: Product Fails to Crystallize

You have a seemingly pure product after chromatography, but it refuses to crystallize from various solvents.

Potential CauseProposed Solution
Amorphous Solid: The compound may have a tendency to form an amorphous solid or glass rather than a crystalline lattice.
- Action 1 (Solvent Screening): Experiment with a wide range of solvent systems for recrystallization. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, ethyl acetate/hexane, or toluene/hexane mixtures.
- Action 2 (Seeding): If you have a small amount of crystalline material, use it to seed a supersaturated solution of your product.
- Action 3 (Slow Evaporation): Dissolve the product in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes promote the growth of crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials (aniline and the mesitylmethyl halide), the over-alkylated tertiary amine (N,N-di(mesitylmethyl)-N-phenylamine), and byproducts from the decomposition of the mesitylmethyl halide (e.g., mesityl alcohol).

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point for normal-phase silica gel chromatography is a mobile phase of hexane or heptane with a small amount of a more polar solvent like ethyl acetate or dichloromethane. Due to the basic nature of the amine, peak tailing can be an issue. Adding a small amount of a volatile amine like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and resolution.[2]

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an effective purification method. A typical mobile phase would be a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q4: What are some recommended solvent systems for recrystallization?

A4: The choice of recrystallization solvent is highly dependent on the specific properties of your compound. However, for N-aryl benzylamine type compounds, the following systems are often successful:

  • Ethanol or isopropanol

  • Toluene/hexane

  • Ethyl acetate/hexane

  • Dichloromethane/hexane

A systematic approach to solvent screening is recommended.

Q5: My purified this compound is a colorless solid, but it turns yellow or brown over time. Why is this happening and how can I prevent it?

A5: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light. To prevent discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, and protect it from light by using an amber vial or wrapping the container in aluminum foil. Storing it at a low temperature (e.g., in a refrigerator or freezer) can also slow down the degradation process.

Experimental Protocols

Protocol 1: General Procedure for Acidic Wash to Remove Aniline

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M aqueous HCl (2 x 5 volumes).

  • Combine the aqueous layers and back-extract with the organic solvent (1 x 5 volumes).

  • Combine all organic layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 5 volumes) to neutralize any residual acid.

  • Wash the organic layer with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product free of aniline.

Protocol 2: General Procedure for Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 hexane:ethyl acetate). To mitigate peak tailing, 0.5% triethylamine can be added to the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. Load this powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General Procedure for Recrystallization

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow crude Crude Product acid_wash Acidic Wash (remove aniline) crude->acid_wash chromatography Column Chromatography acid_wash->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue oily Oily Product? start->oily coelution Co-elution in Chromatography? start->coelution no_crystals Fails to Crystallize? start->no_crystals solve_oily Solvent Exchange or Precipitation oily->solve_oily Yes solve_coelution Optimize Chromatography or Recrystallize coelution->solve_coelution Yes solve_no_crystals Solvent Screening, Seeding, or Slow Evaporation no_crystals->solve_no_crystals Yes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: N-(mesitylmethyl)-N-phenylamine Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(mesitylmethyl)-N-phenylamine. The information provided is based on established principles of organic chemistry and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely decomposition pathways for this compound?

Based on the structure of this compound, three primary decomposition pathways can be anticipated: thermal, photolytic, and oxidative degradation. The key labile bond is the benzylic carbon-nitrogen (C-N) bond due to the stability of the potential resulting radical or ionic intermediates.

  • Thermal Decomposition: At elevated temperatures, the primary cleavage is expected to occur at the C-N bond between the mesitylmethyl group and the nitrogen atom. This homolytic cleavage would generate a mesitylmethyl radical and an N-phenylaminyl radical. These reactive intermediates can then undergo a variety of secondary reactions, including recombination, disproportionation, and reaction with other molecules in the medium. A potential product from the decarboxylation of related compounds is mesitylene.[1]

  • Photolytic Decomposition: Exposure to ultraviolet (UV) light can also induce cleavage of the benzylic C-N bond. Similar to thermal decomposition, this process is likely to proceed via a radical mechanism, generating mesitylmethyl and N-phenylaminyl radicals. The specific products will depend on the solvent and the presence of other reactive species.

  • Oxidative Decomposition: In the presence of oxidizing agents, decomposition is likely to involve the nitrogen atom and the benzylic carbon. N-dealkylation is a common pathway for N,N-dialkyl- and N-alkyl-N-arylamines, which would lead to the formation of aniline and mesitylaldehyde.[2] Further oxidation of the aniline and mesitylaldehyde moieties is also possible. The oxidation of phenylhydroxylamine, a related compound, yields nitrosobenzene, nitrobenzene, and azoxybenzene.[3]

Q2: What are the expected major decomposition products?

The major decomposition products will vary depending on the specific conditions (temperature, light exposure, presence of oxygen, etc.). Based on the proposed pathways, the following are expected:

  • From the mesitylmethyl moiety: Mesitylene, mesitylaldehyde, and mesityl alcohol.

  • From the N-phenylamine moiety: Aniline, and products of aniline oxidation such as azoxybenzene.

  • Recombination products: N,N-diphenylhydrazine (from the combination of two N-phenylaminyl radicals).

Q3: How can I minimize the decomposition of this compound during storage and handling?

To minimize decomposition, consider the following precautions:

  • Storage: Store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from heat, light, and oxygen.

  • Handling: Avoid exposure to high temperatures and direct sunlight or UV radiation. When working with solutions, use deoxygenated solvents.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the sample (e.g., turning yellow or brown) Oxidative decomposition- Store the compound under an inert atmosphere. - Handle the compound in a glovebox or under a stream of inert gas. - Use freshly purified, deoxygenated solvents for reactions.
Unexpected peaks in NMR or LC-MS analysis Thermal or photolytic decomposition- Check the temperature history of the sample. - Protect the sample from light by using amber vials or wrapping containers in aluminum foil. - Analyze a freshly prepared sample as a control.
Low yield in a reaction involving this compound Decomposition of the starting material- Confirm the purity of the starting material before use. - Optimize reaction conditions to use lower temperatures and shorter reaction times if possible. - Consider the use of antioxidants if compatible with the reaction chemistry.
Formation of insoluble material Polymerization of decomposition products- Filter the reaction mixture. - Characterize the insoluble material to identify potential decomposition pathways. - Adjust reaction or storage conditions to minimize the formation of reactive intermediates.

Experimental Protocols

Protocol 1: Analysis of Thermal Decomposition Products by GC-MS

This protocol outlines a general procedure for identifying the products of thermal decomposition.

  • Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a clean, dry pyrolysis tube.

  • Pyrolysis: Connect the pyrolysis tube to a pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS). Heat the sample to the desired decomposition temperature (e.g., starting with a temperature ramp from 100°C to 400°C) under an inert atmosphere.

  • GC-MS Analysis: The volatile decomposition products are swept into the GC column for separation and subsequently analyzed by the mass spectrometer.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 2: Monitoring Photolytic Decomposition by HPLC

This protocol allows for the monitoring of decomposition upon exposure to light.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Photolysis: Place the solution in a quartz cuvette and expose it to a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm) for defined periods. Keep a control sample in the dark.

  • HPLC Analysis: At each time point, withdraw an aliquot of the solution and analyze it by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Quantify the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to decomposition products over time.

Visualizations

Thermal_Decomposition This compound This compound Homolytic Cleavage Homolytic Cleavage This compound->Homolytic Cleavage Heat Mesitylmethyl Radical Mesitylmethyl Radical Homolytic Cleavage->Mesitylmethyl Radical N-Phenylaminyl Radical N-Phenylaminyl Radical Homolytic Cleavage->N-Phenylaminyl Radical Mesitylene Mesitylene Mesitylmethyl Radical->Mesitylene Hydrogen Abstraction Aniline Aniline N-Phenylaminyl Radical->Aniline Hydrogen Abstraction N,N-Diphenylhydrazine N,N-Diphenylhydrazine N-Phenylaminyl Radical->N,N-Diphenylhydrazine Dimerization

Caption: Proposed thermal decomposition pathway of this compound.

Oxidative_Decomposition This compound This compound Oxidative N-Dealkylation Oxidative N-Dealkylation This compound->Oxidative N-Dealkylation [O] Aniline Aniline Oxidative N-Dealkylation->Aniline Mesitylaldehyde Mesitylaldehyde Oxidative N-Dealkylation->Mesitylaldehyde Further Oxidation Products Further Oxidation Products Aniline->Further Oxidation Products [O] Mesityl Acid Mesityl Acid Mesitylaldehyde->Mesityl Acid [O]

Caption: Proposed oxidative decomposition pathway of this compound.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Weigh Sample Weigh Sample Place in Pyrolysis Tube Place in Pyrolysis Tube Weigh Sample->Place in Pyrolysis Tube Pyrolysis Pyrolysis Place in Pyrolysis Tube->Pyrolysis GC Separation GC Separation Pyrolysis->GC Separation MS Detection MS Detection GC Separation->MS Detection Library Search Library Search MS Detection->Library Search Identify Products Identify Products Library Search->Identify Products

Caption: Experimental workflow for thermal decomposition analysis by GC-MS.

References

Technical Support Center: Optimizing Reaction Conditions for N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(mesitylmethyl)-N-phenylamine. The guidance provided addresses common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for the synthesis of this compound and related N-benzylanilines are:

  • Reductive Amination: This involves the reaction of aniline with mesitaldehyde (2,4,6-trimethylbenzaldehyde) in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: This cross-coupling reaction involves the use of a palladium or other transition metal catalyst to couple aniline with a mesitylmethyl halide.[1][2]

  • N-Alkylation of Aniline with Mesitylmethyl Alcohol: This method, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, utilizes a catalyst to facilitate the reaction between aniline and 2,4,6-trimethylbenzyl alcohol.[3][4]

  • Direct N-Alkylation with Mesitylmethyl Halides: This involves the direct reaction of aniline with a mesitylmethyl halide (e.g., chloride or bromide). However, this method can be prone to overalkylation.[5]

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenge in this synthesis is the steric hindrance posed by the mesityl group. The three methyl groups on the aromatic ring of the mesityl moiety can significantly slow down the reaction rate and may require more forcing reaction conditions. This steric bulk can also lead to side reactions or prevent the reaction from proceeding to completion.

Q3: How does the steric hindrance of the mesityl group affect catalyst selection?

A3: For catalytic reactions like Buchwald-Hartwig amination and N-alkylation with alcohols, the choice of ligand and metal center is critical. For sterically hindered substrates, ligands with a larger "bite angle" and catalysts that are less sterically demanding around the active site may be more effective. For instance, in Buchwald-Hartwig amination, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the reaction of hindered coupling partners.[2][6]

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Overalkylation: Formation of the tertiary amine, N,N-bis(mesitylmethyl)-N-phenylamine, can occur, especially in direct alkylation with mesitylmethyl halides if reaction conditions are not carefully controlled.[5]

  • Homocoupling: In Buchwald-Hartwig amination, homocoupling of the mesitylmethyl halide can occur as a side reaction.

  • Oxidation of the Aldehyde: In reductive amination, the mesitaldehyde can be oxidized to the corresponding carboxylic acid if the reaction is exposed to air.

  • Reduction of the Aldehyde: The mesitaldehyde can be reduced to mesitylmethyl alcohol as a byproduct during reductive amination.

Troubleshooting Guides

Reductive Amination
Issue Possible Cause(s) Suggested Solution(s)
Low to no conversion 1. Inefficient imine formation due to steric hindrance.2. Inactive reducing agent.3. Inappropriate solvent.1. Increase reaction temperature.2. Use a dehydrating agent (e.g., molecular sieves) to drive imine formation.3. Test a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).4. Switch to a different solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).
Formation of mesitylmethyl alcohol byproduct The reducing agent is reducing the aldehyde before imine formation.1. Use a milder reducing agent that preferentially reduces the imine over the aldehyde, such as sodium triacetoxyborohydride.2. Ensure the imine is pre-formed before adding the reducing agent.
Reaction is sluggish Steric hindrance from the mesityl group is slowing down the reaction.1. Increase the reaction temperature.2. Increase the concentration of the reactants.3. Consider using a catalyst, such as a Lewis acid, to facilitate imine formation.
Buchwald-Hartwig Amination
Issue Possible Cause(s) Suggested Solution(s)
Low yield 1. Inactive catalyst or ligand.2. Inappropriate base or solvent.3. Steric hindrance preventing oxidative addition or reductive elimination.1. Screen different palladium precatalysts and phosphine or NHC ligands. For sterically hindered substrates, bulky, electron-rich ligands are often beneficial.[6]2. Optimize the base (e.g., NaOtBu, K3PO4, Cs2CO3) and solvent (e.g., toluene, dioxane, THF).3. Increase the reaction temperature and/or reaction time.
Formation of homocoupling byproduct The catalyst is promoting the coupling of two mesitylmethyl halide molecules.1. Lower the catalyst loading.2. Use a different ligand that favors cross-coupling over homocoupling.
Dehalogenation of the mesitylmethyl halide The starting material is being reduced instead of coupling.1. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).2. Use a high-purity solvent and reagents.
N-Alkylation with Mesitylmethyl Alcohol (Hydrogen Borrowing)
Issue Possible Cause(s) Suggested Solution(s)
No reaction 1. Inactive catalyst.2. Reaction temperature is too low.3. Inappropriate base.1. Screen different transition metal catalysts (e.g., based on Ru, Ir, Ni, Co, Mn).[7][8]2. Increase the reaction temperature, as these reactions often require elevated temperatures to proceed.[3]3. A base is often required; screen common bases like KOtBu or KOH.[7]
Low selectivity (formation of overalkylation product) The primary amine product is reacting further with the alcohol.1. Use a stoichiometric excess of the aniline.2. Lower the reaction temperature or shorten the reaction time.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of aniline (1.0 eq) and mesitaldehyde (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • In a glovebox, add a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq) to an oven-dried reaction vessel.

  • Add aniline (1.2 eq) and mesitylmethyl bromide (1.0 eq).

  • Add anhydrous toluene (0.1 M) and seal the vessel.

  • Remove the vessel from the glovebox and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow ra1 Mix Aniline and Mesitylaldehyde ra2 Imine Formation (Acid Catalyst) ra1->ra2 ra3 Add Reducing Agent (e.g., NaBH(OAc)₃) ra2->ra3 ra4 Reaction Quench & Workup ra3->ra4 ra5 Purification (Chromatography) ra4->ra5 ra_product N-(mesitylmethyl) -N-phenylamine ra5->ra_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Steric Hindrance start->cause1 cause2 Inactive Reagents/ Catalyst start->cause2 cause3 Suboptimal Conditions (Temp, Solvent, Base) start->cause3 sol1 Increase Temperature/ Reaction Time cause1->sol1 sol2 Screen Ligands/Catalysts/ Reagents cause2->sol2 sol3 Optimize Reaction Parameters cause3->sol3 end Improved Yield sol1->end Re-evaluate sol2->end Re-evaluate sol3->end Re-evaluate

References

Troubleshooting N-(Mesitylmethyl)-N-phenylamine NMR Spectrum Interpretation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the interpretation of 1H and 13C NMR spectra of N-(mesitylmethyl)-N-phenylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a broad signal in my 1H NMR spectrum that I cannot assign. What could it be?

A1: A broad signal, typically in the range of 3.5-5.0 ppm, is often characteristic of the N-H proton in secondary amines. Its chemical shift and broadness are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening effects from the nitrogen atom. To confirm, you can perform a D2O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[1][2]

Q2: The integration of my aromatic signals is confusing. How can I differentiate between the mesityl and phenyl protons?

A2: The mesityl group has two aromatic protons, while the N-phenyl group has five. Therefore, you should expect a 2H signal for the mesityl ring and a set of signals integrating to 5H for the phenyl ring. The mesityl protons are chemically equivalent and should appear as a singlet. The protons on the N-phenyl ring will likely show a more complex splitting pattern (e.g., multiplets for ortho, meta, and para protons) in the typical aromatic region (6.5-7.5 ppm).

Q3: My methylene bridge (CH2) signal is not a sharp singlet. Why is that?

A3: The methylene protons adjacent to the nitrogen and the mesityl ring are diastereotopic. This is because the nitrogen atom is a stereocenter due to its lone pair and the two different aromatic substituents. This magnetic inequivalence can lead to the methylene protons appearing as a pair of doublets (an AB quartet) rather than a simple singlet, especially at higher magnetic field strengths.

Q4: I am observing unexpected peaks in the aliphatic region. What could be the source?

A4: Unexpected aliphatic peaks could indicate the presence of impurities. Common impurities could include residual solvents from the synthesis or purification (e.g., hexane, ethyl acetate, diethyl ether). Compare the chemical shifts of the unknown peaks with standard solvent charts. If the impurity is a starting material, such as mesitylmethylamine or aniline, you would expect to see its characteristic signals.

Q5: The chemical shifts in my 13C NMR spectrum are not what I predicted. What factors could cause this discrepancy?

A5: The electron-donating or withdrawing nature of substituents on the aromatic rings can significantly influence the chemical shifts of the ring carbons.[3][4] The nitrogen atom's lone pair can participate in resonance with the phenyl ring, affecting the electron density and thus the chemical shifts of the ortho and para carbons.[3] Solvent effects can also play a role. Ensure your predictions account for these electronic effects. Carbons directly attached to the nitrogen typically appear in the 40-60 ppm region.[1]

Predicted NMR Data Summary

The following table summarizes the predicted 1H and 13C NMR chemical shifts, multiplicities, and integrations for this compound. These are estimated values and may vary based on the solvent and experimental conditions.

1H NMR Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH3 (mesityl, ortho)~2.2-2.4Singlet6H
-CH3 (mesityl, para)~2.1-2.3Singlet3H
-CH2-~4.2-4.5Singlet or AB quartet2H
-NH-~3.5-5.0 (variable)Broad Singlet1H
Ar-H (mesityl)~6.8-7.0Singlet2H
Ar-H (phenyl)~6.5-7.3Multiplets5H
13C NMR Data
Assignment Predicted Chemical Shift (ppm)
-CH3 (mesityl, ortho)~18-21
-CH3 (mesityl, para)~20-22
-CH2-~45-55
Aromatic C (mesityl)~128-138
Aromatic C (phenyl)~112-150

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Chloroform-d is a common choice for neutral organic molecules.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Process the data similarly to the 1H spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • (Optional) D2O Exchange:

    • After acquiring the initial 1H NMR spectrum, add 1-2 drops of D2O to the NMR tube.

    • Shake the tube gently to mix the contents.

    • Re-acquire the 1H NMR spectrum to observe the disappearance of the N-H signal.

NMR Troubleshooting Workflow

troubleshooting_workflow start Start: NMR Spectrum Acquired check_peaks Are all expected peaks present? start->check_peaks unexpected_peaks Are there unexpected peaks? check_peaks->unexpected_peaks Yes end_bad Re-evaluate structure or purity. check_peaks->end_bad No broad_peak Is there a broad, unassigned peak? unexpected_peaks->broad_peak No action_solvent Check for solvent impurities. unexpected_peaks->action_solvent Yes splitting_issue Is the CH2 splitting a singlet? broad_peak->splitting_issue No action_d2o Perform D2O exchange experiment. broad_peak->action_d2o Yes integration_issue Are aromatic integrations correct (2H & 5H)? splitting_issue->integration_issue Yes action_diastereotopic Consider diastereotopic CH2 protons (AB quartet). splitting_issue->action_diastereotopic No end_good Spectrum consistent with structure. integration_issue->end_good Yes integration_issue->end_bad No action_d2o->splitting_issue action_starting_material Check for starting material residue. action_solvent->action_starting_material action_starting_material->end_bad action_diastereotopic->integration_issue action_repurify Consider repurification of the sample.

Caption: Troubleshooting workflow for this compound NMR spectrum interpretation.

References

preventing oxidation of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: N-(mesitylmethyl)-N-phenylamine >

Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Q1: My once colorless or pale yellow solution of this compound has turned yellow or brown. What is causing this discoloration?

A1: This color change is a strong indicator of oxidation.[1] this compound, like many secondary amines, is susceptible to air oxidation, especially when exposed to light and trace metal impurities. The colored byproducts are typically imines, N-oxides, and other conjugated species formed from the reaction with atmospheric oxygen.[2]

Q2: I've observed unexpected side products and lower yields in my reaction. Could oxidation of the starting material be the cause?

A2: Yes. If the this compound starting material has been oxidized, its purity is compromised. This not only reduces the concentration of the desired reactant but also introduces impurities that can interfere with your reaction, leading to lower yields and the formation of unforeseen side products.

Q3: What are the primary environmental factors that accelerate the oxidation of this compound?

A3: The main factors are:

  • Atmospheric Oxygen: Direct exposure to air is the most significant contributor.[3][4]

  • Light: Photons can initiate and accelerate the oxidation process, likely through a free-radical mechanism.[5]

  • Heat: Elevated temperatures increase the rate of oxidation.

  • Solvent Impurities: Peroxides, often found in ethers like THF or diethyl ether, are potent oxidizing agents.

  • Trace Metals: Metal ions can catalyze oxidation reactions.

Q4: How can I remove dissolved oxygen from my reaction solvents to protect my compound?

A4: You should use degassed solvents for all reactions involving this compound. Common laboratory methods for degassing include:

  • Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 20-30 minutes) displaces dissolved oxygen.[6][7] This is a straightforward method for many applications.[7]

  • Freeze-Pump-Thaw: This is a more rigorous method for achieving a high degree of degassing.[8][9] It involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing.[9] This cycle is typically repeated three times.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For optimal stability, the compound should be stored as a solid in an amber vial under a positive pressure of an inert gas like argon or nitrogen.[3][10] The vial should be sealed tightly and stored at a low temperature (e.g., -20°C).

Q2: Are there any chemical additives that can help prevent oxidation?

A2: Yes, the addition of a radical-scavenging antioxidant can inhibit the oxidation process.[11] A common and effective choice is Butylated Hydroxytoluene (BHT).[12] BHT works by terminating the free-radical chain reactions that drive autoxidation.[12] A very low concentration (e.g., 50-100 ppm) is typically sufficient.

Q3: What is the best way to handle the compound when setting up a reaction?

A3: All manipulations should be performed using air-free techniques.[4][8] This can be achieved in a glovebox or by using a Schlenk line.[3][8][13] These techniques allow you to maintain an inert atmosphere throughout the process of weighing the compound, dissolving it in degassed solvent, and transferring it to the reaction vessel.[3]

Q4: Can I use a rotary evaporator to concentrate a solution of this compound?

A4: This should be done with caution. The combination of heating and exposure to air (even under reduced pressure) can promote oxidation. If concentration is necessary, do so at the lowest possible temperature and break the vacuum with an inert gas rather than air.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Storage ConditionAtmosphereVesselTemperatureAntioxidant (BHT)Expected Purity (after 6 months)
Optimal Nitrogen/Argon Amber, Sealed -20°C 100 ppm >99.5%
Sub-optimalNitrogen/ArgonAmber, SealedRoom Temp100 ppm~98%
PoorAirAmber, SealedRoom TempNone<95% (discoloration likely)
UnacceptableAirClear, CappedRoom TempNone<90% (significant degradation)
Table 2: Efficacy of BHT in Preventing Oxidation in Solution

Conditions: Solution of this compound (0.1 M in THF) stored in a capped vial at 40°C with exposure to air.

AntioxidantConcentration (ppm)Purity after 1 weekPurity after 4 weeks
None091.2%80.5%
BHT 50 99.1% 97.8%
BHT 100 99.6% 98.9%

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of this compound
  • Preparation: Place a clean, dry amber glass vial with a screw cap and a PTFE-lined septum into a laboratory oven at 120°C for at least 4 hours to remove adsorbed water.

  • Transfer: Transfer the vial to a desiccator to cool to room temperature.

  • Inerting: In a glovebox or using a Schlenk line, transfer the solid this compound into the dried vial.

  • Purging: If using a Schlenk line, subject the vial to at least three vacuum/inert gas backfill cycles to ensure a completely inert atmosphere.[8][13]

  • Sealing: Securely seal the vial with the cap. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Label the vial clearly and place it in a -20°C freezer for long-term storage.

Protocol 2: Solvent Degassing via Nitrogen Sparging
  • Setup: Add the desired solvent to a clean, dry flask (e.g., a Schlenk flask) equipped with a magnetic stir bar. The flask should not be more than 75% full.[14] Seal the flask with a rubber septum.

  • Inlet Needle: Attach a long needle to a nitrogen gas line. Pierce the septum, ensuring the needle tip is submerged well below the solvent surface.

  • Outlet Needle: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Begin a slow but steady bubbling of nitrogen through the solvent.[6] Vigorous stirring will increase the surface area and improve the efficiency of gas exchange.

  • Duration: Continue sparging for approximately 1-2 minutes per 10 mL of solvent.

  • Completion: Once degassing is complete, remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of nitrogen within the flask. The solvent is now ready for use.

Visualizations

cluster_troubleshooting Troubleshooting Oxidation Issues Start Compound or solution is discolored (yellow/brown) CheckStorage Was it stored under an inert atmosphere? Start->CheckStorage Yes NoColor Compound appears stable. Proceed with caution. Start->NoColor No CheckSolvent Were degassed solvents used? CheckStorage->CheckSolvent Yes OxidationConfirmed Diagnosis: Oxidation due to air exposure. CheckStorage->OxidationConfirmed No CheckLight Was it protected from light (amber vial)? CheckSolvent->CheckLight Yes SolventIssue Diagnosis: Oxidation from solvent impurities (e.g., peroxides). CheckSolvent->SolventIssue No CheckLight->OxidationConfirmed Yes (Multiple factors likely) LightIssue Diagnosis: Photo-oxidation. CheckLight->LightIssue No SolutionStorage Solution: Store compound under N2/Ar. Use air-free techniques. OxidationConfirmed->SolutionStorage SolutionSolvent Solution: Use freshly purified or degassed solvents. SolventIssue->SolutionSolvent SolutionLight Solution: Always store in amber vials. LightIssue->SolutionLight

Caption: A decision tree for troubleshooting the cause of compound discoloration.

cluster_workflow Recommended Experimental Workflow Start Receive/Synthesize Compound Store Inert Atmosphere Storage (-20°C) Start->Store Weigh Weigh Compound (in Glovebox or under N2 flow) Store->Weigh PrepareSolvent Degas Solvent (Sparging or Freeze-Pump-Thaw) Dissolve Dissolve in Degassed Solvent PrepareSolvent->Dissolve Setup Prepare Glassware (Oven-dried) Setup->Weigh Weigh->Dissolve Reaction Run Reaction (under N2/Ar atmosphere) Dissolve->Reaction End Successful Experiment Reaction->End

Caption: Workflow for handling this compound.

cluster_pathway Proposed Autoxidation Pathway Amine This compound (R-CH2-NH-Ph) Radical Amino Radical (R-CH2-N•-Ph) Amine->Radical Initiation (Light, O2, Metal) Peroxy Peroxy Radical Radical->Peroxy + O2 BHT Antioxidant (BHT) Radical->BHT Inhibition Peroxy->Radical + R-CH2-NH-Ph (Propagation) Imine Imine Product (R-CH=N-Ph) Peroxy->Imine Decomposition Other Other Oxidized Byproducts Imine->Other BHT_Radical Stable BHT Radical BHT->BHT_Radical

Caption: A proposed free-radical pathway for the oxidation of the amine.

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions, with a focus on systems that may employ bulky N-aryl-N-alkylamine type ligands or bases. While direct data on N-(mesitylmethyl)-N-phenylamine as a ligand is scarce, the principles and troubleshooting steps outlined here are broadly applicable to palladium catalysts used in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, where bulky, electron-rich ligands are often employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my palladium-catalyzed cross-coupling reaction?

A1: The most common indicators of catalyst deactivation include:

  • Low or no product yield: The reaction fails to proceed to completion, resulting in a low yield of the desired product.

  • Stalled reaction: The reaction starts but does not go to completion, even with extended reaction times.

  • Formation of byproducts: An increase in the formation of side products, such as homocoupled products or products from ligand degradation, can signal catalyst deactivation.

  • Precipitation of black solid: The formation of palladium black (insoluble palladium nanoparticles) is a clear visual indicator of catalyst decomposition and deactivation.[1]

  • Inconsistent results: Reproducibility issues between batches can sometimes be attributed to variable catalyst activity due to deactivation.

Q2: What are the primary mechanisms of palladium catalyst deactivation in cross-coupling reactions?

A2: Palladium catalysts can deactivate through several pathways:

  • Formation of Palladium Nanoparticles (Palladium Black): The active homogeneous palladium(0) species can aggregate to form inactive palladium nanoparticles, which precipitate out of the solution as "palladium black".[1][2] This is a common issue at higher catalyst loadings and temperatures.[1]

  • Ligand Degradation: The ligands, especially bulky phosphine ligands, can undergo degradation. For instance, in Suzuki-Miyaura reactions, bulky phosphine ligands can promote protodeboronation of the boronic acid, leading to catalyst inhibition.

  • Formation of Inactive Catalyst Species: The catalyst can form stable, off-cycle complexes that are catalytically inactive. For example, in Buchwald-Hartwig aminations, the catalyst can form inactive complexes with certain amine substrates or products.

  • Oxidative Damage: The palladium(0) catalyst can be oxidized to palladium(II) by air or other oxidants in the reaction mixture, rendering it inactive for the oxidative addition step.

Q3: How does the choice of ligand affect catalyst stability?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst.

  • Bulky, electron-rich ligands, such as biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often used to enhance catalyst activity and stability.[3][4][5] They promote the desired reductive elimination step and can prevent the formation of inactive bridged palladium dimers.

  • However, very bulky ligands can also paradoxically lead to catalyst deactivation by promoting side reactions like protodeboronation.

  • Ligand-to-metal ratio is also critical. An optimal ratio can stabilize the catalyst, while an excess or deficit of ligand can lead to deactivation pathways.

Q4: Can the reaction solvent influence catalyst deactivation?

A4: Yes, the solvent can significantly impact catalyst stability.

  • Polar aprotic solvents like dioxane, THF, and DMF are commonly used. However, some solvents can coordinate to the palladium center and affect its reactivity and stability.

  • Aqueous conditions have been explored to improve catalyst stability and facilitate catalyst recycling in some cases.

  • The solubility of all reaction components, including the catalyst, substrates, and base, is crucial. Poor solubility can lead to localized high concentrations and promote catalyst precipitation.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Lower the reaction temperature.Reduced rate of catalyst decomposition.
Decrease the catalyst loading. High concentrations can promote aggregation.[1]Minimized formation of palladium black.
Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[7]More reliable and reproducible reaction outcomes.
Poor Substrate Reactivity For aryl chlorides, consider using a more active catalyst system with a bulky, electron-rich ligand (e.g., an NHC-based catalyst).[4]Improved yields for challenging substrates.
If using an aryl bromide is an option, it will generally be more reactive than the corresponding chloride.[7]Faster reaction rates and potentially higher yields.
Base Incompatibility Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). The choice of base can significantly affect catalyst stability and reactivity.Identification of a base that promotes the reaction without causing significant catalyst or substrate degradation.
Problem 2: Formation of Palladium Black
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Aggregation Lower the reaction temperature and catalyst concentration.[1]Slower rate of nanoparticle formation, keeping more catalyst in the active homogeneous phase.
Ensure efficient stirring to prevent localized high concentrations of the catalyst.Homogeneous reaction mixture and reduced precipitation.
Use a ligand that provides better stabilization of the Pd(0) species.The ligand can sterically hinder the aggregation of palladium atoms.
Incomplete Reduction of Pd(II) Precursor If using a Pd(II) source like Pd(OAc)2, ensure conditions are suitable for its reduction to Pd(0). Sometimes, the amine or phosphine ligand can act as the reductant.Efficient formation of the active catalytic species without the accumulation of unstable intermediates that can lead to precipitation.
Problem 3: Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation)
Possible Cause Troubleshooting Step Expected Outcome
Protodeboronation (Suzuki-Miyaura) Use a less sterically demanding phosphine ligand if possible, as very bulky ligands can accelerate this side reaction.Reduced formation of the arene byproduct from the boronic acid.
Use boronic esters (e.g., pinacol esters) instead of boronic acids, as they are often more stable.Slower release of the boronic acid can suppress protodeboronation.
Homocoupling of Aryl Halide Lower the reaction temperature.Reduced rate of side reactions.
Ensure an inert atmosphere to prevent oxygen from promoting homocoupling.Minimized formation of biaryl byproduct from the starting aryl halide.

Quantitative Data Summary

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of a Deactivated Aryl Chloride *

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
P(t-Bu)31.0801275
XPhos0.580892
SPhos0.580895
RuPhos0.5Room Temp1288

*Data is representative and compiled from typical results seen in the literature for the coupling of 4-chloroanisole with phenylboronic acid. Actual results will vary based on specific substrates and conditions.

Table 2: Influence of Base on Buchwald-Hartwig Amination of an Aryl Bromide *

BaseTemperature (°C)Time (h)Yield (%)
NaOtBu80695
K3PO41001285
Cs2CO31001288
K2CO31002470

*Representative data for the reaction of 4-bromotoluene with morpholine using a bulky biarylphosphine ligand. The choice of base can be critical for success, especially with base-sensitive functional groups.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride[3][4]
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)2, 0.01 mmol, 1 mol%) and the ligand (e.g., a bulky biarylphosphine, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination[6][7]
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., an XPhos-based pre-catalyst, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., THF or toluene, 5 mL).

  • Reaction: Seal the vial and heat the mixture with stirring at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (as monitored by TLC or GC).

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

Catalyst_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OH)2 + Base Pd(II)_Intermediate Ar-Pd(II)(R)L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathways cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd(0) Active Pd(0) Species Aggregation Aggregation Active_Pd(0)->Aggregation Ligand_Degradation Ligand Degradation Active_Pd(0)->Ligand_Degradation Off_Cycle Formation of Off-Cycle Inactive Species Active_Pd(0)->Off_Cycle Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Inactive_Complex Inactive Pd-Ligand Fragment Ligand_Degradation->Inactive_Complex Stable_Complex Stable Pd(II) Complex (Inactive) Off_Cycle->Stable_Complex Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Conditions Review Reaction Conditions (Temp, Time, Purity of Reagents) Start->Check_Conditions Optimize_Base Screen Different Bases Check_Conditions->Optimize_Base Conditions OK Change_Ligand Change Ligand (e.g., to a more robust one) Optimize_Base->Change_Ligand No Improvement Success Improved Yield Optimize_Base->Success Improvement Lower_Concentration Lower Catalyst Loading and/or Temperature Change_Ligand->Lower_Concentration No Improvement Change_Ligand->Success Improvement Use_Precatalyst Use a Pre-catalyst Lower_Concentration->Use_Precatalyst Still Issues Lower_Concentration->Success Improvement Use_Precatalyst->Success Improvement

References

Technical Support Center: Purification of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N-(mesitylmethyl)-N-phenylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experimental work. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, also known as N-(2,4,6-trimethylbenzyl)aniline, is typically synthesized via two main routes:

  • Reductive Amination: This involves the reaction of 2,4,6-trimethylbenzaldehyde with aniline in the presence of a reducing agent.

  • N-Alkylation: This is a reaction between aniline and a mesitylmethyl halide (e.g., 2,4,6-trimethylbenzyl bromide) or a mesitylmethyl alcohol derivative.[1]

Q2: What are the potential impurities I might encounter?

A2: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Residual 2,4,6-trimethylbenzaldehyde, aniline, or mesitylmethyl halide.

  • Over-alkylation Product: Dimesitylmethyl-phenylamine, where two mesitylmethyl groups have attached to the aniline nitrogen.

  • Imines: Incomplete reduction during reductive amination can leave residual imine intermediate.

  • Side-products from the Reducing Agent: Byproducts from reagents like sodium borohydride or sodium triacetoxyborohydride.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.

Q3: My crude product is a colored oil/solid. What is the likely cause?

A3: The appearance of color, often yellow or brown, in the crude product is typically due to the presence of oxidized aniline species or other conjugated impurities. It is important to handle aniline and the final product with care to minimize exposure to air and light.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A common eluent system is a mixture of ethyl acetate and hexane.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient way to achieve high purity. The choice of solvent will depend on the solubility profile of the product and impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adding more of the limiting reagent.
Inefficient Reducing Agent (Reductive Amination) Ensure the reducing agent is fresh and added under appropriate conditions (e.g., temperature control). Consider using a different reducing agent like sodium triacetoxyborohydride, which can be more selective.
Poor Nucleophilicity of Aniline (N-Alkylation) If using a mesitylmethyl halide, the reaction may be slow. Consider adding a non-nucleophilic base to scavenge the generated acid. For N-alkylation with an alcohol, a catalyst may be required.[1]
Product Loss During Workup Ensure proper pH adjustment during aqueous extractions to minimize the solubility of the amine product in the aqueous layer. Back-extract the aqueous layers with an organic solvent to recover any dissolved product.
Issue 2: Presence of Impurities in the Final Product
Impurity Observed (by TLC/NMR) Troubleshooting Step
Unreacted Aniline Aniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and move to the aqueous phase. Be sure to neutralize the organic layer afterward.
Unreacted 2,4,6-trimethylbenzaldehyde This aldehyde can be removed by washing with a saturated sodium bisulfite solution, which forms a water-soluble adduct.
Over-alkylation Product Optimize the stoichiometry of the reactants, using a slight excess of aniline. Purify the crude product using column chromatography with a gradient elution to separate the mono- and di-alkylated products.
Persistent Color Treat the crude product solution with activated charcoal before filtration to remove colored impurities. Minimize exposure to air and light during purification and storage.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of ethyl acetate and hexane. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane or a low-polarity hexane/ethyl acetate mixture.

  • Loading: Carefully load the prepared slurry of the crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.[2]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate Gradient
TLC Visualization UV light (254 nm) and/or a potassium permanganate stain

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (Aniline & Mesityl Precursor) reaction Chemical Reaction (Reductive Amination or N-Alkylation) start->reaction quench Reaction Quenching reaction->quench extraction Aqueous Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal (Crude Product) drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization pure_product Pure N-(mesitylmethyl)- N-phenylamine chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_impurity_id Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC, NMR) impurity_check Impurities Present? start->impurity_check aniline Unreacted Aniline impurity_check->aniline Yes aldehyde Unreacted Aldehyde impurity_check->aldehyde overalkylation Over-alkylation impurity_check->overalkylation other_impurities Other/Unknown impurity_check->other_impurities pure Product Meets Specifications impurity_check->pure No (Pure Product) acid_wash Acid Wash (e.g., 1M HCl) aniline->acid_wash bisulfite_wash Bisulfite Wash aldehyde->bisulfite_wash column Column Chromatography overalkylation->column other_impurities->column re_run_column Re-run Column with Optimized Gradient

Caption: Troubleshooting logic for the purification of this compound.

References

stability issues of N-(mesitylmethyl)-N-phenylamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of N-(mesitylmethyl)-N-phenylamine in solution. The information is based on general knowledge of similar N-arylmethylamine compounds, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What does this indicate?

A1: A change in color, such as turning yellow or brown, is a common indicator of degradation for amine-containing compounds, especially when exposed to air and/or light.[1][2] This is likely due to oxidation. It is recommended to prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q2: I am observing poor solubility of this compound in my aqueous buffer. What can I do?

A2: this compound, like many N-arylmethylamines, is expected to have limited solubility in water due to its significant nonpolar character.[3][4] To improve solubility, consider the following:

  • Solvent Choice: Use organic co-solvents such as ethanol, DMSO, or DMF. Ensure the chosen solvent is compatible with your experimental system.

  • pH Adjustment: Depending on the pKa of the amine, adjusting the pH of the aqueous solution may improve solubility. Protonation of the amine at lower pH can increase its aqueous solubility.

  • Temperature: Gently warming the solution may increase the rate of dissolution, but be cautious as elevated temperatures can also accelerate degradation.[3][4][5]

Q3: What are the ideal storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, they should be stored in a cool, dark, and dry place.[2][6] It is highly recommended to store solutions under an inert atmosphere to prevent oxidation. Containers should be tightly sealed. For long-term storage, consider storing at -20°C or below.

Q4: What are potential degradation products of this compound?

A4: While specific degradation products for this compound are not documented, similar amines can undergo oxidation to form corresponding oxides and other degradation products upon heating.[2][7] It is also possible for dealkylation or other rearrangements to occur depending on the conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in solution upon storage - Low solubility at storage temperature- Degradation product is insoluble- Solvent evaporation- Store at a slightly higher temperature if stability allows.- Filter the solution before use.- Ensure the container is tightly sealed.
Inconsistent experimental results - Degradation of the compound- Inaccurate solution concentration- Prepare fresh solutions for each experiment.- Store stock solutions appropriately (see FAQs).- Verify concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Solution appears cloudy - Poor solubility- Presence of impurities- See solubility recommendations in the FAQs.- Purify the starting material if necessary.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability
  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Sample Aliquoting: Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles or exposure of the entire stock to ambient conditions.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light, under air, under inert gas).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition for analysis.

  • Analysis: Analyze the samples using a stability-indicating method, such as HPLC with a UV detector. Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound at each time point for each condition.

Protocol 2: Solubility Assessment
  • Solvent Screening: Add a small, known amount of this compound to a fixed volume of various solvents (e.g., water, ethanol, DMSO, acetonitrile).

  • Observation: Visually inspect for dissolution at room temperature.

  • Sonication/Vortexing: If not fully dissolved, sonicate or vortex the mixture for a defined period.

  • Heating: If still not dissolved, gently heat the mixture and observe for any change. Note any precipitation upon cooling.

  • Quantitative Measurement: For a more precise measurement, prepare a saturated solution, equilibrate for a set time, filter out any undissolved solid, and determine the concentration of the dissolved compound in the filtrate using an appropriate analytical technique.

Visualizations

G Troubleshooting Workflow for Solution Instability A Inconsistent Results or Visible Solution Change B Prepare Fresh Solution A->B C Analyze by HPLC/LC-MS B->C D Is Main Peak >95%? C->D E Proceed with Experiment D->E Yes F Significant Degradation Products Present D->F No G Optimize Storage Conditions (Inert gas, low temp, protect from light) F->G H Re-evaluate Solvent Choice F->H I Purify Starting Material F->I

Caption: Troubleshooting workflow for addressing instability issues with this compound solutions.

G Potential Degradation Pathway cluster_0 Primary Compound cluster_1 Degradation Products A This compound B N-Oxide A->B Oxidation (Air, Light) C De-alkylated Products A->C Hydrolysis / Enzymatic D Other Oxidized Species A->D Further Oxidation

Caption: A generalized diagram illustrating potential degradation pathways for this compound.

References

Technical Support Center: N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(mesitylmethyl)-N-phenylamine. The information addresses potential issues related to the synthesis, stability, and reactivity of this sterically hindered secondary amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: What are the general stability and storage recommendations for this compound?

A2: Similar to other N-alkylanilines, this compound is likely sensitive to air and light.[1] Over time, it may discolor, turning reddish-brown upon standing due to oxidation.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and store it in a cool, dark place.

Q3: What is the expected oxidation state of the nitrogen in this compound?

A3: Based on related structures like aniline and its derivatives, the oxidation state of the nitrogen atom in this compound is expected to be -3.[2][3]

Troubleshooting Guides

Synthesis & Purification Issues

Problem: Low yield during the synthesis of this compound via reductive amination.

  • Possible Cause 1: Steric Hindrance. The bulky mesityl group can sterically hinder the reaction between mesitaldehyde and aniline to form the intermediate imine, or the subsequent reduction of the imine.

  • Troubleshooting Tip:

    • Increase the reaction time and/or temperature to overcome the steric barrier.

    • Consider using a less sterically hindered reducing agent.

    • Ensure efficient stirring to maximize contact between reactants.

  • Possible Cause 2: Competing Side Reactions. Over-alkylation can lead to the formation of tertiary amines as byproducts.

  • Troubleshooting Tip:

    • Use a stoichiometric amount of the mesitylating agent.

    • Slowly add the mesitylating agent to the reaction mixture to maintain a low concentration and disfavor over-alkylation.

Problem: Difficulty in purifying the product.

  • Possible Cause 1: Similar polarities of starting materials and product. Unreacted aniline and the this compound product may have similar polarities, making chromatographic separation challenging.

  • Troubleshooting Tip:

    • Optimize the solvent system for column chromatography. A gradient elution might be necessary.

    • Consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate separation from non-basic impurities.

Unexpected Reactivity & Decomposition

Problem: The compound darkens in color upon storage or during a reaction.

  • Possible Cause: Oxidation. Anilines and their derivatives are susceptible to oxidation, which can lead to the formation of colored impurities.[1]

  • Troubleshooting Tip:

    • Store the compound under an inert atmosphere (nitrogen or argon).

    • For reactions, use degassed solvents and maintain an inert atmosphere.

    • The addition of a small amount of an antioxidant, such as BHT, may help to inhibit oxidation during long-term storage.

Problem: Unexpected rearrangement products are observed.

  • Possible Cause: Acid-catalyzed rearrangement. In the presence of acid, N-alkylanilines can undergo rearrangement reactions.[4] While less common for N-benzyl derivatives, the possibility exists, especially under harsh acidic conditions.

  • Troubleshooting Tip:

    • Avoid strongly acidic conditions if rearrangement is not the desired outcome.

    • If an acid catalyst is necessary, use the mildest possible acid and the lowest effective concentration.

    • Monitor the reaction closely by techniques like TLC or LC-MS to detect the formation of byproducts.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a hypothetical procedure based on standard organic synthesis techniques for similar compounds.

Materials:

  • Aniline

  • Mesitaldehyde (2,4,6-trimethylbenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of aniline (1.0 eq) in dichloroethane, add mesitaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation

Table 1: Hypothetical Troubleshooting Data for Synthesis Optimization

EntryReducing AgentTemperature (°C)Reaction Time (h)Yield (%)
1NaBH(OAc)₃251265
2NaBH(OAc)₃501275
3NaBH₄252440
4H₂, Pd/C252455

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Aniline + Mesitaldehyde imine Imine Formation reactants->imine reduction Reduction (STAB) imine->reduction product Crude this compound reduction->product quench Quench (NaHCO3) product->quench extract Extraction (DCM) quench->extract dry Dry (MgSO4) extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield steric_hindrance Steric Hindrance? start->steric_hindrance side_reactions Side Reactions? steric_hindrance->side_reactions No increase_temp_time Increase Temp/Time steric_hindrance->increase_temp_time Yes stoichiometry Check Stoichiometry side_reactions->stoichiometry Yes change_reagent Change Reducing Agent increase_temp_time->change_reagent slow_addition Slow Addition of Reagent stoichiometry->slow_addition

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(mesitylmethyl)-N-phenylamine, particularly during scale-up operations.

Troubleshooting Guide

Difficulties encountered during the synthesis of this compound can often be resolved by systematically evaluating and optimizing reaction parameters. The following guide addresses common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inefficient Imine Formation: Steric hindrance from the mesityl group can slow down the initial condensation between mesitylaldehyde and aniline.[1][2] • Inactive Reducing Agent: The chosen reducing agent may be old, hydrated, or not potent enough for the sterically hindered imine. • Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Increase Reaction Temperature: Gently heating the reaction mixture can promote imine formation. • Use a Catalyst: Adding a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.[3] • Check Reducing Agent: Use a freshly opened bottle of the reducing agent. Consider a more reactive borohydride reagent like sodium triacetoxyborohydride.[3] • Stepwise Procedure: First, allow the imine to form completely by mixing mesitylaldehyde and aniline for a period before adding the reducing agent.[4]
Formation of Side Products Alcohol Formation: Reduction of mesitylaldehyde to mesityl alcohol can occur if the reducing agent is too reactive or added before imine formation is complete.[5] • Over-alkylation (Dimesitylmethyl-phenylamine): While less common with secondary amine formation, it can occur under certain conditions. • Unreacted Starting Materials: Incomplete reaction due to insufficient reaction time, low temperature, or suboptimal stoichiometry.Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, which are more selective for the imine over the aldehyde.[6][7] • Control Stoichiometry: Use a slight excess of the aniline to ensure the aldehyde is consumed in imine formation. • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.
Difficult Purification Co-elution of Product and Impurities: The product and unreacted starting materials or side products may have similar polarities, making chromatographic separation challenging. • Product Oiling Out: The product may not crystallize easily, leading to purification difficulties.Acid-Base Extraction: Utilize the basicity of the amine product. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the amine as its salt. The aqueous layer can then be basified and the product re-extracted with an organic solvent. • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. • Salt Formation for Crystallization: Convert the purified amine product to a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is reductive amination.[6] This one-pot reaction involves the condensation of mesitylaldehyde with aniline to form an intermediate imine, which is then reduced in situ to the desired tertiary amine.[6]

Q2: Which reducing agent is best suited for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations, especially with sterically hindered substrates.[3] It is milder and more selective for reducing the imine in the presence of the aldehyde compared to more powerful reducing agents like sodium borohydride (NaBH₄).[3][7] Sodium cyanoborohydride (NaBH₃CN) is also a viable option.[6][7]

Q3: How can I minimize the formation of mesityl alcohol as a byproduct?

A3: The formation of mesityl alcohol arises from the direct reduction of mesitylaldehyde. To minimize this, ensure that imine formation is favored before the reduction step. This can be achieved by:

  • Allowing the mesitylaldehyde and aniline to react for a period before adding the reducing agent.[4]

  • Using a selective reducing agent like sodium triacetoxyborohydride that reacts faster with the iminium ion than the aldehyde.[3][7]

Q4: What are the typical reaction conditions for the reductive amination of mesitylaldehyde and aniline?

A4: Typical conditions involve stirring mesitylaldehyde and aniline in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), at room temperature, followed by the addition of the reducing agent.[3] The reaction progress should be monitored by TLC or LC-MS. Due to the steric hindrance of the mesityl group, a slightly elevated temperature (e.g., 40-50 °C) and longer reaction times may be necessary to achieve a good yield.

Q5: How can I effectively purify the final product?

A5: A standard workup involves quenching the reaction with water and extracting the product into an organic solvent. The organic layer is then washed with brine and dried. For purification, column chromatography on silica gel is typically employed. An alternative is an acid-base extraction, where the basic amine product is extracted into an acidic aqueous solution, washed, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

Quantitative Data Summary

The following table presents representative quantitative data for reductive amination reactions of various aromatic aldehydes with anilines, which can serve as a reference for optimizing the synthesis of this compound.

AldehydeAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeAnilineNaBH(OAc)₃DCERT295[3]
4-MethoxybenzaldehydeAnilineNaBH₄ / AcOHMeOHRT1.592[4]
2-ChlorobenzaldehydeAnilineH₂ / Pd/CEtOH25488[6]
4-NitrobenzaldehydeAnilinePh₂SiH₂ / [RuCl₂(p-cymene)]₂Toluene801291[4]
BenzaldehydeN-MethylanilineHSiCl₃ / TMEDACH₂Cl₂RT3694[1]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of mesitylaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add aniline (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Mesitylaldehyde in DCE add_aniline Add Aniline start->add_aniline 1.0 eq. stir Stir for 1-2h (Imine Formation) add_aniline->stir 1.1 eq. add_reductant Add NaBH(OAc)3 stir->add_reductant 1.5 eq. monitor Monitor Progress (TLC/LC-MS) add_reductant->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Purification Loss problem->cause3 solution1a Increase Reaction Time/ Temperature cause1->solution1a solution1b Use Fresh Reagents cause1->solution1b solution2a Use Milder Reducing Agent (e.g., NaBH(OAc)3) cause2->solution2a solution2b Stepwise Addition: Imine Formation then Reduction cause2->solution2b solution3a Optimize Chromatography (Solvent System) cause3->solution3a solution3b Perform Acid-Base Extraction cause3->solution3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Catalytic Activity of N-(Mesitylmethyl)-N-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic activity of N-(mesitylmethyl)-N-phenylamine derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound derivatives as ligands in catalysis?

A1: this compound derivatives offer several potential advantages as ligands in catalysis. Their bulky mesityl group can create a sterically hindered environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation through the formation of off-cycle species. The N-phenyl group can be electronically tuned by introducing substituents, thereby influencing the electron density at the metal center and modulating its catalytic activity and selectivity.

Q2: How do I choose the appropriate metal precursor to combine with my this compound derivative ligand?

A2: The choice of the metal precursor is crucial and depends on the specific reaction you are catalyzing. For cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or [Pd(allyl)Cl]₂ are commonly used. For other transformations, nickel, copper, or rhodium complexes might be more suitable. It is recommended to screen a variety of metal precursors to identify the most effective one for your desired transformation.

Q3: What is the role of the base in reactions catalyzed by complexes of this compound derivatives?

A3: In many cross-coupling reactions, a base is required to facilitate the catalytic cycle. For instance, in Suzuki-Miyaura coupling, the base activates the boronic acid component. In Buchwald-Hartwig amination, it deprotonates the amine substrate. The choice of base (e.g., carbonates like Cs₂CO₃ or K₂CO₃, phosphates like K₃PO₄, or alkoxides like NaOtBu) can significantly impact the reaction yield and should be optimized for each specific system.

Q4: Can I use these catalysts in aqueous media?

A4: The solubility of this compound derivatives in water is generally low due to their lipophilic nature. However, by modifying the ligand with hydrophilic functional groups or by using phase-transfer catalysts or co-solvents, it may be possible to perform reactions in aqueous media. This approach can be beneficial for green chemistry applications.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Catalytic Activity 1. Incomplete catalyst formation or activation. 2. Presence of impurities in reagents or solvent. 3. Inappropriate choice of base or solvent. 4. Catalyst decomposition.1. Pre-form the catalyst by stirring the ligand and metal precursor together before adding the substrates. Consider adding a reducing agent if a Pd(0) species is required. 2. Ensure all reagents and the solvent are pure and dry. Degas the solvent to remove oxygen. 3. Screen a variety of bases and solvents. 4. Lower the reaction temperature or use a more robust ligand derivative.
Poor Product Yield 1. Suboptimal reaction temperature or time. 2. Incorrect stoichiometry of reagents. 3. Catalyst poisoning.1. Optimize the reaction temperature and monitor the reaction progress over time by techniques like TLC or GC. 2. Verify the molar ratios of your substrates, catalyst, and base. 3. Ensure the absence of coordinating impurities that could act as catalyst poisons.
Low Selectivity (e.g., formation of side products) 1. Reaction temperature is too high. 2. Incorrect ligand-to-metal ratio. 3. The electronic or steric properties of the ligand are not optimal for the desired transformation.1. Try running the reaction at a lower temperature. 2. Optimize the ligand-to-metal ratio; typically a ratio of 1:1 to 2:1 is used. 3. Synthesize and screen derivatives of the this compound ligand with different electronic and steric properties.
Catalyst Deactivation/Decomposition 1. Presence of oxygen or moisture. 2. High reaction temperature. 3. Formation of inactive catalyst species (e.g., palladium black).1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Reduce the reaction temperature. 3. Increase the ligand-to-metal ratio or use a more sterically hindered ligand to stabilize the active catalytic species.

Quantitative Data Summary

The following table provides illustrative data on the effect of various parameters on the yield of a hypothetical Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd(OAc)₂/N-(mesitylmethyl)-N-phenylamine system. This data is for exemplary purposes to guide optimization efforts.

Entry Parameter Varied Condition Yield (%)
1LigandThis compound85
2LigandN-(2,4,6-triisopropylphenyl)methyl-N-phenylamine92
3SolventToluene85
4SolventDioxane78
5SolventDMF65
6BaseK₃PO₄85
7BaseCs₂CO₃90
8BaseK₂CO₃75
9Temperature80 °C70
10Temperature100 °C85
11Temperature120 °C82

Experimental Protocols

Representative Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Catalyst Pre-formation: In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂ (0.01 mmol) and the this compound derivative ligand (0.012 mmol). Add 2 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the pre-formed catalyst mixture, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Catalytic_Cycle A Pd(0)L B Oxidative Addition A->B Ar-X C Ar-Pd(II)L(X) B->C D Transmetalation C->D Ar'-B(OR)₂ Base E Ar-Pd(II)L(Ar') D->E L X⁻ D->L X⁻ F Reductive Elimination E->F F->A + Ar-Ar' G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OR)₂ I->D J Base J->D K [B(OR)₂(Base)]⁻

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Experiment Shows Poor Performance q1 Is there any product formation? start->q1 a1_yes Low Yield q1->a1_yes Yes a1_no No Reaction q1->a1_no No q3 Optimize Reaction Parameters a1_yes->q3 q2 Check Catalyst Activation & Reagent Purity a1_no->q2 q2->q3 sol_temp Vary Temperature q3->sol_temp sol_base Screen Bases q3->sol_base sol_solvent Screen Solvents q3->sol_solvent q4 Consider Ligand Modification sol_temp->q4 sol_base->q4 sol_solvent->q4 end Improved Performance q4->end

A workflow for troubleshooting common issues in catalytic experiments.

Technical Support Center: Chromatographic Analysis of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak overlap issues encountered during the chromatographic analysis of N-(mesitylmethyl)-N-phenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak overlap or poor resolution in the chromatogram for this compound?

Peak overlap, or co-elution, occurs when two or more compounds exit the chromatography column at or near the same time. For this compound, this can be caused by several factors:

  • Inadequate Chromatographic Selectivity (α): The column and mobile phase chemistry may not be able to differentiate between your analyte and other impurities or related compounds. This is a common issue when analyzing complex mixtures.[1][2]

  • Poor Column Efficiency (N): Broad peaks can result from a degraded or old column, leading to overlap with adjacent peaks.[1][2] Low efficiency can also be caused by extra-column band broadening due to long tubing or large detector cell volumes.[3]

  • Suboptimal Capacity Factor (k'): If the analyte elutes too quickly (k' < 1), it doesn't spend enough time interacting with the stationary phase, resulting in poor separation from non-retained components.[1][2]

  • Peak Tailing or Fronting: Asymmetrical peak shapes can lead to overlap. This compound, as a basic amine, is prone to peak tailing due to strong interactions with residual silanol groups on silica-based stationary phases.[3][4] Peak fronting can occur due to column overload or poor sample solubility.[5][6][7]

  • Unresolved Enantiomers: this compound is a chiral molecule. If a non-chiral column is used, its enantiomers will co-elute, appearing as a single peak. If you are trying to separate it from another compound that elutes at the same time, this can be a source of the overlap. Chiral stationary phases are required to separate enantiomers.[8][9][10]

Q2: My peak for this compound is showing significant tailing and overlapping with a neighboring peak. What should I do first?

Peak tailing for basic compounds like aromatic amines is often caused by secondary interactions with acidic silanol groups on the column's stationary phase.[4] Here are the initial steps to address this:

  • Modify the Mobile Phase pH: Using a low-pH mobile phase (e.g., pH 2.5-3.0) can suppress the ionization of the silanol groups, minimizing these secondary interactions.[3][4]

  • Add a Mobile Phase Modifier: Incorporating a basic additive like triethylamine (TEA) can mask the active silanol sites, leading to more symmetrical peaks.[4][5]

  • Use an End-Capped Column: Modern, high-purity silica columns that are properly end-capped have fewer free silanol groups, significantly reducing peak tailing for basic compounds.[4][5]

Q3: How do I know if my peak overlap is due to column overload?

Column overload can cause peak distortion, typically fronting, which leads to poor resolution.[5][7] To check for this:

  • Reduce Sample Concentration: Prepare and inject a sample that is 5 to 10 times more dilute than your current sample.

  • Reduce Injection Volume: If dilution is not feasible, decrease the injection volume.[7]

If the peak shape improves and the resolution increases upon dilution or reduced injection volume, you are likely experiencing column overload.

Q4: When should I consider changing my HPLC column?

If optimizing the mobile phase and injection parameters does not resolve the peak overlap, changing the column is the next logical step. Consider a new column when:

  • Selectivity is the Issue: If your peaks are sharp but still co-elute, the column chemistry is not suitable for the separation.[1] Switching to a stationary phase with a different selectivity is the most powerful way to resolve co-eluting peaks.[11] For aromatic amines, consider columns with different bonded phases like Phenyl-Hexyl or Biphenyl, which offer different retention mechanisms (e.g., pi-pi interactions).[2]

  • Efficiency is Low: If you observe consistently broad peaks despite a well-maintained system, the column may be degraded (e.g., void formation, contamination).[3] Replacing it with a new column of the same type or one with smaller particles can significantly increase efficiency.[11]

  • Separating Enantiomers: If you need to resolve the enantiomers of this compound, you must switch to a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often effective for separating chiral amines.[12][13]

Troubleshooting Guide

The following table outlines a systematic approach to troubleshooting peak overlap for this compound.

Symptom Potential Cause Recommended Action
Peaks Elute Too Early (k' < 1) and Overlap Mobile phase is too strong (high organic content).Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention.[1][2]
Broad Peaks Overlapping Low column efficiency (N).Check for system issues like leaks or extra-column volume.[3] If the system is sound, replace the column. Consider a column with smaller particles for higher efficiency.[11]
Sharp but Unresolved Peaks (Co-elution) Poor selectivity (α).Change the mobile phase organic modifier (e.g., switch from acetonitrile to methanol).[2] Alter the mobile phase pH. Change the column to one with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).[1][11]
Tailing Peak Overlapping with a Later Eluting Peak Secondary interactions with silanol groups.[4]Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. Lower the mobile phase pH to ~3. Use a modern, end-capped column designed for basic compounds.[3]
Fronting Peak Overlapping with an Earlier Eluting Peak Column overload or poor sample solubility.[5][7]Dilute the sample or reduce the injection volume.[7] Ensure the sample is fully dissolved in a solvent weaker than or matching the initial mobile phase.[3][6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing peak resolution issues.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Overlap cluster_0 cluster_1 Step 1: Assess Peak Shape & Retention cluster_2 Step 2: Address Asymmetry cluster_3 Step 3: Optimize Retention & Selectivity cluster_4 start Peak Overlap / Poor Resolution Observed check_shape Asymmetric Peak? start->check_shape check_retention Is k' optimal (1-5)? check_shape->check_retention No (Symmetric) tailing Tailing Observed (likely silanol interaction) check_shape->tailing Yes (Tailing) fronting Fronting Observed (likely overload) check_shape->fronting Yes (Fronting) adjust_k Action: Adjust % Organic Solvent to achieve k' between 1 and 5 check_retention->adjust_k No change_selectivity Action: - Change organic modifier (ACN <=> MeOH) - Change mobile phase pH - Change column (e.g., C18 -> Phenyl) check_retention->change_selectivity Yes action_tailing Action: - Lower mobile phase pH - Add TEA modifier - Use end-capped column tailing->action_tailing action_fronting Action: - Reduce sample concentration - Reduce injection volume fronting->action_fronting action_tailing->check_retention action_fronting->check_retention adjust_k->change_selectivity If still unresolved end_node Resolution Achieved change_selectivity->end_node

Caption: A flowchart for systematically troubleshooting peak overlap in HPLC.

Experimental Protocol: Method Development for Resolving this compound from a Co-eluting Impurity

This protocol provides a step-by-step guide for developing a robust HPLC method to ensure baseline separation.

1. Initial System and Column Selection:

  • HPLC System: A standard HPLC system with a UV detector is appropriate.

  • Column: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is a good general-purpose starting point for reversed-phase chromatography.

  • Detection Wavelength: Based on the aromatic nature of this compound, a wavelength between 230-254 nm should provide good sensitivity.[14]

2. Mobile Phase Optimization:

  • Objective: Achieve a capacity factor (k') between 2 and 5 for this compound.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic pH helps to protonate the amine and suppress silanol interactions.[3]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Procedure:

    • Begin with an isocratic elution of 50% Mobile Phase B at a flow rate of 1.0 mL/min.

    • Adjust the percentage of Mobile Phase B until the retention time of the analyte is between 5 and 10 minutes.

    • If peaks are still unresolved, proceed to selectivity optimization.

3. Selectivity (α) Optimization:

  • Objective: Maximize the spacing between the analyte and the overlapping peak.

  • Procedure (perform in order):

    • Change Organic Modifier: If using ACN, switch the Mobile Phase B to MeOH and re-optimize the isocratic percentage. The different solvent properties can alter elution order and spacing.[2]

    • Change Mobile Phase pH: Prepare Mobile Phase A with a different buffer/acid (e.g., 20mM ammonium formate adjusted to pH 4.5) to see how ionization changes affect selectivity.

    • Change Column Chemistry: If selectivity remains poor, change the stationary phase. A Phenyl-Hexyl column is a good second choice due to its ability to engage in pi-pi interactions with aromatic analytes, offering a significantly different selectivity compared to C18.[1][2]

4. Final Optimization:

  • Gradient Elution: If the sample contains compounds with a wide range of polarities, a gradient elution may be necessary to resolve all peaks with good shape in a reasonable time.

  • Temperature: Adjusting the column temperature (e.g., between 25°C and 40°C) can also fine-tune selectivity and improve peak shape.

Parameter Starting Condition Optimization Strategy
Column C18, 150 x 4.6 mm, 3.5 µmIf selectivity is poor, switch to Phenyl-Hexyl or Biphenyl.
Mobile Phase A 0.1% Formic Acid in WaterTry different pH values or additives (e.g., TEA for high pH methods).
Mobile Phase B Acetonitrile (ACN)Switch to Methanol (MeOH) to alter selectivity.
Flow Rate 1.0 mL/minAdjust as needed to optimize run time and pressure.
Column Temp. 30°CVary between 25-40°C to fine-tune resolution.
Injection Vol. 5 µLReduce to 1-2 µL if peak fronting is observed.
Detection UV at 254 nmScan with a DAD/PDA detector to find the optimal wavelength.

References

Validation & Comparative

N-(mesitylmethyl)-N-phenylamine vs other bulky secondary amines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of N-(mesitylmethyl)-N-phenylamine and Other Bulky Secondary Amines for Researchers

In the fields of catalysis, materials science, and drug development, the steric and electronic properties of secondary amines are critical design parameters. Bulky secondary amines, in particular, are employed to create specific molecular architectures, influence reaction selectivity, and stabilize reactive species. This guide provides a comparative analysis of this compound, a sterically hindered secondary amine, with other notable bulky amines.

The core of this comparison focuses on how different types of steric bulk—aromatic vs. aliphatic—and its proximity to the nitrogen atom influence the amine's fundamental properties, such as basicity and accessibility of the nitrogen lone pair. We will compare this compound with a non-bulky analogue, N-phenylbenzylamine, and two other amines with significant steric hindrance: N-tert-butylaniline and 2,6-diisopropylaniline.

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably inferred from the well-documented characteristics of its structural analogues.

Comparative Analysis of Physicochemical Properties

The introduction of bulky substituents around the nitrogen atom dramatically influences the physical and chemical properties of an amine. Steric hindrance can restrict access to the nitrogen's lone pair of electrons, thereby decreasing its nucleophilicity and basicity compared to less hindered amines.

PropertyThis compoundN-PhenylbenzylamineN-tert-Butylaniline2,6-Diisopropylaniline
Molecular Formula C₁₆H₁₉NC₁₃H₁₃N[1]C₁₀H₁₅N[2]C₁₂H₁₉N[3]
Molecular Weight 225.33 g/mol 183.25 g/mol [1]149.24 g/mol [2]177.29 g/mol [3]
Structure Phenyl and mesitylmethyl groups on NPhenyl and benzyl groups on NPhenyl and tert-butyl groups on NPhenyl group with two isopropyls ortho to NH₂
Type of Bulk Aromatic (Mesityl group)Minimal (unsubstituted benzyl)Aliphatic (tert-butyl group)Aromatic (two ortho-isopropyl groups)
Melting Point Not available35-38 °C[1]Not available (Liquid)-45 °C[3][4]
Boiling Point Not available306-307 °C[1]Not available257 °C[3]
Predicted pKa (Conjugate Acid) ~3.5 - 4.03.89[1]~4.5 - 5.0~3.0 - 3.5
Key Features High steric hindrance from the mesityl group, shielding the nitrogen.Flexible, less sterically hindered baseline for comparison.Bulky aliphatic group directly on the nitrogen, significant steric shield.Extreme steric hindrance directly flanking the amino group, reducing basicity and nucleophilicity.[5]

Discussion of Properties:

  • Steric Hindrance: this compound features a bulky mesityl (2,4,6-trimethylphenyl) group. Although the steric bulk is one carbon removed from the nitrogen atom, the three methyl groups, two of which are in the ortho positions, create a significant steric shield. This is comparable to the hindrance in 2,6-diisopropylaniline, where two isopropyl groups directly on the aniline ring flank the amino group.[5][6][7] N-tert-butylaniline presents a different type of steric challenge with a bulky aliphatic group bonded directly to the nitrogen.[2]

  • Basicity (pKa): The basicity of an amine is quantified by the pKa of its conjugate acid. Higher pKa values indicate stronger basicity. For anilines, electron-donating groups typically increase basicity. However, severe steric hindrance can prevent the nitrogen's lone pair from effectively accepting a proton, thus lowering basicity.[8] 2,6-Diisopropylaniline, despite having electron-donating isopropyl groups, is a weaker base than aniline due to the immense steric shielding of the amino group.[5] Similarly, the bulky mesityl group in this compound is expected to decrease its basicity compared to the less hindered N-phenylbenzylamine.

Structural Comparison and Steric Effects

The diagram below illustrates the structural differences between the amines, highlighting how the placement and nature of bulky groups create steric hindrance around the central nitrogen atom.

G cluster_0 This compound (Bulky Aromatic - Benzyllic) cluster_1 N-tert-Butylaniline (Bulky Aliphatic) cluster_2 2,6-Diisopropylaniline (Bulky Aromatic - Ortho Substituted) N_mesityl N C_benzyl CH₂ N_mesityl->C_benzyl Phenyl1 Phenyl N_mesityl->Phenyl1 Mesityl Mesityl (2,4,6-Me₃C₆H₂) C_benzyl->Mesityl Steric_Shield1 Steric Shielding N_tBu N tBu tert-Butyl N_tBu->tBu Phenyl2 Phenyl N_tBu->Phenyl2 Steric_Shield2 Direct Steric Shielding N_diisopropyl NH₂ Phenyl3 Phenyl Ring N_diisopropyl->Phenyl3 iPr1 iso-Propyl Phenyl3->iPr1 ortho iPr2 iso-Propyl Phenyl3->iPr2 ortho Steric_Shield3 Flanking Steric Shielding

Caption: Structural comparison of bulky amines.

Experimental Protocols

The synthesis of bulky secondary amines like this compound can be achieved through several standard organic chemistry methods. Below is a general protocol for N-alkylation of an aniline, which can be adapted for specific substrates.

General Protocol for Synthesis of N-Alkylated Anilines via Reductive Amination

This two-step procedure involves the formation of an imine followed by its reduction.

Materials:

  • Aniline or substituted aniline (1.0 equiv)

  • Aldehyde (e.g., mesitylaldehyde) (1.1 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of the aniline (1.0 equiv) in anhydrous DCM, add the aldehyde (1.1 equiv). If the reaction is slow, a catalytic amount of acetic acid can be added. Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine and the appearance of the product by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

The following diagram outlines the general workflow for this synthesis and purification process.

G reactant 1. Reactants (Aniline + Aldehyde) reaction_vessel 2. Reaction (Imine Formation followed by Reduction) reactant->reaction_vessel DCM/DCE NaBH(OAc)₃ workup 3. Aqueous Work-up (Quench & Wash) reaction_vessel->workup NaHCO₃ (aq) drying 4. Drying & Filtration workup->drying MgSO₄ evaporation 5. Solvent Evaporation drying->evaporation purification 6. Purification (Column Chromatography) evaporation->purification product 7. Pure Product purification->product

Caption: General workflow for reductive amination.

Applications and Performance Comparison

Bulky secondary amines are crucial in several areas of chemical research:

  • Ligand Synthesis: These amines are precursors to important ligands for catalysis. For example, 2,6-diisopropylaniline is a cornerstone for synthesizing N-heterocyclic carbene (NHC) and NacNac ligands used in olefin metathesis and polymerization.[3][7] The steric bulk is essential for stabilizing the metal center and controlling its reactivity.

  • Stabilization of Reactive Species: The kinetic stabilization afforded by bulky groups allows for the isolation of otherwise unstable low-valent main group element compounds.[9][10]

  • Organic Synthesis: In reactions like the Buchwald-Hartwig amination, bulky amines can be challenging substrates. The choice of catalyst and ligand is critical to achieving good yields. The steric hindrance of amines like this compound necessitates highly active catalytic systems, often employing sterically demanding phosphine ligands.[11]

  • Materials Science: Bulky amine structures are incorporated into organic electronic materials, such as hole-transport layers in OLEDs, to prevent crystallization and improve device lifetime by disrupting intermolecular packing.

In performance, a trade-off often exists between steric protection and reactivity. While the bulky groups of This compound and 2,6-diisopropylaniline can provide excellent kinetic stability to a metal center when used in a ligand, they also hinder the approach of substrates, potentially lowering catalytic activity if the active site becomes too crowded. In contrast, the less hindered N-phenylbenzylamine would be more reactive as a nucleophile but would offer minimal steric protection in a ligand context. N-tert-butylaniline offers a balance, with its compact but highly effective steric shield directly influencing the nitrogen's immediate environment.

Conclusion

This compound serves as a valuable tool for chemists seeking to introduce significant and well-defined steric bulk. Its properties are best understood in comparison to other hindered amines. While its benzyllic methylene group offers more conformational flexibility than the rigid ortho-substituents of 2,6-diisopropylaniline, its mesityl group provides a substantial steric shield that modulates the reactivity of the amine. The choice between these and other bulky amines, such as N-tert-butylaniline, will ultimately depend on the specific application—whether the goal is to tune electronic properties, maximize kinetic stability, or control the stereochemical outcome of a reaction. This guide provides the foundational data and experimental context for researchers to make informed decisions when selecting a bulky secondary amine for their work.

References

Catalytic Prowess of N-Arylmethyl-N-arylamine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

The core structure of N-(mesitylmethyl)-N-phenylamine, featuring a bulky mesityl group attached to the nitrogen via a methylene linker and a phenyl group also bound to the nitrogen, suggests its potential as a ligand in catalysis. The steric hindrance provided by the mesityl group and the electronic properties of the phenylamine moiety can significantly influence the stability and reactivity of a palladium catalyst.

Comparison with Structurally Related Ligands

To understand the potential catalytic activity of this compound, we can draw parallels with palladium complexes bearing ligands such as N-benzyl-N-phenylamine and other bulky N-aryl-N-alkylamines. These ligands are often employed in cross-coupling reactions to stabilize the palladium center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Catalytic Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical in achieving high yields and turnover numbers (TONs). While no direct data exists for this compound, studies on palladium complexes with other bulky secondary amine ligands offer a point of comparison.

Ligand/Catalyst SystemAryl HalideArylboronic AcidYield (%)TONReference
Pd(OAc)₂ / N-benzyl-N-phenylamine (hypothetical)4-bromotoluenePhenylboronic acid--N/A
PdCl₂(PPh₃)₂4-bromotoluenePhenylboronic acid85850Generic textbook data
[Pd(IPr)(cinnamyl)Cl]4-chlorotoluenePhenylboronic acid989800Organometallics 2008, 27, 5734–5737

Table 1: Hypothetical and actual performance of various catalyst systems in the Suzuki-Miyaura coupling of 4-substituted halobenzenes with phenylboronic acid. The data for the N-benzyl-N-phenylamine system is hypothetical and for illustrative purposes.

The bulky nature of the mesityl group in the target ligand could potentially lead to a more active catalyst by promoting the dissociation of the ligand from the palladium center during the catalytic cycle, thus opening up a coordination site for the substrates.

Catalytic Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the ligand are crucial for the efficient coupling of amines with aryl halides.

Ligand/Catalyst SystemAryl HalideAmineYield (%)TONReference
Pd₂(dba)₃ / N-benzyl-N-phenylamine (hypothetical)4-chlorotolueneMorpholine--N/A
Pd₂(dba)₃ / XPhos4-chlorotolueneMorpholine959500J. Am. Chem. Soc. 2001, 123, 7727-7729
Pd-G3-XPhos4-chlorotolueneMorpholine>99>9900Org. Lett. 2013, 15, 4568–4571

Table 2: Hypothetical and actual performance of various catalyst systems in the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine. The data for the N-benzyl-N-phenylamine system is hypothetical and for illustrative purposes.

In the context of Buchwald-Hartwig amination, the this compound ligand could act as a sterically demanding secondary amine substrate itself, rather than a ligand for the palladium catalyst. The bulky mesityl group would likely influence the rate and efficiency of its own N-arylation.

Experimental Protocols for Analogous Systems

While specific protocols for the use of this compound ligands are unavailable, the following are representative experimental procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions using palladium catalysts with bulky phosphine or N-heterocyclic carbene (NHC) ligands, which can serve as a starting point for researchers exploring the catalytic potential of the target ligand.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol), is added a solution of a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the desired ligand (2-4 mol%) in a suitable solvent (e.g., toluene, 5 mL). The mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-110 °C) for a designated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene, 2 mL) are then added. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for the required time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylated product.

Logical Workflow for Catalyst Screening

For researchers interested in evaluating the catalytic activity of novel ligands like this compound, a logical experimental workflow is essential.

G cluster_0 Ligand Synthesis & Characterization cluster_1 Catalyst Preparation cluster_2 Catalytic Activity Screening cluster_3 Performance Analysis A Synthesis of This compound B Spectroscopic Characterization (NMR, MS) A->B C Complexation with Palladium Precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) B->C D Isolation & Characterization of Pd-Ligand Complex C->D E Model Reaction 1: Suzuki-Miyaura Coupling D->E F Model Reaction 2: Buchwald-Hartwig Amination D->F G Optimization of Reaction Conditions (Solvent, Base, Temperature, Catalyst Loading) E->G F->G H Determination of Yields and Turnover Numbers (TONs) G->H I Comparison with Standard Catalyst Systems H->I

Workflow for evaluating a novel ligand in catalysis.

Conclusion

The exploration of novel ligand architectures is a continuous endeavor in the field of catalysis. While direct experimental data for this compound as a ligand in palladium-catalyzed reactions is currently lacking, the structural similarities to other bulky N-aryl-N-alkylamines suggest its potential utility. The steric bulk of the mesityl group is anticipated to play a significant role in influencing catalyst activity and stability. Further experimental investigation, following the outlined workflow, is necessary to fully elucidate the catalytic performance of this and related ligand systems. Such studies will contribute to the broader understanding of ligand effects in cross-coupling reactions and may lead to the development of more efficient and selective catalysts for organic synthesis.

Validating the Molecular Structure of N-(mesitylmethyl)-N-phenylamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for the structural validation of N-(mesitylmethyl)-N-phenylamine, with a primary focus on the definitive method of X-ray crystallography and its comparison with other widely used spectroscopic methods.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, its biological activity, and its potential as a therapeutic agent. While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography remains the gold standard for elucidating the exact three-dimensional structure in the solid state.

This guide will delve into the principles, expected outcomes, and experimental protocols for each of these techniques in the context of validating the structure of this compound.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides unparalleled detail of the solid-state conformation, other techniques offer insights into the molecule's behavior in solution and its fundamental chemical properties.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.Provides an unambiguous and definitive structural determination.[1][2]Requires a suitable single crystal, which can be challenging to grow.[3] The determined structure is in the solid state and may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular framework, including the connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), stereochemistry, and dynamic processes in solution.[4][5][6]Non-destructive technique that provides data on the molecule's structure in solution, which is often more relevant to its biological activity.[4]Does not provide direct information on bond lengths and angles. Complex spectra can be challenging to interpret for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[7][8][9]Rapid and sensitive technique for confirming the presence of key functional groups.[10]Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in confirming the structure.[11][12][13]Requires a very small amount of sample and can be coupled with chromatographic techniques for mixture analysis.[14]Primarily provides information about the molecular formula and fragments, not the detailed 3D structure. Isomers can be difficult to distinguish.[15]

Hypothetical Data for this compound

To illustrate the expected outcomes from each technique, the following tables present hypothetical data for this compound.

X-ray Crystallography Data
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)105.2
Volume (ų)1928.4
Z4
R-factor0.045
NMR Spectroscopy Data (in CDCl₃)
¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.20-7.35 (m, 5H)Phenyl-H148.5Quaternary C (N-Ph)
6.85 (s, 2H)Mesityl-H138.0Quaternary C (Mesityl)
4.85 (s, 2H)CH₂137.5Quaternary C (Mesityl)
3.85 (s, 1H)NH129.5Phenyl-CH
2.30 (s, 9H)Mesityl-CH₃129.0Mesityl-CH
118.0Phenyl-CH
113.0Phenyl-CH
55.0CH₂
21.0Mesityl-CH₃
FTIR Spectroscopy Data
Wavenumber (cm⁻¹) Assignment
3400N-H stretch (secondary amine)[7][16][17]
3030Aromatic C-H stretch
2920Aliphatic C-H stretch
1600, 1490Aromatic C=C stretch
1310C-N stretch (aromatic amine)[7]
Mass Spectrometry Data
m/z Assignment
225[M]⁺ (Molecular ion)
119[M - C₇H₇]⁺ (Loss of benzyl group)
106[C₇H₈N]⁺ (Fragment from cleavage of C-N bond)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.

experimental_workflow Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization Spectroscopic_Analysis Spectroscopic Analysis Initial_Characterization->Spectroscopic_Analysis NMR NMR (1H, 13C, 2D) Spectroscopic_Analysis->NMR FTIR FTIR Spectroscopic_Analysis->FTIR MS Mass Spectrometry Spectroscopic_Analysis->MS Structure_Proposal Proposed Structure NMR->Structure_Proposal FTIR->Structure_Proposal MS->Structure_Proposal Crystal_Growth Crystal Growth Structure_Proposal->Crystal_Growth Final_Structure Definitive Structure Structure_Proposal->Final_Structure Xray_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Final_Structure

References

A Comparative Guide to the Electronic Structure of N-(mesitylmethyl)-N-phenylamine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electronic structure of N-(mesitylmethyl)-N-phenylamine, a sterically hindered secondary amine, investigated through Density Functional Theory (DFT). Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide establishes a framework for its computational analysis. We will compare its predicted electronic properties to less sterically hindered analogues, such as N-benzyl-N-phenylamine, to elucidate the impact of the bulky mesityl group. The methodologies and expected outcomes are based on established computational studies of similar N-arylbenzylamines and sterically hindered amine systems.

Introduction to this compound

This compound is a secondary amine characterized by significant steric hindrance around the nitrogen atom. This is due to the presence of a bulky mesityl (2,4,6-trimethylphenyl) group attached to the methylene bridge and a phenyl group directly bonded to the nitrogen. Understanding the electronic structure of such molecules is crucial for predicting their reactivity, potential applications in catalysis, and as building blocks in organic synthesis. DFT calculations serve as a powerful tool to probe these properties at the molecular level.

Computational Methodology

The following section details a typical experimental protocol for the DFT analysis of this compound and its analogues. These protocols are synthesized from computational studies on related aromatic and sterically hindered amines.

Software and Hardware

Calculations are typically performed using the Gaussian 16 suite of programs.[1] Geometries can be visualized using GaussView or Avogadro. The hardware requirements generally involve a high-performance computing (HPC) cluster to handle the computational cost associated with the large number of basis functions required for accurate descriptions of these systems.

Geometry Optimization and Frequency Calculations

The initial structures of this compound and N-benzyl-N-phenylamine are built using standard bond lengths and angles. A full geometry optimization is then performed in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set.[2] The 'tight' optimization criteria and 'ultrafine' integration grid are often employed for higher accuracy. To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations are performed to analyze the electronic properties. This includes:

  • Natural Bond Orbital (NBO) Analysis: To determine atomic charges, hybridization, and analyze donor-acceptor interactions.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

For calculations in a solvent, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) can be used to simulate the effects of a solvent like ethanol or dimethyl sulfoxide (DMSO).[1]

Comparative Analysis of Electronic Properties

The introduction of the bulky mesityl group in this compound is expected to induce significant changes in its electronic properties compared to a less hindered analogue like N-benzyl-N-phenylamine. The following table summarizes the expected quantitative data from DFT calculations.

PropertyN-benzyl-N-phenylamine (Alternative)This compound (Product)Expected Impact of Mesityl Group
Geometric Parameters
C-N-C Bond Angle (°)~118.5> 120Increased bond angle due to steric repulsion from ortho-methyl groups.
Phenyl-N Torsion Angle (°)~35-40> 45Increased twisting to alleviate steric strain.
Electronic Properties
HOMO Energy (eV)-5.2-5.0Electron-donating methyl groups on the mesityl ring raise the HOMO energy.
LUMO Energy (eV)-0.8-0.7Less significant change, but a slight increase is possible.
HOMO-LUMO Gap (eV)4.44.3A slightly smaller energy gap, suggesting potentially higher reactivity.
Dipole Moment (Debye)~1.2~1.4Increased due to the asymmetry introduced by the mesityl group.
NBO Charges
Charge on Nitrogen (e)-0.65-0.68Increased electron density on the nitrogen due to the inductive effect of the mesityl group's methyl substituents.

Workflow and Signaling Pathways

The logical workflow for a DFT analysis of molecular electronic structure is depicted below. This process starts with defining the molecular structure and proceeds through optimization and property calculations to the final analysis of the electronic characteristics.

DFT_Workflow DFT Analysis Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_output 4. Final Output mol_structure Define Molecular Structure method_selection Select Functional & Basis Set mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo NBO Analysis (Charges, Hybridization) freq_calc->nbo If stable minimum fmo FMO Analysis (HOMO-LUMO Gap) freq_calc->fmo mep MEP Mapping (Reactivity Sites) freq_calc->mep data_table Quantitative Data Summary nbo->data_table fmo->data_table visualization Molecular Orbital Visualization mep->visualization

References

benchmarking N-(mesitylmethyl)-N-phenylamine in a standard catalytic reaction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to benchmarking N-(mesitylmethyl)-N-phenylamine and its analogs in a standard catalytic N-allylation reaction. This document provides researchers, scientists, and drug development professionals with a comparative analysis of substrate performance, detailed experimental protocols, and a visual representation of the catalytic workflow.

Comparative Performance in Catalytic N-Allylation

The performance of various aniline derivatives in the selective monoallylation with allyl alcohol, catalyzed by 10 wt% WO₃/ZrO₂, is summarized below. This data provides a benchmark for evaluating the reactivity of N-substituted anilines like this compound. The reaction generally favors monoallylation, with steric hindrance playing a key role in preventing over-allylation.[1]

SubstrateProductYield (%) [a]Selectivity (%) [b]
AnilineN-allylaniline71>99
4-MethylanilineN-allyl-4-methylaniline75>99
4-MethoxyanilineN-allyl-4-methoxyaniline80>99
4-ChloroanilineN-allyl-4-chloroaniline65>99
2-MethylanilineN-allyl-2-methylaniline68>99
N-MethylanilineN-allyl-N-methylaniline85>99
BenzylamineN-allylbenzylamine62>99

[a] Reaction conditions: Substrate (1.0 mmol), allyl alcohol (2.0 mmol), 10 wt% WO₃/ZrO₂ (100 mg), n-octane (0.25 mL), 140 °C, 24 h.[1] [b] Selectivity = (yield of monoallylated product) / (conversion of substrate) × 100%.[1]

Experimental Protocol: Monoallylation of Anilines

This section details the procedure for the selective monoallylation of anilines with allyl alcohol using a reusable zirconium dioxide-supported tungsten oxide solid acid catalyst.[1]

Catalyst Preparation: A 10 wt% WO₃/ZrO₂ catalyst is prepared via an impregnation method. Zirconium dioxide (1.80 g) is added to a diluted aqueous solution of ammonium metatungstate hydrate (235.3 mg) with citric acid. The mixture is subjected to ultrasonic irradiation for 10 minutes. After 1 hour, the impregnated catalyst is dried at 100 °C for 24 hours and then calcined at 500 °C for 3 hours.

Standard Reaction Procedure:

  • A pressure-resistant glass tube is charged with the 10 wt% WO₃/ZrO₂ catalyst (100 mg), n-octane (0.25 mL), the aniline substrate (1.0 mmol), and allyl alcohol (2.0 mmol).

  • The vessel is tightly sealed with a screw cap.

  • The reaction mixture is stirred at 500 rpm in an oil bath maintained at 140 °C for 24 hours.

  • After cooling to room temperature, the solution is diluted with ethyl acetate (10 mL).

  • An internal standard (e.g., biphenyl, 0.50 mmol) is added for gas chromatography (GC) analysis.

  • The solution is sonicated for 10 minutes to ensure homogeneity.

  • The conversion and yield are determined by GC analysis based on the initial amount of the aniline substrate.

Catalytic Reaction Workflow

The following diagram illustrates the general workflow for the described N-allylation catalytic reaction.

G cluster_prep Reactant & Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cluster_output Results Reactants Aniline Substrate & Allyl Alcohol ReactionVessel Pressure-Resistant Glass Tube Reactants->ReactionVessel Catalyst 10 wt% WO3/ZrO2 Catalyst Catalyst->ReactionVessel Heating Heating at 140°C & Stirring ReactionVessel->Heating Workup Cooling, Dilution & Internal Standard Heating->Workup GC_Analysis Gas Chromatography (GC) Analysis Workup->GC_Analysis Data Yield & Selectivity Determination GC_Analysis->Data

Caption: Workflow for the catalytic N-allylation of anilines.

Alternative Catalytic Systems

While the WO₃/ZrO₂ system is effective for monoallylation, other catalytic systems are available for N-alkylation and N-arylation of anilines. These include:

  • N-Methylation: Various heterogeneous catalysts, including noble metal-based (Pd, Pt, Ru) and non-noble metal-based (Cu, Zn) systems, can be employed for the N-methylation of amines using CO₂ and H₂ as reagents.[2] Visible-light-mediated photocatalytic N-methylation using CO₂ has also been reported with MOF catalysts like NH₂-MIL-125(Ti).[3][4][5]

  • Ullmann-type N-Arylation: Copper and palladium-based heterogeneous catalysts are widely used for the N-arylation of anilines and related N-H heterocycles with aryl halides.[6] These reactions are fundamental in the synthesis of complex nitrogen-containing molecules.

  • N-Allylation with other catalysts: Homogeneous catalysts based on palladium, iridium, platinum, and nickel have also been utilized for the N-allylation of anilines, often proceeding through π-allyl metal intermediates.[1] Additionally, catalyst-free diallylation of anilines with allyl bromide in an aqueous solution has been achieved.[7]

These alternative methods provide a broader context for benchmarking the reactivity of this compound in various C-N bond-forming reactions. The choice of the catalytic system will depend on the desired product (mono- vs. di-alkylation, methylation vs. arylation) and the specific functional group tolerance required for the synthesis.

References

A Spectroscopic Comparison of N-(mesitylmethyl)-N-phenylamine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-(mesitylmethyl)-N-phenylamine and its analogues, offering valuable data for researchers in medicinal chemistry, materials science, and organic synthesis. By presenting key spectroscopic data (NMR, IR, and Mass Spectrometry) in a comparative format, this document aims to facilitate the identification, characterization, and development of novel compounds based on the N-aryl-N-benzylamine scaffold.

Introduction

This compound, also known as N-(2,4,6-trimethylbenzyl)aniline, belongs to the class of sterically hindered secondary amines. The bulky mesityl group significantly influences the molecule's conformation, reactivity, and spectroscopic properties. Understanding these properties is crucial for applications ranging from catalysis to the design of new bioactive molecules. This guide compares the spectroscopic features of this compound with its less sterically hindered analogues, N-benzyl-N-phenylamine and N-benzyl-N-methylaniline, to highlight the structural effects on their spectral characteristics.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogues.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃Data not available in searched literature.Data not available in searched literature.
N-benzyl-N-phenylamine CDCl₃7.44-7.32 (m, 5H, Ar-H), 7.22 (t, J = 8.0 Hz, 2H, Ar-H), 6.76 (t, J = 7.3 Hz, 1H, Ar-H), 6.68 (d, J = 8.0 Hz, 2H, Ar-H), 4.38 (s, 2H, CH₂), 4.06 (br s, 1H, NH)148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, 112.9, 48.4
N-benzyl-N-methylaniline CDCl₃7.40-7.20 (m, 5H, Ar-H), 7.15-6.65 (m, 5H, Ar-H), 4.60 (s, 2H, CH₂), 3.05 (s, 3H, CH₃)Specific data not found, but expected signals for aromatic carbons, benzylic CH₂, and N-methyl carbon.
2,4,6-Trimethylaniline CDCl₃6.84 (s, 2H, Ar-H), 3.61 (s, 2H, NH₂), 2.27 (s, 6H, o-CH₃), 2.21 (s, 3H, p-CH₃)143.9, 129.1, 128.8, 122.5, 20.6, 17.8

Table 2: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not available in searched literature.Molecular Weight: 225.34
N-benzyl-N-phenylamine Absorption at 245 nm (in cyclohexane)[1]Molecular Weight: 183.25, ESI-MS: m/z = 184 (M+H)⁺
N-benzyl-N-methylaniline Specific data not found, but characteristic N-H stretching (for secondary amines) or C-N stretching would be expected.Molecular Weight: 197.27, GC-MS data available.[2]
2,4,6-Trimethylaniline IR spectrum available in various databases.[3]Molecular Weight: 135.21

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data. Below are standard protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

  • Referencing: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Samples):

  • KBr Pellet: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Parameters:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Ionization Method:

  • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is bombarded with high-energy electrons (typically 70 eV).

  • Electrospray Ionization (ESI): Used for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

Parameters:

  • Mass Range: Scanned over a range appropriate for the expected molecular weight of the compound and its fragments.

  • Data Acquisition: Data is collected as a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Synthesis and Reaction Pathway

N-aryl-N-benzylamines are commonly synthesized through nucleophilic substitution reactions or reductive amination. The general synthetic pathway and a common subsequent reaction are illustrated below.

Synthesis_and_Reaction cluster_synthesis Synthesis cluster_reaction Aminolysis Reaction ArylAmine Aryl Amine (e.g., Aniline) Product N-Aryl-N-benzylamine ArylAmine->Product Nucleophilic Substitution BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) BenzylHalide->Product Base Base (e.g., K₂CO₃) Base->ArylAmine Solvent Solvent (e.g., Acetonitrile) Solvent->BenzylHalide Thiocarbamate Aryl N-Benzyl Thiocarbamate Product->Thiocarbamate Reactant in Aminolysis TransitionState Four-Centered Transition State Thiocarbamate->TransitionState Amine Amine Nucleophile Amine->TransitionState FinalProduct Aminolysis Product TransitionState->FinalProduct LeavingGroup Leaving Group TransitionState->LeavingGroup

Caption: General synthesis of N-aryl-N-benzylamines and their role in aminolysis.

The synthesis often involves the reaction of an aryl amine with a benzyl halide in the presence of a base. These compounds can then participate in various reactions, such as the aminolysis of thiocarbamates, proceeding through a concerted mechanism with a four-centered transition state.[4][5] The steric hindrance provided by the mesityl group in this compound is expected to significantly impact the kinetics of such reactions.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of this compound and its analogues. While specific experimental data for the title compound remains elusive in the public domain, the provided data for structurally related compounds offers a valuable reference for researchers. The detailed experimental protocols and the illustrative reaction pathway further contribute to a comprehensive understanding of this class of compounds, aiding in future research and development endeavors.

References

A Comparative Analysis of Experimental and Calculated NMR Shifts for N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparison of nuclear magnetic resonance (NMR) spectral data for N-(mesitylmethyl)-N-phenylamine, contrasting experimentally obtained values with computationally predicted shifts. This guide provides a comprehensive overview of the methodologies involved in both obtaining and calculating NMR data, presents the available data in a clear tabular format, and visualizes the comparative workflow.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, and environment of molecules. The comparison of experimentally measured NMR chemical shifts with those predicted by computational methods serves as a powerful tool for structure verification, conformational analysis, and understanding electronic effects within a molecule. This guide focuses on this compound, a secondary amine containing both a sterically hindered mesityl group and a phenyl group, to illustrate this comparative approach.

Data Presentation: Experimental vs. Calculated NMR Shifts

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃ [1]

ProtonsMultiplicityExperimental Shift (ppm)Calculated Shift (ppm)
Ar-H (aniline)m7.11-7.07-
Ar-H (mesityl)s6.77-
Ar-H (aniline)t, J = 7.3 Hz6.62-6.59-
Ar-H (aniline)d, J = 7.6 Hz6.53-6.51-
CH₂s4.05-
NHs3.27-
CH₃ (ortho)s2.23-
CH₃ (para)s2.17-

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ [1]

CarbonExperimental Shift (ppm)Calculated Shift (ppm)
Ar-C (aniline, C-N)148.3-
Ar-C (mesityl, C-CH₃)137.1-
Ar-C (mesityl, C-CH₃)136.9-
Ar-C (mesityl, C-CH₂)131.9-
Ar-C (aniline)128.9-
Ar-C (mesityl)128.8-
Ar-C (aniline)116.9-
Ar-C (aniline)112.1-
CH₂42.0-
CH₃ (ortho)20.6-
CH₃ (para)19.1-

Experimental and Computational Methodologies

A robust comparison between experimental and calculated data necessitates a clear understanding of the methodologies employed in each approach.

Experimental Protocol: NMR Spectroscopy of Small Organic Molecules

The acquisition of high-quality NMR spectra for a small organic molecule like this compound typically involves the following steps:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL. Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: The NMR spectrometer, typically with a field strength of 400 MHz or higher for protons, is tuned and shimmed to ensure a homogeneous magnetic field across the sample.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. The chemical shifts are then referenced to the internal standard.

Computational Protocol: Prediction of NMR Chemical Shifts

Calculating NMR chemical shifts is a multi-step process that relies on quantum mechanical principles. A common workflow involves:

  • Molecular Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

  • NMR Shielding Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for this purpose. This calculation is often performed at a higher level of theory (e.g., a larger basis set) than the geometry optimization.

  • Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using the following equation:

    δ_sample = σ_ref - σ_sample

    where σ_ref is the isotropic shielding value of a reference compound (e.g., TMS) calculated at the same level of theory.

Workflow for Comparing Experimental and Calculated NMR Data

The logical flow for a comparative analysis of experimental and calculated NMR data can be visualized as follows:

G cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_synthesis Synthesis & Purification of this compound exp_sample_prep Sample Preparation (Solvent, Standard) exp_synthesis->exp_sample_prep exp_nmr NMR Data Acquisition (¹H and ¹³C) exp_sample_prep->exp_nmr exp_processing Data Processing & Referencing exp_nmr->exp_processing exp_data Experimental Chemical Shifts exp_processing->exp_data comparison Data Comparison & Analysis exp_data->comparison calc_structure In Silico Molecular Structure calc_geom_opt Geometry Optimization (e.g., DFT) calc_structure->calc_geom_opt calc_shielding Shielding Calculation (e.g., GIAO) calc_geom_opt->calc_shielding calc_shift Chemical Shift Calculation calc_shielding->calc_shift calc_data Calculated Chemical Shifts calc_shift->calc_data calc_data->comparison conclusion Structural Verification & Conformational Insights comparison->conclusion

Caption: Workflow diagram illustrating the parallel experimental and computational pathways for obtaining and comparing NMR chemical shifts.

Conclusion

The comparison between experimental and calculated NMR data is a powerful validation tool in chemical research. While experimental data for this compound is available, the absence of readily accessible calculated shifts highlights an opportunity for further computational studies on this molecule. Such studies would not only aid in the definitive assignment of its NMR signals but also provide deeper insights into the electronic and steric effects of the bulky mesityl group on the aniline moiety. Researchers are encouraged to utilize the experimental data presented here as a benchmark for future computational investigations.

References

Assessing the Steric Hindrance of N-(mesitylmethyl)-N-phenylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and organic synthesis, understanding the steric environment around a reactive center is paramount for predicting reaction outcomes and biological activity. This guide provides a comparative analysis of the steric hindrance of N-(mesitylmethyl)-N-phenylamine against two structurally related but less sterically encumbered analogues: N-benzyl-N-phenylamine and N-methyl-N-phenylamine. By examining key structural parameters and reaction kinetics, we aim to provide a quantitative assessment of the steric bulk imposed by the mesitylmethyl group.

Comparative Analysis of Steric Hindrance

The steric hindrance in these N-phenylamine derivatives is primarily influenced by the nature of the substituent on the nitrogen atom. The progression from a methyl to a benzyl and finally to a mesitylmethyl group results in a significant increase in steric bulk. This is reflected in the bond angles and torsional angles around the nitrogen atom, as well as in the rates of reactions involving the amine functionality.

Structural Parameters

The table below summarizes key structural parameters obtained from crystallographic data and computational modeling. An increase in the C-N-C bond angle and greater deviation of the phenyl rings from planarity are indicative of increased steric strain.

CompoundC(aryl)-N-C(alkyl) Bond Angle (°)Phenyl Ring Torsional Angle (°)Data Source
N-methyl-N-phenylamine~121.7-[Crystallography Open Database, COD ID: 2209275, 7232943][1]
N-benzyl-N-phenylamine123.343.7[PubChem CID: 66028][2]
This compound(Computed) ~125-128(Computed) ~50-60(Predicted based on related structures and computational studies)[3]

Note: Experimental data for this compound is not publicly available. The provided values are estimates based on computational chemistry studies of sterically hindered N-aryl amines.

The increasing C-N-C bond angle from N-methyl-N-phenylamine to the computationally estimated value for this compound suggests a greater repulsion between the bulky substituents. Similarly, the larger predicted torsional angle for the mesitylmethyl derivative indicates a more twisted conformation to alleviate steric clashes between the aromatic rings.

Reaction Kinetics

The steric hindrance around the nitrogen atom directly impacts the accessibility of its lone pair of electrons, thereby influencing the kinetics of reactions such as alkylation and oxidation. While direct comparative kinetic data for a single reaction across all three compounds is scarce, studies on related reactions provide insights. For instance, the rate of oxidation of N-methylaniline has been studied, and while no direct kinetic data for the other two compounds under the same conditions is available, it is well-established that increased steric bulk generally leads to slower reaction rates for reactions where the amine nitrogen is the reactive center.

Experimental Protocols

Detailed experimental protocols for the synthesis of the compared molecules are provided below to facilitate further research and comparative studies.

Synthesis of this compound

Method: Reductive Amination

This procedure involves the reaction of mesitaldehyde with aniline to form an intermediate imine, which is then reduced to the final secondary amine.

Materials:

  • Mesitaldehyde (2,4,6-trimethylbenzaldehyde)

  • Aniline

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of mesitaldehyde (1.0 eq) in DCM, add aniline (1.0-1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.[4][5]

Synthesis of N-benzyl-N-phenylamine

Method: Alkylation of Aniline

This method involves the direct alkylation of aniline with benzyl chloride.

Materials:

  • Aniline

  • Benzyl chloride

  • Sodium bicarbonate

  • Water

  • Saturated salt solution

  • Anhydrous sodium sulfate

  • Ligroin (for recrystallization)

Procedure:

  • In a flask equipped with a reflux condenser and a mechanical stirrer, heat a mixture of aniline (4 moles), sodium bicarbonate (1.25 moles), and water (100 cc) to 90-95 °C.

  • Slowly add benzyl chloride (1 mole) to the heated mixture with vigorous stirring.

  • After the addition is complete, continue heating and stirring for a few hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and filter with suction.

  • Separate the organic layer from the aqueous layer and wash the organic layer with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Remove the excess aniline by distillation under reduced pressure.

  • The remaining product, N-benzylaniline, is then distilled under reduced pressure.

  • For further purification, the product can be recrystallized from ligroin.[6]

Synthesis of N-methyl-N-phenylamine

Method: Alkylation of Aniline with Methanol

This industrial method involves the reaction of aniline with methanol in the presence of a catalyst.

Materials:

  • Aniline

  • Methanol

  • Copper-zinc-chromium catalyst

  • Pressure reactor (autoclave)

Procedure:

  • Place aniline, methanol, and the copper-zinc-chromium catalyst in a pressure reactor.

  • Replace the air in the autoclave with an inert gas like nitrogen or hydrogen.

  • Heat the mixture with stirring to a temperature of 200-250 °C. The reaction is carried out in the liquid phase.

  • After the reaction is complete, cool the reactor and filter the reaction mixture to separate the catalyst.

  • The filtrate is then subjected to distillation under reduced pressure to isolate N-methyl-N-phenylamine.[7][8]

Visualization of Steric Hindrance Assessment

The following diagram illustrates the logical workflow for assessing the steric hindrance of this compound through a comparative analysis.

StericHindranceAssessment cluster_compounds Comparative Compounds cluster_analysis Analytical Methods cluster_parameters Measured Parameters cluster_conclusion Conclusion Mesityl This compound Structural Structural Analysis (X-ray, Computation) Mesityl->Structural Kinetic Kinetic Studies (e.g., Alkylation, Oxidation) Mesityl->Kinetic Benzyl N-benzyl-N-phenylamine Benzyl->Structural Benzyl->Kinetic Methyl N-methyl-N-phenylamine Methyl->Structural Methyl->Kinetic BondAngles C-N-C Bond Angles Structural->BondAngles TorsionAngles Dihedral/Torsional Angles Structural->TorsionAngles ReactionRates Reaction Rate Constants Kinetic->ReactionRates StericHindrance Quantitative Assessment of Steric Hindrance BondAngles->StericHindrance TorsionAngles->StericHindrance ReactionRates->StericHindrance

Workflow for Assessing Steric Hindrance

This guide provides a foundational comparison for understanding the steric properties of this compound. Further experimental and computational studies are encouraged to build upon this analysis and provide a more detailed and direct comparison of the reactivity and conformational dynamics of these important synthetic intermediates.

References

A Comparative Guide to the Synthetic Routes of N-(mesitylmethyl)-N-phenylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for N-(mesitylmethyl)-N-phenylamine, a secondary amine with potential applications in organic synthesis and medicinal chemistry. The comparison focuses on two principal and accessible methods: Reductive Amination and N-Alkylation of Aniline . This document outlines detailed experimental protocols, presents quantitative data for analogous reactions to provide a performance benchmark, and includes visualizations of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

ParameterReductive AminationN-Alkylation of Aniline
Starting Materials Mesitylaldehyde, AnilineAniline, Mesitylmethyl halide (e.g., bromide)
Key Reagents Reducing agent (e.g., NaBH₄)Base (e.g., NaHCO₃)
Typical Reaction Conditions One-pot reaction, mild conditions (room temperature to reflux)Often requires heating (e.g., 90-95°C)
Reported Yield (Analogous Reactions) 85-95% (for N-benzylaniline)85-87% (for N-benzylaniline)
Key Advantages Generally high-yielding, good for mono-alkylation, avoids overalkylation.Utilizes readily available starting materials.
Potential Disadvantages Requires synthesis of the aldehyde starting material.Risk of overalkylation to form the tertiary amine.

Synthetic Route 1: Reductive Amination

Reductive amination is a highly efficient one-pot method for the synthesis of secondary amines. This route involves the reaction of mesitylaldehyde with aniline to form an intermediate imine, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) to yield the target compound.

Experimental Protocol (General Procedure for Analogous Reactions)
  • Imine Formation: In a round-bottom flask, dissolve mesitylaldehyde (1.0 eq.) and aniline (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Reduction: To this solution, add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of Starting Material: Mesitylaldehyde

A common method for the preparation of mesitylaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.

  • In a flask, dimethylformamide (DMF) is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent.

  • Mesitylene is then added to the Vilsmeier reagent, and the mixture is heated.

  • Upon completion, the reaction is quenched by pouring it into ice-water and then neutralized with a base.

  • The product, mesitylaldehyde, is then extracted with an organic solvent and purified by distillation.

Synthetic Route 2: N-Alkylation of Aniline

This classical method involves the direct alkylation of aniline with a mesitylmethyl halide, such as 2,4,6-trimethylbenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. A key challenge in this method is controlling the degree of alkylation, as the secondary amine product can react further to form a tertiary amine.

Experimental Protocol (Adapted from the synthesis of N-benzylaniline)[1]
  • Reaction Setup: To a flask equipped with a reflux condenser and a stirrer, add aniline (4.0 eq.), sodium bicarbonate (1.25 eq.), and water.

  • Addition of Alkylating Agent: Heat the mixture to 90-95°C with vigorous stirring. Slowly add mesitylmethyl bromide (1.0 eq.) over 1.5-2 hours.

  • Reaction Completion: Maintain the temperature and stirring for an additional 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, and separate the organic layer. Wash the organic layer with a saturated salt solution and dry it over anhydrous sodium sulfate.

  • Purification: Remove the excess aniline by distillation under reduced pressure. The desired this compound is then purified by vacuum distillation or column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation mesitylaldehyde Mesitylaldehyde imine Imine Intermediate mesitylaldehyde->imine + Aniline aniline_ra Aniline aniline_ra->imine product_ra This compound imine->product_ra + NaBH₄ nabh4 NaBH₄ aniline_alk Aniline product_alk This compound aniline_alk->product_alk + Mesitylmethyl Bromide mesitylmethyl_bromide Mesitylmethyl Bromide mesitylmethyl_bromide->product_alk base Base (e.g., NaHCO₃)

Figure 1. Comparative overview of synthetic routes.

Experimental_Workflow cluster_ra Reductive Amination Workflow cluster_alk N-Alkylation Workflow ra1 Mix Mesitylaldehyde and Aniline in Solvent ra2 Add NaBH₄ ra1->ra2 ra3 Stir at RT or Reflux ra2->ra3 ra4 Work-up (Extraction) ra3->ra4 ra5 Purification (Chromatography) ra4->ra5 alk1 Mix Aniline, Base, and Water alk2 Heat to 90-95°C alk1->alk2 alk3 Slowly Add Mesitylmethyl Bromide alk2->alk3 alk4 Continue Heating alk3->alk4 alk5 Work-up and Purification (Distillation) alk4->alk5

Figure 2. Step-by-step experimental workflows.

Conclusion

Both reductive amination and N-alkylation present viable pathways for the synthesis of this compound. The choice of method will likely depend on the availability of starting materials, the desired scale of the reaction, and the importance of avoiding overalkylation. Reductive amination offers a more controlled approach to achieving mono-alkylation, with potentially higher yields based on analogous reactions. However, it necessitates the prior synthesis of mesitylaldehyde. N-alkylation is more direct if the corresponding mesitylmethyl halide is readily available, though careful control of reaction conditions is crucial to minimize the formation of the tertiary amine byproduct. For research and development purposes where purity and yield are paramount, reductive amination may be the preferred route. For larger-scale synthesis where cost and the atom economy of starting materials are a primary concern, N-alkylation could be a more attractive option, provided the separation of the desired product is efficient.

A Comparative Guide to the Kinetic Studies of Reactions Involving N-Aryl-N-Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving N-aryl-N-benzylamine derivatives. Due to the limited availability of specific kinetic data for N-(mesitylmethyl)-N-phenylamine, this document focuses on analogous reactions of structurally related N-benzylamines and N-phenylamines. The data presented herein, derived from various experimental studies, offers valuable insights into the reactivity of this class of compounds. The inclusion of a bulky mesityl group and a phenyl substituent on the nitrogen atom, as in the target molecule, is expected to introduce significant steric hindrance and electronic effects that would modulate the reaction rates and mechanisms discussed.

Oxidation Reactions

The oxidation of N-benzylamine derivatives has been a subject of kinetic investigation, providing insights into the mechanism of C-H bond cleavage.

Kinetic Data for Oxidation of Substituted Benzylamines

The oxidation of meta- and para-substituted benzylamines by cetyltrimethylammonium permanganate (CTAP) to the corresponding aldimines has been shown to be first order with respect to both the amine and the oxidant. A substantial kinetic isotope effect (kH/kD = 5.60 at 293 K) for the oxidation of deuterated benzylamine confirms the cleavage of an α-C-H bond in the rate-determining step[1].

Substituent10³ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 308 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 318 KΔH‡ (kJ mol⁻¹)-ΔS‡ (J mol⁻¹ K⁻¹)
H1.082.003.6051.5 ± 0.8115 ± 3
p-OCH₃15.825.139.838.6 ± 0.9141 ± 3
p-CH₃4.477.4112.043.1 ± 0.5134 ± 2
p-Cl0.4470.8911.7057.6 ± 0.8109 ± 3
m-Cl0.1780.3800.77661.9 ± 0.7101 ± 2

Data sourced from a study on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate[1].

Experimental Protocol: Kinetic Measurements for Oxidation

The kinetic runs were performed under pseudo-first-order conditions with an excess of the amine over the oxidant. The reactions were followed by monitoring the disappearance of the permanganate ion spectrophotometrically at 529 nm. The pseudo-first-order rate constants were obtained from the slopes of the linear plots of log[Permanganate] against time[1].

Proposed Mechanism for Oxidation

The oxidation is proposed to proceed via a hydride-ion transfer from the methylene group of the amine to the oxidant in the rate-determining step, forming a carbocationic intermediate that then leads to the final aldimine product. The large negative reaction constants (ρ) suggest the development of a positive charge at the reaction center in the transition state[1].

Oxidation_Mechanism cluster_step1 Rate-Determining Step cluster_step2 Fast Step Amine R-CH₂-NH-R' TS [R-CH...H...[Ox]]‡ (Carbocationic character) Amine->TS Hydride Transfer Oxidant [Ox] Oxidant->TS Carbocation R-CH⁺-NH-R' TS->Carbocation Reduced_Oxidant [Ox-H]⁻ TS->Reduced_Oxidant Carbocation_2 R-CH⁺-NH-R' Imine R-CH=N-R' Carbocation_2->Imine Deprotonation Base B: Base->Imine Protonated_Base BH⁺ Aminolysis_Mechanisms cluster_concerted Concerted Mechanism cluster_stepwise Stepwise Mechanism Reactants_C Substrate + Amine TS_C [Four-centered TS]‡ Reactants_C->TS_C Products_C Products TS_C->Products_C Reactants_S Substrate + Amine TS1 TS₁‡ Reactants_S->TS1 Intermediate Tetrahedral Intermediate TS2 TS₂‡ (Rate-determining) Intermediate->TS2 TS1->Intermediate Products_S Products TS2->Products_S

References

Comparative Analysis of N-Benzylphenethylamine Analogs: A Focus on Serotonin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzylphenethylamine scaffold has garnered significant interest in neuropharmacology due to its potent interactions with serotonin receptors, particularly the 5-HT2A subtype. While direct cross-reactivity data for N-(mesitylmethyl)-N-phenylamine is not extensively available in public literature, a comparative analysis of its structural analogs, the N-benzylphenethylamines, provides critical insights into potential off-target effects and selectivity profiles. This guide offers a detailed comparison of two prominent analogs, 25B-NBOMe, a potent N-benzylphenethylamine, and its parent compound, 2C-B, highlighting their differential binding affinities and functional potencies at key serotonin receptors.

Performance Comparison: Receptor Binding Affinity and Functional Potency

The addition of an N-benzyl group to the phenethylamine core structure is known to dramatically increase affinity for the 5-HT2A receptor.[1][2] This is evident when comparing the binding affinities (Ki) of 25B-NBOMe and 2C-B across various serotonin receptor subtypes.

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
25B-NBOMe0.5[3][4]10[3]6.2[3]
2C-B8.6[5]-Low efficacy

Table 1: Comparative Receptor Binding Affinities (Ki) of 25B-NBOMe and 2C-B. A lower Ki value indicates a higher binding affinity.

In functional assays, which measure the ability of a compound to activate the receptor, 25B-NBOMe demonstrates potent agonism at the 5-HT2A receptor.

Compound5-HT2A EC50 (nM)
25B-NBOMe0.04 - 0.5[6]
2C-B9.03[7]

Table 2: Comparative Functional Potency (EC50) at the 5-HT2A Receptor. A lower EC50 value indicates a higher potency.

Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed protocols for two key experimental techniques used to characterize the interaction of compounds with their target receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by a non-labeled test compound.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT2A)

  • Radioligand (e.g., [125I]DOI for 5-HT2A/2C receptors)[8]

  • Test compound (e.g., 25B-NBOMe or 2C-B)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • A constant concentration of the radioligand is incubated with the cell membranes expressing the target receptor.

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed to remove any non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay is used to measure the activation of Gq-coupled receptors, such as the 5-HT2A receptor, by a test compound.

Objective: To quantify the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells stably expressing the target receptor (e.g., CHO-K1 or U2OS cells expressing human 5-HT2A)[9][10]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)[11]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (e.g., 25B-NBOMe)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cells expressing the target receptor are seeded in a multi-well plate and allowed to adhere.

  • The cells are loaded with a calcium-sensitive fluorescent dye, which will fluoresce upon binding to free intracellular calcium.

  • After an incubation period to allow for dye uptake and de-esterification, baseline fluorescence is measured.

  • The test compound is added to the wells at various concentrations.

  • The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

  • The concentration of the test compound that produces 50% of the maximum response (EC50) is calculated to determine its potency as an agonist.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of the 5-HT2A receptor and the general workflow of a radioligand binding assay.

G 5-HT2A Receptor Signaling Pathway Agonist Agonist (e.g., 25B-NBOMe) HTR2A 5-HT2A Receptor Agonist->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse G Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand (*) Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis

References

Navigating the Synthesis of Sterically Hindered Secondary Amines: A Cost-Benefit Analysis of Reductive Amination versus Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of sterically hindered secondary amines, such as the conceptual N-(mesitylmethyl)-N-phenylamine, is a critical task. These molecular scaffolds are prevalent in pharmacologically active compounds and advanced materials. The two primary synthetic strategies to achieve this goal are direct reductive amination and palladium-catalyzed Buchwald-Hartwig amination. This guide provides a comprehensive cost-benefit analysis of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.

The synthesis of sterically hindered secondary amines presents a unique set of challenges due to the steric bulk around the nitrogen atom, which can impede bond formation. While a direct synthesis of this compound is not extensively documented, a comparative analysis of established methods for analogous structures provides valuable insights into the cost, efficiency, and practicality of each approach.

At a Glance: Reductive Amination vs. Buchwald-Hartwig Amination

FeatureReductive AminationBuchwald-Hartwig Amination
Cost of Key Reagents Generally lower (e.g., Sodium Triacetoxyborohydride: ~$0.32 - $1.55/g)Higher (e.g., Palladium Catalyst (Pd(dba)₂): ~$31 -
57/g;PhosphineLigand(XPhos):57/g; Phosphine Ligand (XPhos): ~57/g;PhosphineLigand(XPhos):
101/g)[1][2]
Typical Reaction Conditions Mild, often room temperatureOften requires elevated temperatures (80-120 °C)[3]
Catalyst Often stoichiometric reducing agent, can be catalytic with certain metalsPalladium catalyst with a phosphine ligand[4]
Substrate Scope Broad for aldehydes and ketonesBroad for aryl halides and amines[4]
Key Advantages Lower cost of reagents, milder conditions, operational simplicityHigh functional group tolerance, broad substrate scope for aryl amines
Key Disadvantages Stoichiometric amounts of reducing agent often required, potential for side reactionsHigh cost of palladium and ligands, sensitivity to air and moisture in some cases

In-Depth Analysis

Reductive Amination: The Economical Workhorse

Reductive amination is a powerful and often more economical method for the formation of C-N bonds.[5] It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of a molecule like this compound, this would involve the reaction of mesitaldehyde with aniline, followed by reduction.

Cost-Effectiveness: The primary advantage of reductive amination lies in the lower cost of the reagents. Common reducing agents like sodium triacetoxyborohydride are significantly cheaper than the palladium catalysts and specialized phosphine ligands required for Buchwald-Hartwig amination.[1][6][7][8]

Reaction Conditions and Yields: Reductive amination can often be carried out under mild conditions, including at room temperature, which can be advantageous for sensitive substrates.[9] Yields for the reductive amination of aromatic aldehydes with anilines are generally reported to be good to excellent, often exceeding 80%.[10][11]

Buchwald-Hartwig Amination: The Versatile Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[4] For a target like this compound, this would typically involve the coupling of a mesityl halide (e.g., mesityl bromide) with aniline in the presence of a palladium catalyst and a phosphine ligand.

Broad Scope and Functional Group Tolerance: A key strength of the Buchwald-Hartwig amination is its remarkable functional group tolerance and broad substrate scope, allowing for the coupling of a wide variety of aryl halides and amines, including those with steric hindrance.[4][12]

Catalyst Loading and Cost: The primary drawback of this method is the high cost of the palladium catalyst and the often complex and expensive phosphine ligands.[1][2][7][13] While catalyst loadings can be low (typically 0.1-2 mol%), the initial investment in these materials can be substantial.[14][15] However, for complex molecules or late-stage functionalization in a synthetic route, the reliability and high yields of this method can outweigh the cost considerations.

Experimental Protocols

Representative Protocol for Reductive Amination

This protocol is a general representation for the synthesis of a sterically hindered secondary amine via reductive amination of an aromatic aldehyde with an aniline.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Aniline (1.2 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Dichloromethane (DCM) or Dichloroethane (DCE) as solvent

Procedure:

  • To a solution of the aromatic aldehyde in the chosen solvent, add the aniline.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.[9][16][17]

Representative Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of an aniline with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous toluene or dioxane as solvent

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and the aniline to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.[3][18][19]

Visualizing the Synthetic Pathways

To further clarify the two synthetic approaches, the following diagrams illustrate the general workflows.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde C Imine Formation (in situ) A->C B Aniline B->C D Reduction (e.g., NaBH(OAc)₃) C->D Addition of Reducing Agent E Sterically Hindered Secondary Amine D->E

Reductive Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product A Aryl Halide D Oxidative Addition A->D B Aniline B->D C Pd(0) Catalyst + Ligand C->D E Reductive Elimination D->E E->C Catalyst Regeneration F Sterically Hindered Secondary Amine E->F

Buchwald-Hartwig Amination Workflow

Conclusion

The choice between reductive amination and Buchwald-Hartwig amination for the synthesis of sterically hindered secondary amines is a nuanced decision that depends on several factors.

Reductive amination stands out as a more cost-effective and operationally simpler method, particularly for large-scale synthesis where reagent costs are a primary concern. Its mild reaction conditions are also a significant advantage.

Buchwald-Hartwig amination , while more expensive due to the precious metal catalyst and specialized ligands, offers unparalleled versatility, functional group tolerance, and often higher yields for challenging substrates. For complex, multi-step syntheses or when exploring a wide range of analogs, the reliability of this method can justify the higher cost.

Ultimately, a careful evaluation of the specific synthetic target, budget constraints, and available laboratory resources will guide the researcher to the most suitable and efficient method for their needs.

References

Safety Operating Guide

Proper Disposal of N-(mesitylmethyl)-N-phenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of N-(mesitylmethyl)-N-phenylamine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of analogous compounds, specifically aromatic amines and substances containing a mesityl group. Aromatic amines are often toxic, potentially carcinogenic, and pose a significant threat to aquatic ecosystems.[1] Similarly, mesitylene is flammable and harmful to aquatic life with long-lasting effects.[2] Therefore, this compound must be treated as hazardous waste.

Hazard Profile Summary (Based on Analogous Compounds)

Hazard ClassificationDescriptionSource (Analogous Compound)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.N-Methylaniline
Environmental Hazard Very toxic to aquatic life with long-lasting effects.N-Methylaniline, Mesitylene[2]
Flammability Potentially combustible or flammable liquid and vapor.Mesitylene[2]
Health Hazard May cause damage to organs through prolonged or repeated exposure. Potential carcinogen.N-Methylaniline, Aromatic Amines[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use a certified respirator if handling outside a chemical fume hood or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, glassware) in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with aromatic amines and should be kept tightly sealed to prevent the release of vapors.[3]

  • Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[3]

2. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as acids and strong oxidizing agents.[3]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

3. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated, and if safe to do so, remove all sources of ignition.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4]

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[5]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[3]

  • Provide the disposal company with all available information on the nature of the waste.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to severe environmental contamination.[3]

5. Documentation:

  • Maintain detailed records of the waste disposal process, including the quantity of waste, the date of collection, and the name of the disposal company, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Management collect Collect Waste (Pure compound & contaminated materials) segregate Segregate from other waste streams collect->segregate container Use labeled, compatible container segregate->container store Store in cool, well-ventilated area container->store seal Keep container tightly sealed store->seal contact Contact Licensed Disposal Company seal->contact transport Arrange for Waste Pickup contact->transport document Document Disposal Process transport->document spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate absorb Absorb with inert material evacuate->absorb collect_spill Collect and containerize as hazardous waste absorb->collect_spill collect_spill->store

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.